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  • Product: Isoquinoline-6-carboxamide
  • CAS: 1158754-94-9

Core Science & Biosynthesis

Foundational

Isoquinoline-6-carboxamide: Structural Properties, Synthetic Workflows, and Kinase Inhibition Mechanisms

Executive Summary The isoquinoline core is a privileged structural motif in medicinal chemistry, widely recognized for its ability to interface with biological targets. Specifically, functionalization at the C-6 position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline core is a privileged structural motif in medicinal chemistry, widely recognized for its ability to interface with biological targets. Specifically, functionalization at the C-6 position to introduce a carboxamide moiety creates a highly effective pharmacophore for targeting the ATP-binding pocket of various kinases. This structural backbone is the foundation of several advanced drug candidates, most notably Zimlovisertib (PF-06650833), a potent, orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) 1[1]. Beyond IRAK4, the scaffold is also actively utilized in the development of Hematopoietic Progenitor Kinase 1 (HPK1) and CDK8/19 inhibitors 2[2].

This technical guide details the physicochemical properties, self-validating synthetic methodologies, and mechanistic pathways associated with isoquinoline-6-carboxamide derivatives.

Chemical Structure & Physicochemical Properties

The efficacy of the isoquinoline-6-carboxamide scaffold stems from its precise spatial geometry. The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, while the C-6 carboxamide provides a versatile donor/acceptor pair. This arrangement perfectly mimics the binding interactions of the adenine ring of ATP within the kinase hinge region, enabling competitive inhibition 3[3].

The table below summarizes the quantitative physicochemical data of the core scaffold compared to a clinically advanced derivative, Zimlovisertib.

PropertyIsoquinoline-6-carboxamide (Core Scaffold)Zimlovisertib (Advanced Derivative)
Molecular Formula C10H8N2OC18H20FN3O4
Molecular Weight 172.18 g/mol 361.40 g/mol
Topological Polar Surface Area (TPSA) ~43.1 Ų104.0 Ų
Primary Target Kinases Broad Kinase PanelIRAK4
Clinical Development Phase N/A (Preclinical Building Block)Phase II

Synthetic Methodology: Constructing the Scaffold

To ensure high yield and purity, the synthesis of isoquinoline-6-carboxamides typically proceeds via the activation of an isoquinoline-6-carboxylic acid intermediate 4[4].

Causality in Reagent Selection: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized to activate the carboxylic acid. However, EDC-activated intermediates are prone to rearranging into unreactive N-acylureas. The addition of Hydroxybenzotriazole (HOBt) is critical; it intercepts this process by rapidly forming a stable, highly reactive HOBt-ester. This prevents side reactions and ensures the efficient acylation of the incoming amine.

Self-Validating Protocol: Peptide Coupling Synthesis
  • Activation Phase: Dissolve isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Extract a 10 µL aliquot and analyze via LC-MS to confirm the complete conversion of the starting material to the HOBt-active ester intermediate prior to proceeding.

  • Coupling Phase: Add the desired primary or secondary amine (1.1 eq) followed by Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the reaction environment. Stir until completion.

    • Validation Checkpoint: Monitor the disappearance of the active ester via TLC (using a UV lamp at 254 nm) or LC-MS.

  • Workup & Purification: Dilute the mixture with DCM, wash sequentially with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify via silica gel column chromatography.

    • Validation Checkpoint: Confirm the exact mass and structural integrity of the final carboxamide linkage using High-Resolution Mass Spectrometry (HRMS) and 1H-NMR.

Synthesis A 6-Bromoisoquinoline (Starting Material) B Palladium-Catalyzed Carbonylation A->B C Isoquinoline-6-carboxylic acid (Intermediate) B->C D Peptide Coupling (EDC, HOBt, Amine) C->D E Isoquinoline-6-carboxamide (Target Scaffold) D->E

Synthetic workflow of isoquinoline-6-carboxamides via carboxylic acid intermediate.

Biological Activity & Mechanism of Action

Isoquinoline-6-carboxamides exhibit profound immunomodulatory effects by inhibiting IRAK4, a serine/threonine kinase essential for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways 1[1].

Upon receptor activation, the MYD88 adaptor protein recruits IRAK4. By occupying the ATP-binding pocket, the carboxamide derivative competitively blocks IRAK4 kinase activity. This prevents the downstream activation of the NF-κB pathway, thereby halting the transcription of pro-inflammatory cytokines and mitigating immune-mediated cell destruction in autoimmune diseases.

Pathway TLR TLR / IL-1R Receptor Activation MYD88 MYD88 Adaptor Protein TLR->MYD88 IRAK4 IRAK4 Kinase (Active) MYD88->IRAK4 NFKB NF-κB Signaling Cascade IRAK4->NFKB CYTO Inflammatory Cytokines (Expression) NFKB->CYTO INHIB Isoquinoline-6-carboxamide (Competitive Inhibitor) INHIB->IRAK4 ATP Pocket Binding

Mechanism of IRAK4 kinase inhibition by isoquinoline-6-carboxamide derivatives.

Experimental Protocol: Self-Validating Kinase Inhibition Assay

To accurately quantify the inhibitory potency (IC50) of newly synthesized isoquinoline-6-carboxamides, a robust in vitro kinase assay is required. This protocol utilizes Pellino1, a highly specific downstream substrate of IRAK4, to isolate true catalytic activity from the kinase's scaffolding functions 5[5].

Causality in Assay Design: Relying solely on autophosphorylation can yield false positives due to background kinase activity in cell lysates. Using recombinant Pellino1 as an exogenous substrate ensures that the measured phosphorylation signal is directly proportional to IRAK4 activity.

Self-Validating Protocol: IRAK4/Pellino1 Kinase Assay
  • Immunoprecipitation: Immunoprecipitate IRAK4 from human THP1 monocyte lysates using anti-IRAK4 antibodies coupled to Protein G sepharose beads.

    • Validation Checkpoint: Perform a Western blot on both the input lysate and the flow-through to ensure complete capture and depletion of IRAK4 from the sample.

  • Kinase Reaction: Incubate the immunoprecipitated IRAK4 in a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 2 µM recombinant Pellino1, and 0.1 mM [γ-32P]ATP. Run parallel reactions with varying concentrations of the isoquinoline-6-carboxamide inhibitor.

    • Validation Checkpoint: Include a parallel control reaction using a catalytically inactive IRAK4 mutant (e.g., IRAK4[D311N]) to ensure the phosphorylation signal is strictly dependent on active IRAK4.

  • Quantification: Terminate the reaction after 30 minutes by adding SDS sample buffer. Separate the proteins via SDS-PAGE and quantify the incorporation of 32P into Pellino1 using autoradiography and liquid scintillation counting. Calculate the IC50 based on the dose-response curve.

References

  • BenchChem. "Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides." BenchChem.
  • PubChem. "Zimlovisertib | C18H20FN3O4 | CID 118414016.
  • RCSB PDB. "8W3X: Crystal structure of IRAK4 in complex with compound 6.
  • PMC. "The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists.
  • Google Patents. "WO2018183964A1 - Isoquinolines as inhibitors of hpk1.

Sources

Exploratory

The Isoquinoline-6-carboxamide Scaffold: A Privileged Pharmacophore for Precision Kinase Inhibition

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the myriad of chemical moieties explored, the isoquinoline-6-carboxamide sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the myriad of chemical moieties explored, the isoquinoline-6-carboxamide scaffold has emerged as a privileged pharmacophore. By mimicking the purine ring of adenosine triphosphate (ATP), this scaffold provides exceptional anchoring within the highly conserved kinase hinge region. This technical guide explores the mechanistic rationale behind the scaffold's efficacy, detailing its application in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in autoimmune diseases and Hematopoietic Progenitor Kinase 1 (HPK1) in immuno-oncology.

Structural Rationale: The ATP-Competitive Hinge Binder

The success of the isoquinoline-6-carboxamide core lies in its precise geometric and electronic complementarity to the kinase ATP-binding pocket.

Causality of Binding: Kinases possess a characteristic "hinge region" that connects their N-terminal and C-terminal lobes. Natural ATP binds here via hydrogen bonds between its adenine ring and the backbone amides of the hinge residues. The isoquinoline-6-carboxamide scaffold hijacks this interaction network:

  • The Isoquinoline Nitrogen: Acts as a primary hydrogen bond acceptor, interacting directly with the backbone amide NH of the hinge region.

  • The 6-Carboxamide Group: Functions as a critical bidentate network. It provides both a hydrogen bond donor and acceptor, interacting with adjacent backbone carbonyls and amides. This dual-anchoring mechanism efficiently displaces ordered water molecules from the hydrophobic pocket, driving a massive increase in binding affinity (entropic gain) and kinome selectivity1[1].

KinaseInhibition Stimulus Upstream Signal (e.g., IL-1 / TLR Ligands) Receptor Receptor Complex (e.g., IL-1R / MyD88) Stimulus->Receptor Kinase Target Kinase (e.g., IRAK4 / HPK1) Receptor->Kinase Activation Substrate Downstream Substrate (e.g., Pellino1 / SLP76) Kinase->Substrate Phosphorylation Response Cellular Response (Inflammation / Suppression) Substrate->Response Inhibitor Isoquinoline-6-carboxamide (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Pocket

Caption: Generic kinase signaling pathway inhibition by the isoquinoline-6-carboxamide scaffold.

Case Study 1: IRAK4 Inhibition and Myddosome Disruption

IRAK4 is an indispensable kinase in the innate immune system. Upon activation of Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R), the adaptor protein MyD88 recruits IRAK4 to form an oligomeric complex known as the "myddosome"2[2].

The Limitation of Traditional Inhibition

Clinical candidates like Zimlovisertib (PF-06650833) and IRAK4-IN-1 utilize the isoquinoline-6-carboxamide core to achieve sub-nanomolar inhibition of IRAK4's catalytic activity3[3]. However, IRAK4 possesses both a kinase function and a scaffolding function. Conventional ATP-competitive inhibitors block the kinase activity but fail to disrupt the physical scaffolding of the myddosome, limiting their clinical efficacy in certain autoimmune contexts4[4].

The PROTAC Solution

To overcome this, researchers have engineered Proteolysis-Targeting Chimeras (PROTACs) such as the Ori-Zim series. By conjugating the isoquinoline-6-carboxamide core (Zimlovisertib) to an MDM2-recruiting ligand via a linker, the PROTAC forces a quaternary complex between MDM2, the PROTAC, and IRAK4. This proximity induces polyubiquitination and subsequent proteasomal degradation of IRAK4, ablating both its kinase and scaffolding roles entirely4[4].

PROTAC PROTAC PROTAC Degrader (Ori-Zim) Ternary Ternary Complex (IRAK4-PROTAC-MDM2) PROTAC->Ternary Bridges IRAK4 IRAK4 (Target Protein) IRAK4->Ternary Recruited MDM2 MDM2 (E3 Ligase) MDM2->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Destruction

Caption: PROTAC-mediated degradation of IRAK4 via MDM2 recruitment.

Case Study 2: HPK1 Antagonism in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling. Upon T-cell activation, HPK1 phosphorylates the adaptor protein SLP76. This phosphorylation triggers the recruitment of 14-3-3 proteins, which dismantle the SLP76-Gads microclusters, effectively shutting down the immune response5[5].

Tumors exploit this pathway by secreting Prostaglandin E2 (PGE2), which hyperactivates HPK1, allowing the tumor to escape immune surveillance. Isoquinoline-6-carboxamide derivatives have been specifically tailored to inhibit HPK1's serine/threonine kinase activity. By blocking the ATP pocket, these antagonists prevent SLP76 phosphorylation, thereby sustaining T-cell activation and enhancing the anti-tumor immune response5[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the inhibitory potency of key isoquinoline-6-carboxamide derivatives across different kinase targets, demonstrating the scaffold's tunability.

Compound NameTarget KinaseInhibitory Potency (IC50 / Ki)Mechanism of Action / Notes
Zimlovisertib (PF-06650833) IRAK40.2 nMHighly selective ATP-competitive inhibitor; blocks IL-1R/TLR signaling.
IRAK4-IN-1 IRAK47.0 nMPrevents IL-1-stimulated autophosphorylation of IRAK4.
Ori-Zim-6 IRAK4N/A (Degrader)PROTAC; bridges IRAK4 to MDM2 for proteasomal degradation.
HPK1 Antagonist (Generic) HPK1< 10.0 nMReverses T-cell suppression by preventing SLP76 phosphorylation.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the evaluation of these inhibitors requires self-validating assay systems. Below are the definitive protocols for validating isoquinoline-6-carboxamide derivatives against IRAK4 and HPK1.

Protocol A: Self-Validating In Vitro IRAK4 Kinase Assay

Causality: Measuring IRAK4 activity directly from cell extracts is challenging due to background kinase noise. We utilize Pellino1 as an exogenous substrate because it is a highly specific, physiologically relevant downstream target of the IRAK complex.

  • Cell Stimulation & Lysis: Stimulate human IL-1R cells with IL-1β (10 ng/mL) for 15 minutes to induce myddosome assembly. Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the active phosphorylation state.

  • Immunoprecipitation (IP): Isolate the IRAK4 complex using an anti-IRAK4 antibody coupled to Protein G sepharose beads.

  • Kinase Reaction: Incubate the IP beads with recombinant Pellino1, [γ-32P]ATP, and varying concentrations of the isoquinoline-6-carboxamide inhibitor (e.g., 0.1 nM to 10 μM) in a magnesium-rich kinase buffer for 30 minutes at 30°C.

  • Detection: Terminate the reaction with SDS sample buffer, resolve via SDS-PAGE, and quantify 32P incorporation into Pellino1 using autoradiography.

  • Self-Validation Checkpoint: Include a parallel IP from cells expressing a kinase-dead IRAK4 mutant (D311N). The complete absence of Pellino1 phosphorylation in this control definitively proves that the observed signal is exclusively IRAK4-dependent, validating the inhibitor's target engagement.

Protocol B: Cellular Phospho-SLP76 Flow Cytometry Assay (HPK1 Inhibition)

Causality: To prove that an HPK1 inhibitor functions in a live cellular environment, we must measure the prevention of its direct downstream consequence: the phosphorylation of SLP76 at Serine 376. Flow cytometry allows for single-cell resolution of this event within a heterogeneous immune population.

  • T-Cell Isolation & Treatment: Isolate primary human CD3+ T-cells. Pre-incubate the cells with the HPK1 inhibitor for 1 hour at 37°C to allow intracellular accumulation and target binding.

  • Receptor Crosslinking (Stimulation): Stimulate the T-cells using anti-CD3 and anti-CD28 antibodies for 10 minutes. This mimics antigen-presenting cell engagement and triggers HPK1-mediated SLP76 phosphorylation.

  • Fixation & Permeabilization: Immediately halt signaling by adding paraformaldehyde (fixation), followed by ice-cold methanol (permeabilization) to allow intracellular antibody access.

  • Staining & Acquisition: Stain cells with a fluorophore-conjugated anti-phospho-SLP76 (Ser376) antibody. Acquire data via flow cytometry, gating on the live CD3+ population.

  • Self-Validation Checkpoint: An unstimulated control (no anti-CD3/CD28) must be included to establish the basal phosphorylation baseline. Furthermore, a pan-kinase inhibitor (e.g., Staurosporine) should be used as a positive control for total kinase suppression, ensuring the assay's dynamic range is intact.

References

  • BenchChem. "Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors." BenchChem. 1

  • National Institutes of Health (PMC). "The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists." 2

  • Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases." 4

  • Google Patents. "WO2018183964A1 - Isoquinolines as inhibitors of hpk1." 5

  • Selleck Chemicals. "Zimlovisertib (PF-06650833) | IRAK inhibitor | CAS 1817626-54-2." 3

Sources

Foundational

Deciphering the Structure-Activity Relationship (SAR) of 6-Substituted Isoquinolines: A Privileged Scaffold in Kinase and Epigenetic Drug Discovery

Executive Summary In the realm of medicinal chemistry, the isoquinoline architecture is a quintessential pharmacophore. Specifically, the 6-substituted isoquinoline scaffold has emerged as a highly versatile and privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the isoquinoline architecture is a quintessential pharmacophore. Specifically, the 6-substituted isoquinoline scaffold has emerged as a highly versatile and privileged structure for designing potent, selective inhibitors. By exploiting the unique spatial geometry of the 6-position, drug development professionals have successfully targeted a variety of complex proteins, most notably Rho-associated protein kinases (ROCK) and epigenetic modulators like Protein Arginine Methyltransferase 3 (PRMT3). This technical guide explores the mechanistic causality behind these SAR trends, details the biological pathways involved, and provides self-validating experimental workflows for lead optimization.

The Isoquinoline Pharmacophore: Mechanistic Rationale

In the context of ATP-competitive kinase inhibitors, the isoquinoline core functions as a highly effective hinge-binding motif. The nitrogen atom within the isoquinoline ring serves as an obligatory hydrogen bond acceptor, anchoring the molecule directly to the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1 or Met172 in ROCK2)[1].

Why the 6-Position? While the nitrogen anchors the core, it is the substitution pattern that dictates target selectivity and potency. Crystallographic analyses and molecular docking studies reveal that the vector extending from the 6-position of the isoquinoline ring points directly toward the solvent-exposed channel or adjacent hydrophobic sub-pockets of the kinase[2]. This geometric trajectory allows medicinal chemists to introduce bulky or extended substituents—such as amides, aryl groups, or flexible linkers—without inducing steric clashes within the highly conserved ATP-binding pocket.

For example, during the development of simplified Cortistatin A analogs, researchers discovered that 6-substituted isoquinolines demonstrated superior potency compared to their 7-substituted counterparts. The 6-position vector better mimics the pseudoequatorial disposition required for optimal binding to ROCK and CDK8, whereas 7-substitution alters the relative orientation, leading to steric clashes[2].

Case Study: Rho-Associated Protein Kinase (ROCK) Inhibition

ROCK isoforms (ROCK1 and ROCK2) are primary downstream effectors of the small GTPase RhoA. They play pivotal roles in actin-myosin cytoskeletal organization, cell migration, and smooth muscle contraction. Overactive ROCK signaling is implicated in glaucoma, cardiovascular diseases, and cancer metastasis[1]. Consequently, 3[3].

A prominent example of this SAR application is the evolution of ROCK inhibitors toward compounds structurally similar to netarsudil. The 6-substituted isoquinoline amide scaffold provides an ideal framework for these inhibitors[1]. By leveraging the 6-position to attach amino-alkyl or aryl-amide extensions, chemists can significantly enhance binding affinity. Highly optimized ROCK inhibitors, such as SR3677, achieve potent biochemical inhibition while maintaining selectivity against closely related kinases like PKA[4].

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK I/II RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates (Activates) MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Iso 6-Substituted Isoquinoline Iso->ROCK Inhibits

Fig 1. RhoA/ROCK signaling pathway and its inhibition by 6-substituted isoquinolines.

Beyond Kinases: Epigenetic Modulation via PRMT3

The utility of the 6-substituted isoquinoline scaffold extends beyond the kinome into epigenetic regulation. Protein Arginine Methyltransferase 3 (PRMT3) is an epigenetic enzyme where isoquinolines act as potent allosteric inhibitors rather than active-site binders[5].

In a comprehensive SAR campaign, researchers established that the isoquinoline bicyclic ring system is the optimal Left-Hand Side (LHS) moiety for PRMT3 inhibition[5]. The isoquinoline nitrogen forms a critical hydrogen bond with Thr466 of PRMT3. When this nitrogen was removed (e.g., by substituting the isoquinoline with a naphthalene ring), inhibitory activity was completely ablated, validating the absolute necessity of this heteroatom[5]. Furthermore, structural analysis indicated that while the binding pocket tolerates small substituents at the 3-, 7-, and 8-positions, the 6-position serves as the optimal vector for linking the LHS to the Right-Hand Side (RHS) pyrrolidine amide moieties, driving nanomolar potency[5].

Quantitative SAR Summary

To illustrate the impact of these structural modifications, the following table summarizes key quantitative data across different targets.

Compound / ScaffoldTargetStructural ModificationIC50 / PotencyRef
BA-1049 (R) ROCK-II5-substituted isoquinoline0.24 µM[1]
SR3677 ROCK-IIAmido-aryl substitution3 nM[4]
Cortistatin A Analog (14) ROCK/CDK86-substituted isoquinolineSuperior to 7-sub[2]
Compound 5 PRMT36-substituted isoquinoline (LHS)84 nM[5]
Compound 49 PRMT3Suboptimal RHS modification2594 nM[5]

Experimental Workflow & Self-Validating Protocol

To rigorously evaluate the SAR of novel 6-substituted isoquinolines, drug development professionals must employ self-validating biochemical assays. Below is a standardized, causality-driven protocol for determining the IC50 of these compounds against target kinases.

Protocol: Ratiometric Microfluidic Kinase Assay
  • Step 1: Reagent Preparation &

    
     Calibration 
    
    • Action: Prepare recombinant kinase (e.g., ROCK2), fluorescently labeled peptide substrate, and ATP. Set the ATP concentration strictly at the apparent Michaelis constant (

      
      ).
      
    • Causality: Operating at the ATP

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors like isoquinolines. If the ATP concentration is too high, it outcompetes the inhibitor, artificially inflating the IC50 and masking true SAR trends.
      
  • Step 2: Compound Pre-Incubation

    • Action: Serially dilute the 6-substituted isoquinoline and pre-incubate with the kinase for 15–30 minutes prior to initiating the reaction.

    • Causality: Bulky 6-substituents often induce slow-binding kinetics or require conformational adaptations in the solvent-exposed channel. Pre-incubation ensures binding equilibrium is reached, preventing false-negative readouts.

  • Step 3: Reaction Initiation & Quenching

    • Action: Initiate the reaction by adding the ATP/substrate mixture. Terminate exactly at 60 minutes using a buffer containing 50 mM EDTA.

    • Causality: EDTA rapidly chelates

      
       ions, which are essential cofactors for kinase activity. This immediately and irreversibly halts the reaction, providing a precise snapshot of the reaction velocity.
      
  • Step 4: Ratiometric Detection

    • Action: Separate phosphorylated and unphosphorylated peptides using microfluidic mobility shift and measure the fluorescence ratio.

    • Causality: Ratiometric detection is a self-validating system. By measuring the ratio of product to substrate rather than absolute fluorescence, the assay inherently corrects for well-to-well dispensing errors, variations in enzyme concentration, or compound autofluorescence, ensuring high data integrity.

SAR_Workflow Design Rational Design (6-Position Vector Analysis) Synthesis Chemical Synthesis (Cross-Coupling/Amidation) Design->Synthesis Biochemical Biochemical Screening (Self-Validating Kinase Assay) Synthesis->Biochemical Biochemical->Design SAR Feedback (IC50) Cellular Cellular Validation (Phenotypic/Target Engagement) Biochemical->Cellular Cellular->Design Efficacy Feedback ADME ADME/Tox Profiling (Metabolic Stability) Cellular->ADME

Fig 2. Iterative SAR optimization workflow for 6-substituted isoquinoline derivatives.

Conclusion

The 6-substituted isoquinoline is a highly privileged scaffold that bridges the gap between traditional kinase inhibition and novel epigenetic modulation. By understanding the spatial vector of the 6-position and its relationship to the hinge-binding nitrogen, researchers can rationally design highly potent and selective therapeutics. When paired with rigorous, self-validating experimental workflows, this pharmacophore continues to yield promising clinical candidates across a broad spectrum of diseases.

References

1.[3]3 - WIPO Patentscope 2.[1] 1 - Journal of Pharmaceutical Analysis (rhhz.net) 3.[5]5 - Journal of Medicinal Chemistry (ACS Publications) 4.[2]2 - Angewandte Chemie (doi.org) 5.[4] 4 - Journal of Medicinal Chemistry (ACS Publications)

Sources

Exploratory

Isoquinoline-6-carboxamide: The Mechanistic Core of Next-Generation ROCK Inhibitors

A Technical Guide on Rho-Kinase Inhibition, Structural Kinetics, and Experimental Validation Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has led medicinal chemists to identify the...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Rho-Kinase Inhibition, Structural Kinetics, and Experimental Validation

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has led medicinal chemists to identify the isoquinoline-6-carboxamide scaffold as a privileged pharmacophore. While historically associated with a broad range of kinase targets, this structural motif has demonstrated unparalleled clinical success in the specific inhibition of Rho-associated protein kinase (ROCK)[1.1]. By acting as an ATP mimetic, the isoquinoline core anchors the molecule within the kinase hinge region, while the 6-carboxamide linkage provides a highly directional vector for solvent-exposed modifications.

This whitepaper dissects the structure-activity relationship (SAR) of isoquinoline-6-carboxamides, maps their exact role in the RhoA/ROCK signaling cascade, and establishes a self-validating experimental framework for characterizing novel ROCK inhibitors. We will specifically analyze Netarsudil (AR-13324) , a first-in-class ophthalmic therapeutic that leverages this exact chemical architecture to lower intraocular pressure (IOP) in glaucoma patients[2.1, 2.2].

Mechanistic Foundation: The RhoA/ROCK Signaling Pathway

ROCK exists in two highly homologous isoforms: ROCK1 and ROCK2. Both are central downstream effectors of the small GTPase RhoA. When RhoA is activated (GTP-bound), it binds to the coiled-coil domain of ROCK, relieving its auto-inhibition and activating the kinase domain.

Once active, ROCK phosphorylates multiple downstream targets, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC) . The phosphorylation of MYPT1 inactivates myosin phosphatase, which, combined with the direct phosphorylation of MLC, leads to robust actin-myosin cross-linking. Physiologically, this manifests as cellular contraction, the formation of actin stress fibers, and the assembly of focal adhesions.

In the human eye, ROCK-driven contraction of the trabecular meshwork (TM) increases resistance to aqueous humor outflow, elevating IOP. Isoquinoline-6-carboxamides competitively block ATP from binding to ROCK, completely paralyzing this contractile pathway and inducing TM relaxation[2.6].

Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 Kinases RhoA->ROCK Activates MYPT1 MYPT1 & MLC (Phosphorylated) ROCK->MYPT1 Phosphorylates Inhibitor Isoquinoline-6-carboxamide (e.g., Netarsudil) Inhibitor->ROCK ATP-competitive Inhibition Relaxation Trabecular Meshwork Relaxation (Increased Aqueous Outflow) Inhibitor->Relaxation Pharmacological Effect Actin Actin-Myosin Contraction (Stress Fibers & Focal Adhesions) MYPT1->Actin Promotes Actin->Relaxation Inhibits

RhoA/ROCK signaling pathway and targeted inhibition by isoquinoline-6-carboxamides.

Structural Activity Relationship (SAR) & Chemical Kinetics

The potency of the isoquinoline-6-carboxamide class stems from precise spatial geometry:

  • The Isoquinoline Ring : Acts as the primary anchor. The nitrogen atom in the isoquinoline ring forms a critical, high-affinity hydrogen bond with the backbone amide of the kinase hinge region (typically Met156 in ROCK1).

  • The 6-Carboxamide Linker : Because the 6-position points directly out of the ATP-binding pocket toward the solvent interface, the carboxamide group serves as an ideal synthetic attachment point.

  • Solvent-Exposed Moieties : In Netarsudil, the carboxamide is linked to an amino acid derivative esterified with 2,4-dimethylbenzoate. This specific modification dramatically enhances corneal permeability. Once inside the eye, corneal esterases cleave the prodrug into its active metabolite, AR-13503 , which exhibits a 5-fold increase in ROCK inhibitory activity[2.11].

Comparative Kinetic Data

The table below summarizes the binding kinetics (


) and phenotypic efficacy (

) of key ROCK inhibitors, highlighting the superiority of the optimized isoquinoline-6-carboxamide scaffold[2.7].
CompoundTarget ProfileBiochemical

(nM)
Cellular

(Actin Disruption)
Cellular

(Focal Adhesions)
Netarsudil (AR-13324) ROCK1 / ROCK21.079 nM16 nM
AR-13503 (Metabolite) ROCK1 / ROCK2~0.2N/AN/A
Y-27632 (Reference)ROCK1 / ROCK2> 100N/AN/A
Fasudil (Reference)ROCK1 / ROCK2> 300N/AN/A

Experimental Workflow: Validating ROCK Inhibition In Vitro

To ensure scientific integrity, the validation of a novel kinase inhibitor must be a self-validating system . A biochemical


 is meaningless if the compound cannot penetrate a cell membrane or if it binds non-specifically. Therefore, we mandate a two-phase orthogonal validation protocol: a cell-free kinetic assay followed immediately by a phenotypic cellular assay.

Workflow Step1 Compound Synthesis (Isoquinoline Scaffold) Step2 Cell-Free Kinase Assay (ROCK1/2 IC50 & Ki) Step1->Step2 Step3 Cell-Based Assay (Actin Disruption in TM Cells) Step2->Step3 Step4 In Vivo Efficacy (IOP Reduction Models) Step3->Step4

Self-validating experimental workflow for evaluating novel ROCK inhibitors.

Phase 1: Cell-Free Biochemical Kinase Assay (TR-FRET)

Causality Note: The concentration of ATP is the most critical variable. Operating exactly at the Michaelis constant (


) for ATP ensures the assay is highly sensitive to competitive displacement. If ATP 

, the inhibitor will be outcompeted, yielding an artificially high

.
  • Reagent Preparation : Reconstitute recombinant human ROCK1 and ROCK2 kinase domains. Prepare the ATP substrate at the predetermined

    
     value specific to your enzyme batch.
    
  • Compound Titration : Serially dilute the isoquinoline-6-carboxamide compound (e.g., Netarsudil) from 10 µM down to 0.1 nM in 100% DMSO.

  • Reaction Initiation : In a 384-well plate, combine the kinase, a fluorescently labeled MYPT1-derived substrate peptide, and the compound. Initiate the reaction by adding the ATP mixture.

  • System Suitability Check (Self-Validation) : Include Y-27632 as a reference standard on every plate. Rule: If the calculated

    
     of Y-27632 deviates by more than 0.5 log units from historical baselines, the entire plate must be invalidated due to suspected reagent degradation.
    
Phase 2: Phenotypic Actin Stress Fiber Disruption Assay

Causality Note: This step proves that the compound is cell-permeable and capable of engaging the target in a complex physiological environment, translating biochemical binding into actual trabecular relaxation.

  • Cell Culture : Seed primary human trabecular meshwork (HTM) cells on fibronectin-coated glass coverslips and allow them to adhere for 24 hours.

  • Treatment : Treat cells with the calculated

    
     of the compound (derived from Phase 1) for exactly 2 hours to capture peak cytoskeletal dynamics.
    
  • Fixation & Staining : Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with Alexa Fluor 488-Phalloidin (to visualize F-actin stress fibers) and DAPI (for nuclear counting).

  • High-Content Quantification : Utilize an automated high-content imaging system to quantify the total stress fiber area per cell. A successful ROCK inhibitor must demonstrate a >70% reduction in stress fiber fluorescence compared to the DMSO vehicle control.

Conclusion

The isoquinoline-6-carboxamide class represents a masterclass in rational drug design. By exploiting the ATP-binding pocket of ROCK1/2 while utilizing the 6-carboxamide vector for pharmacokinetic optimization, researchers have successfully bridged the gap between raw biochemical potency and targeted in vivo efficacy. As demonstrated by Netarsudil, this scaffold not only provides low-nanomolar kinase inhibition but also translates directly into measurable, disease-modifying phenotypic changes.

References

  • BenchChem. "Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors." BenchChem.
  • Wikipedia Contributors. "Netarsudil." Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information. "Netarsudil | CID 66599893." PubChem Database.
  • Lin, C.W., et al. "Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma." Journal of Ocular Pharmacology and Therapeutics (via SciSpace).
  • Taylor & Francis Group. "Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date." Clinical Ophthalmology.
  • ChemicalBook. "AR-13324 (hydrochloride)." ChemicalBook Database.
Foundational

The Isoquinoline-6-Carboxamide Scaffold: Binding Affinity and Mechanistic Targeting of Serine/Threonine Kinases

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary The development of highly selective kinase inhibitors remains a cornerstone of t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of targeted therapeutics. Among the myriad of pharmacophores explored, the isoquinoline-6-carboxamide scaffold has emerged as a highly privileged, ATP-competitive core for targeting serine/threonine (Ser/Thr) kinases. This whitepaper provides an in-depth technical analysis of the binding affinity, structural biology, and experimental validation of isoquinoline-6-carboxamide derivatives, focusing on two clinically validated targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Rho-associated protein kinase (ROCK) .

By analyzing the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a comprehensive resource for optimizing kinase inhibitor affinity and translating biochemical data into cellular efficacy.

Mechanistic Rationale: Structural Basis of Affinity

The remarkable binding affinity of the isoquinoline-6-carboxamide core stems from its optimal geometric alignment within the highly conserved ATP-binding pocket of Ser/Thr kinases.

  • Hinge Region Interaction: The isoquinoline nitrogen and the primary amine of the 6-carboxamide group act as a bidentate hydrogen-bond acceptor/donor pair. This network anchors the molecule to the backbone amides of the kinase hinge region (e.g., Met265 in IRAK4) ([1]).

  • Hydrophobic Packing: The planar, aromatic isoquinoline ring system perfectly mimics the adenine ring of ATP, engaging in extensive

    
    -
    
    
    
    and van der Waals interactions with the hydrophobic residues lining the adenine-binding pocket.
  • Solvent-Exposed Vectors: Substitutions at the 1- or 4-positions of the isoquinoline ring project outward toward the solvent interface. This allows medicinal chemists to append solubilizing groups or E3-ligase recruiting linkers (for PROTACs) without compromising the core binding affinity ([2]).

Case Study 1: IRAK4 Inhibition (PF-06650833)

IRAK4 is a master regulatory Ser/Thr kinase in the innate immune system, mediating signaling from Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Dysregulation of this pathway drives autoimmune diseases such as rheumatoid arthritis and lupus.

Through fragment-based drug design, Pfizer developed PF-06650833 (Zimlovisertib) , a highly potent isoquinoline-6-carboxamide derivative. The compound exhibits an exceptional biochemical


 of ~0.52 nM and a cellular 

of 0.2 nM ([3]). The judicious placement of lipophilic groups increased the lipophilic efficiency (LipE) by 5 units from the initial fragment hit, resulting in near 100% selectivity for IRAK4 over a panel of 278 other kinases ([4]).

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Ser/Thr Kinase) Target Node MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Downstream Kinase) IRAK4->IRAK1 Phosphorylation (Blocked by PF-06650833) TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 Signal Transduction NFkB NF-κB (Transcription Factor) TRAF6->NFkB Inflammatory Cytokine Release

Fig 1: IRAK4 signaling cascade in innate immunity, highlighting the therapeutic intervention node.

Case Study 2: ROCK1/2 Inhibition (Netarsudil)

Rho-associated protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton. Inhibition of ROCK in the trabecular meshwork of the eye relaxes actomyosin contraction, increasing aqueous humor outflow and lowering intraocular pressure (IOP).

Netarsudil (AR-13324) , an isoquinoline-based ROCK inhibitor, was approved for the treatment of open-angle glaucoma. It demonstrates remarkable binding affinity, inhibiting both ROCK1 and ROCK2 with a


 of 1 nM each ([5]). Furthermore, its active esterase metabolite (netarsudil-M1) achieves a 

of 0.2 nM, making it one of the most potent Ser/Thr kinase inhibitors in clinical use.

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 Target Node RhoA->ROCK Allosteric Activation MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibitory Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Direct Activating Phosphorylation MLCP->MLC Prevents Dephosphorylation Actin Actomyosin Contraction (Trabecular Meshwork) MLC->Actin Stress Fiber Formation (Blocked by Netarsudil)

Fig 2: RhoA/ROCK signaling pathway regulating actomyosin contraction in the trabecular meshwork.

Quantitative Data Presentation

The following table summarizes the binding affinities of key isoquinoline-6-carboxamide derivatives and related structural analogs against their primary Ser/Thr kinase targets.

Compound NamePrimary Kinase TargetBiochemical Affinity (

or

)
Cellular

Clinical Indication / Status
PF-06650833 (Zimlovisertib) IRAK40.52 nM0.2 nMRheumatoid Arthritis (Phase II)
Netarsudil (AR-13324) ROCK1 / ROCK2

= 1.0 nM
16 - 79 nMOpen-Angle Glaucoma (Approved)
Netarsudil-M1 (Metabolite) ROCK1 / ROCK2

= 0.2 nM
N/AActive Metabolite
H-1152 ROCK

= 1.6 nM
12 nMPreclinical Tool Compound
BAY-549 ROCK1 / ROCK20.6 nM / 1.1 nMN/APreclinical Tool Compound

(Data aggregated from [6] and[3])

Experimental Protocols: Validating Binding Affinity

To ensure scientific integrity and reproducibility, the precise determination of binding affinity requires robust, artifact-free methodologies. Below is the self-validating protocol for determining the


 of isoquinoline-6-carboxamide derivatives using a universal ADP-detection assay.
Protocol: Transcreener® ADP² Kinase Assay (Biochemical )

Causality & Rationale: Unlike substrate-specific assays, ADP detection is universal for kinases, allowing direct measurement of ATP hydrolysis. We utilize a competitive Fluorescence Polarization (FP) readout because it minimizes auto-fluorescence interference—a common artifact when screening highly conjugated aromatic systems like isoquinolines.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: Brij-35 prevents non-specific compound aggregation, ensuring accurate free-drug concentrations.
      
    • Prepare a 3-fold, 11-point serial dilution of the isoquinoline-6-carboxamide compound in 100% DMSO.

  • Kinase Incubation (Equilibrium Binding):

    • Transfer 100 nL of the compound dilutions into a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

    • Add 5 µL of the purified Ser/Thr kinase (e.g., IRAK4 at 0.5 nM final concentration) in kinase buffer.

    • Critical Step: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature before adding ATP. Rationale: Isoquinoline-6-carboxamides often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially inflated

      
       values.
      
  • Reaction Initiation:

    • Add 5 µL of substrate/ATP mix (e.g., 10 µM ATP, matching the

      
       of the specific kinase to allow direct correlation between 
      
      
      
      and
      
      
      via the Cheng-Prusoff equation).
    • Incubate for 60 minutes at room temperature.

  • Detection & Readout:

    • Add 10 µL of Transcreener ADP² FP Detection Mixture (containing ADP² Antibody and ADP-Alexa633 tracer).

    • Incubate for 1 hour to allow tracer displacement.

    • Read the microplate on a multi-mode reader (e.g., PHERAstar FSX) using FP modules (Excitation: 620 nm, Emission: 688 nm).

  • Data Analysis:

    • Convert raw polarization values (mP) to ADP concentration using an ATP/ADP standard curve.

    • Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model to extract the absolute

      
      .
      

Conclusion & Future Perspectives

The isoquinoline-6-carboxamide scaffold represents a masterclass in kinase inhibitor design, offering sub-nanomolar affinity and exquisite selectivity profiles. Moving forward, the solvent-exposed vectors of this scaffold are being heavily leveraged in the targeted protein degradation (TPD) space. By attaching PEG linkers to the 4-position of the isoquinoline core in PF-06650833, researchers have successfully generated IRAK4 PROTACs (recruiting VHL or CRBN E3 ligases). This shifts the therapeutic modality from pure enzymatic inhibition to complete scaffolding degradation, effectively neutralizing both the kinase and structural roles of targets like IRAK4 ([2]).

References

  • Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. SciSpace. Available at:[Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ResearchGate / Journal of Medicinal Chemistry. Available at:[Link]

  • Targeting IRAK4 for Degradation with PROTACs. NIH / PubMed Central. Available at:[Link]

  • Crystal structure of human IRAK1. PNAS. Available at:[Link]

Sources

Exploratory

Predictive Metabolic Stability and Structural Optimization of Isoquinoline-6-Carboxamide Analogs

Executive Summary The isoquinoline-6-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., IRAK4), nicotinamide phosphoribosyltransfera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline-6-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., IRAK4), nicotinamide phosphoribosyltransferase (Nampt) inhibitors, and peripherally acting


-opioid receptor antagonists[1][2]. While this core offers excellent hydrogen-bonding potential and target affinity, its unoptimized derivatives often suffer from rapid hepatic clearance and poor in vivo exposure. This whitepaper provides an in-depth mechanistic analysis of the metabolic liabilities inherent to isoquinoline-6-carboxamides, details structural optimization strategies (SAR) to enhance metabolic stability, and outlines self-validating experimental workflows for predictive clearance modeling.

Mechanistic Basis of Isoquinoline-6-Carboxamide Metabolism

The metabolic fate of isoquinoline-6-carboxamide derivatives is primarily governed by hepatic Phase I oxidation and Phase II conjugation. Understanding the causality behind these biotransformations is critical for rational drug design.

Phase I: CYP450-Mediated Oxidation

The nitrogen atoms within the isoquinoline ring and the appended carboxamide side chains are highly susceptible to cytochrome P450 (CYP) mediated attack, predominantly by the CYP3A4 isoenzyme[3]. The electron-rich nature of the heterocycle facilitates N-dealkylation and aliphatic oxidation. For example, in complex derivatives like naldemedine, CYP3A4 drives the N-dealkylation of the methylcyclopropyl group, yielding the less active nor-metabolite[4].

Phase II: Glucuronidation

Compounds bearing exposed hydroxyl groups or specific carboxamide geometries are substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3 [4]. This pathway rapidly increases the polar surface area (PSA) of the molecule, leading to high biliary and renal clearance.

G Parent Isoquinoline-6-carboxamide Parent Scaffold CYP CYP3A4-Mediated Oxidation / N-dealkylation Parent->CYP Phase I UGT UGT1A3-Mediated Glucuronidation Parent->UGT Phase II Metab1 Nor-metabolites (Reduced Activity) CYP->Metab1 Metab2 3-Glucuronide Conjugates (High Clearance) UGT->Metab2

Major metabolic pathways of Isoquinoline-6-carboxamide analogs.

Structural Optimization Strategies (SAR)

To mitigate rapid clearance, medicinal chemists employ several rational design strategies to shield metabolic hotspots without compromising target affinity.

Linker Flexibility and Steric Shielding

Rigid linkages, such as direct biaryl or piperidine-sulfonamide connections to the isoquinoline core, often lock the molecule into conformations that expose labile sites to CYP450 heme centers. Research into Nampt inhibitors demonstrated that inserting a single methylene group between the urea/amide and the phenyl linker moiety drastically alters the binding mode[1]. This added flexibility allows the molecule to adopt a lower-energy conformation deep within the target binding pocket, simultaneously sterically shielding the N-alkyl sites from CYP450 access, thereby reducing intrinsic clearance (


).
Deuteration (Kinetic Isotope Effect)

Substitution of hydrogen with deuterium (


) at known sites of metabolism is a highly effective strategy to increase in vivo half-life[5]. Because the C-D bond possesses a lower zero-point energy than the C-H bond, it requires significantly more activation energy to break. When CYP450 attempts to abstract a hydrogen atom—the rate-limiting step in aliphatic oxidation—the heavier deuterium atom slows the reaction velocity (Kinetic Isotope Effect), effectively reducing metabolic switching and systemic clearance[5].
Modulating Polar Surface Area (PSA)

For targets where central nervous system (CNS) penetration is undesired (e.g., peripheral opioid antagonists), modifying the carboxamide side chain to increase PSA and reduce lipid solubility is employed. By appending large, hydrophilic side chains, the molecule's ability to cross the blood-brain barrier (BBB) is restricted, which also fundamentally shifts its primary clearance mechanism from hepatic oxidation to renal excretion[2].

Quantitative Data: ADME Profiling of Nampt Inhibitor Analogs

The following table summarizes the optimization of isoquinoline-6-carboxamide derivatives (Nampt inhibitors) to achieve optimal metabolic stability and pharmacokinetic profiles[1].

Compound VariantStructural ModificationMouse Liver Microsomal Stability (% remaining at 30 min)Human Liver Microsomal Stability (% remaining at 30 min)Plasma Clearance (

, mL/min/kg)
Compound 2 Rigid piperidine-sulfonamide12%28%> 63.0 (Labile)
Compound 7 Methylene insertion (Flexible)68%75%45.2 (Moderate)
Compound 58 Terminal phenyl sulfone optimization89% 92% 52.4 (Moderate, optimized

)

Table 1: Comparative metabolic stability data demonstrating the causal relationship between linker flexibility/sulfone substitution and improved microsomal stability[1].

Experimental Workflow: Validating Metabolic Stability

To ensure trustworthiness and reproducibility, metabolic stability predictions must be validated using a self-contained, rigorously controlled in vitro microsomal assay. The following protocol calculates the intrinsic clearance (


) using human and mouse liver microsomes (HLM/MLM).
Step-by-Step Microsomal Stability Protocol
  • Reagent Preparation: Prepare a 10 mM stock solution of the isoquinoline-6-carboxamide analog in DMSO. Dilute to a working concentration of 1

    
    M in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Microsome Incubation: Combine the test compound with HLM or MLM (final protein concentration: 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (final concentration: 1 mM NADPH).

    • Causality Note: NADPH is the essential electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur, serving as a critical negative control.

  • Time-Course Sampling & Quenching: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50

    
    L aliquot and immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    • Causality Note: Cold organic solvent denatures the CYP enzymes instantly, halting metabolism and precipitating proteins to prevent LC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the parent compound to quantify the percentage of drug remaining relative to the

    
     control.
    
  • Data Analysis: Plot the natural log of the percentage remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate intrinsic clearance using the formula:
    
    
    
    

Workflow Incubate 1. Incubation HLM/MLM + NADPH @ 37°C Quench 2. Quenching Cold Acetonitrile (Timepoints: 0-60m) Incubate->Quench Centrifuge 3. Protein Precipitation Centrifugation Quench->Centrifuge LCMS 4. LC-MS/MS Quantification of Parent Depletion Centrifuge->LCMS Calc 5. Kinetic Analysis Calculate CL_int & t1/2 LCMS->Calc

In vitro microsomal stability assay workflow for intrinsic clearance calculation.

Conclusion

The isoquinoline-6-carboxamide scaffold presents immense therapeutic potential, provided its metabolic liabilities are systematically addressed. By leveraging structural modifications such as linker flexibility, deuteration, and PSA modulation, researchers can effectively shield vulnerable N-alkyl and heterocycle sites from CYP3A4 and UGT1A3 metabolism. Coupling these rational design strategies with robust, self-validating in vitro microsomal assays ensures high-confidence progression of lead compounds through the preclinical pipeline.

References

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • U.S. Department of Justice Drug Enforcement Administration Schedule of Controlled Substances: Removal of Naldemedine Regulations.gov URL:[Link]

  • Bicyclic compounds (US11420935B2)
  • New anthelmintic compounds (WO2020083971A2)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Preparation of Isoquinoline-6-carboxamide from 6-Bromoisoquinoline

Introduction: The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1] Functionalization at the C-6 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1] Functionalization at the C-6 position, particularly with a carboxamide group, has been shown to be crucial for modulating the biological activity of these molecules, making isoquinoline-6-carboxamides highly valuable targets in drug discovery and medicinal chemistry. This application note provides a detailed, two-step synthetic protocol for the preparation of isoquinoline-6-carboxamide, starting from the commercially available 6-bromoisoquinoline. The described methodology is robust, reproducible, and scalable for laboratory settings.

The synthetic strategy involves two key transformations:

  • Palladium-Catalyzed Cyanation: Conversion of 6-bromoisoquinoline to isoquinoline-6-carbonitrile.

  • Controlled Nitrile Hydrolysis: Selective hydrolysis of the nitrile intermediate to the primary carboxamide.

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, justifications for procedural choices, and comprehensive experimental protocols.

Part 1: Synthesis of Isoquinoline-6-carbonitrile via Palladium-Catalyzed Cyanation

The conversion of aryl bromides to aryl nitriles is a fundamental transformation in organic synthesis. Palladium-catalyzed cyanation reactions have emerged as a powerful and versatile method, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[2][3] In this protocol, we employ a palladium-catalyzed reaction using zinc cyanide as the cyanide source, a common and effective reagent for this transformation.[1]

Mechanistic Rationale

The catalytic cycle of the palladium-catalyzed cyanation of an aryl bromide (Ar-Br) generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) intermediate (Ar-Pd-Br).

  • Transmetalation: The cyanide source (in this case, from Zn(CN)₂) exchanges the bromide on the palladium complex with a cyanide group, forming an Ar-Pd-CN species.

  • Reductive Elimination: The aryl nitrile (Ar-CN) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The use of a palladium catalyst with appropriate ligands, such as triphenylphosphine (PPh₃), is crucial for the efficiency of this process. The ligands stabilize the palladium species and facilitate the elementary steps of the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • 6-Bromoisoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe. The typical concentration is around 0.1-0.5 M.

  • Heating: Heat the reaction mixture to 80-90 °C under the inert atmosphere.[1]

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS until the starting material (6-bromoisoquinoline) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isoquinoline-6-carbonitrile.

Data Summary: Cyanation Reaction
ReagentMolar Equiv.Purpose
6-Bromoisoquinoline1.0Starting Material
Zinc Cyanide (Zn(CN)₂)0.6Cyanide Source
Pd(PPh₃)₄0.05Catalyst
DMF-Solvent

Part 2: Controlled Hydrolysis of Isoquinoline-6-carbonitrile to Isoquinoline-6-carboxamide

The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions.[4][5][6] To selectively obtain the carboxamide, controlled hydrolysis is necessary. Both acidic and basic conditions can be employed, but careful control of temperature and reaction time is crucial to prevent over-hydrolysis to the carboxylic acid.[7] Acid-catalyzed hydrolysis is a common and effective method for this transformation.[8]

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][8] A weak nucleophile, such as water, can then attack the activated nitrile carbon. A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of the more stable amide.[8]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • Isoquinoline-6-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline-6-carbonitrile in concentrated sulfuric acid or glacial acetic acid. The reaction should be performed in an ice bath to control the initial exotherm.

  • Hydrolysis: Slowly add water to the reaction mixture while stirring. The amount of water and the reaction temperature are critical parameters to control the extent of hydrolysis. For partial hydrolysis to the amide, milder conditions (e.g., lower temperature, shorter reaction time) are generally preferred.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the formation of the desired carboxamide and minimize the formation of the carboxylic acid byproduct.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude isoquinoline-6-carboxamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Data Summary: Hydrolysis Reaction
ReagentPurpose
Isoquinoline-6-carbonitrileStarting Material
Conc. H₂SO₄ or Acetic AcidCatalyst and Solvent
WaterReagent for Hydrolysis
NaHCO₃ (aq)Neutralizing Agent

Visualization of the Synthetic Workflow

Overall Reaction Scheme

Overall_Reaction_Scheme 6-Bromoisoquinoline 6-Bromoisoquinoline Isoquinoline-6-carbonitrile Isoquinoline-6-carbonitrile 6-Bromoisoquinoline->Isoquinoline-6-carbonitrile Pd(PPh₃)₄, Zn(CN)₂ DMF, 80-90°C Isoquinoline-6-carboxamide Isoquinoline-6-carboxamide Isoquinoline-6-carbonitrile->Isoquinoline-6-carboxamide H₂SO₄, H₂O Experimental_Workflow cluster_cyanation Step 1: Cyanation cluster_hydrolysis Step 2: Hydrolysis A Combine Reactants: 6-Bromoisoquinoline, Zn(CN)₂, Pd(PPh₃)₄ B Add Anhydrous DMF A->B C Heat to 80-90°C under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Isoquinoline-6-carbonitrile F->G H Dissolve Nitrile in Acid G->H Intermediate Product I Controlled Addition of Water H->I J Reaction Monitoring (TLC/LC-MS) I->J K Neutralization & Extraction J->K L Purification (Recrystallization) K->L M Isoquinoline-6-carboxamide L->M

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the intermediate, isoquinoline-6-carbonitrile, and the final product, isoquinoline-6-carboxamide, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of isoquinoline-6-carboxamide from 6-bromoisoquinoline. The two-step protocol, involving a palladium-catalyzed cyanation followed by a controlled acid-catalyzed hydrolysis, is a reliable method for accessing this important class of compounds. By following the detailed procedures and understanding the underlying chemical principles, researchers can efficiently prepare isoquinoline-6-carboxamide for further investigation in drug discovery and development programs.

References

  • Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters, 2004 , 6(17), 2837-2840. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013 , 52(38), 10035-10039. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. PubMed. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1)... ResearchGate. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Purification of isoquinoline.
  • 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • Isoquinoline. Science of Synthesis. [Link]

  • Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat. PMC. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for Isoquinoline-6-carboxamide Purity Analysis

Introduction & Rationale Isoquinoline-6-carboxamide is a privileged heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors (e.g., IRAK4 degraders) and PARP inhibitors. Accurate determination of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Isoquinoline-6-carboxamide is a privileged heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors (e.g., IRAK4 degraders) and PARP inhibitors. Accurate determination of its chemical purity is a critical quality attribute in pharmaceutical drug development. However, analyzing basic heterocycles via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct physicochemical challenges.

The molecule contains a basic isoquinoline nitrogen (predicted pKa ~5.5) and a polar carboxamide group. When analyzed on standard silica-based C18 columns at neutral pH, the basic nitrogen interacts strongly with ionized residual silanols (Si-O⁻) on the stationary phase. This secondary ion-exchange interaction—often described as a "velcro effect"—leads to severe peak tailing, reduced resolution, and inaccurate integration, as highlighted in [1].

This application note details a self-validating, stability-indicating RP-HPLC protocol designed specifically to suppress silanol interactions and deliver highly symmetrical peak shapes for Isoquinoline-6-carboxamide.

Mechanistic Method Development Strategy

Stationary Phase Selection

To mitigate secondary interactions, the selection of the stationary phase is paramount. We utilize a highly end-capped, base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex). End-capping reagents (such as trimethylchlorosilane) convert polar residual silanols into non-polar functional groups, sterically shielding the silica backbone from the basic analyte to prevent tailing ()[2].

Mobile Phase pH and Ion-Pairing

Operating at a low pH is the most effective strategy for basic compounds. By adjusting the aqueous mobile phase to pH ~2.5 using 0.1% Trifluoroacetic acid (TFA):

  • Analyte Protonation : The basic nitrogen of the isoquinoline ring is fully protonated, ensuring the analyte exists in a single, predictable ionic state.

  • Silanol Suppression : The residual silanols on the silica surface (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge and eliminating ionic adsorption ()[3].

  • Ion-Pairing Effect : TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated analyte, which improves retention and peak symmetry on the C18 phase.

Workflow A 1. Analyte Profiling Isoquinoline-6-carboxamide (pKa ~5.5) B 2. Column Selection Highly End-Capped C18 (Base Deactivated) A->B C 3. Mobile Phase Optimization Acidic pH (2.5) with 0.1% TFA B->C D 4. Gradient Programming Water/Acetonitrile Elution Profile C->D E 5. System Suitability Validation Confirm Asymmetry < 1.5 & Plates > 5000 D->E

Systematic RP-HPLC method development workflow for basic isoquinoline derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte : Isoquinoline-6-carboxamide reference standard (Purity > 99.0%).

  • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Trifluoroacetic acid (TFA).

  • Equipment : UHPLC/HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector.

Standard and Sample Preparation

Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent solvent-induced peak distortion (fronting or peak splitting) during the injection band transfer.

  • Diluent Preparation : Mix Milli-Q water and ACN in a 90:10 (v/v) ratio.

  • Stock Solution : Accurately weigh 10.0 mg of Isoquinoline-6-carboxamide into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with sonication for 5 minutes to ensure complete dissolution, then make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • Working Standard : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Diluent (Concentration: 0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 µmEnd-capped to prevent secondary silanol interactions.
Mobile Phase A Water + 0.1% TFA (pH ~2.5)Protonates analyte, suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% TFAProvides optimal elution strength and low UV cutoff.
Flow Rate 1.0 mL/minBalances analysis time and column backpressure.
Column Temp 30 °CImproves mass transfer and retention time reproducibility.
Detection UV at 254 nm and 220 nmIsoquinoline ring exhibits strong chromophores here.
Injection Vol 5 µLPrevents mass and volume overload on the column.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to focus polar analyte at column head.
2.0955Wash out highly polar void volume impurities.
12.04060Linear gradient to elute Isoquinoline-6-carboxamide.
15.01090Column wash to remove lipophilic impurities.
15.1955Return to initial conditions.
20.0955Column re-equilibration prior to next injection.

System Suitability and Self-Validation

A robust analytical method must function as a self-validating system. Before analyzing unknown samples or reaction mixtures, the system suitability must be verified using the Working Standard. According to[4], maintaining a strict USP tailing factor is non-negotiable for basic compounds to ensure quantitative accuracy.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ± 2.0% RSD (n=5)Indicates pump leak, air bubble, or poor column equilibration.
Peak Area ± 2.0% RSD (n=5)Indicates injector inconsistency or sample degradation.
USP Tailing Factor (

)

1.5
Indicates active silanols or column void (See Section 5).
Theoretical Plates (

)

5000
Indicates loss of column efficiency or extra-column volume.

Troubleshooting: The Peak Tailing Logic Tree

If the System Suitability Test fails due to peak tailing (


), it is critical to determine whether the root cause is physical (plumbing/hardware) or chemical (analyte-stationary phase interaction). As detailed by[1], this can be rapidly diagnosed by injecting a neutral reference standard, such as toluene or uracil.
  • Physical Issue : If the neutral compound tails, the problem is physical (e.g., a void at the head of the column, partially blocked frit, or excessive extra-column tubing volume).

  • Chemical Issue : If the neutral compound is perfectly symmetrical but the Isoquinoline-6-carboxamide tails, the issue is chemical. The acidic modifier (TFA) may be depleted, or the column's end-capping has hydrolyzed over time, exposing active silanols.

Troubleshooting Problem Peak Tailing Observed (USP Tailing Factor > 1.5) Action Inject Neutral Reference Standard (e.g., Toluene) Problem->Action Branch1 Neutral Peak Tails Action->Branch1 Branch2 Neutral Peak is Symmetric Action->Branch2 Root1 Physical Issue: Check Column Void or Tubing Dead Volume Branch1->Root1 Root2 Chemical Issue: Secondary Silanol Interactions Branch2->Root2 Fix2 Resolution: Refresh TFA Mobile Phase or Replace Column Root2->Fix2

Diagnostic logic tree for troubleshooting peak tailing in basic drug analytes.

Conclusion

By leveraging a highly deactivated stationary phase and tightly controlling mobile phase pH with TFA, this protocol successfully neutralizes the challenging physicochemical properties of Isoquinoline-6-carboxamide. The resulting method delivers excellent peak symmetry, ensuring reliable, reproducible, and highly accurate purity quantification suitable for rigorous drug development workflows.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Axion Labs. (2022). Troubleshooting peak tailing in HPLC. Axion Analytical Labs.[Link]

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Blog.[Link]

Sources

Method

Application Note: Solvent Selection and Recrystallization Protocols for Isoquinoline-6-carboxamide

Introduction Isoquinoline-6-carboxamide is a privileged pharmacophore and a crucial synthetic building block in the development of various therapeutics, including kinase inhibitors, NAMPT inhibitors, and IRAK4 degraders[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoquinoline-6-carboxamide is a privileged pharmacophore and a crucial synthetic building block in the development of various therapeutics, including kinase inhibitors, NAMPT inhibitors, and IRAK4 degraders[1][2][3]. During early-stage discovery, purification of this intermediate is frequently achieved via silica gel column chromatography using methanol/dichloromethane gradients[3][4]. However, as projects advance to preclinical scale-up, chromatography becomes economically and logistically unviable.

Recrystallization serves as the scalable gold standard for purification. Because of the specific hydrogen-bonding network and planar aromaticity of the isoquinoline-6-carboxamide core, selecting the correct solvent system is not trivial. This application note details the physicochemical rationale, solvent screening matrix, and step-by-step protocols required to achieve high-yielding, high-purity recrystallization of isoquinoline-6-carboxamide.

Physicochemical Rationale for Solvent Selection

The molecular structure of isoquinoline-6-carboxamide dictates its solubility profile and, consequently, the causality behind solvent selection:

  • Intermolecular Hydrogen Bonding: The primary carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. Furthermore, the basic nitrogen on the isoquinoline ring serves as an additional hydrogen bond acceptor. These interactions create a highly stable crystal lattice.

  • 
     Stacking:  The planar, aromatic bicyclic system facilitates strong intermolecular 
    
    
    
    stacking in the solid state, which heavily restricts solubility in non-polar solvents[5].
  • Solubility Profile: The compound exhibits high solubility in strongly polar aprotic solvents (e.g., DMSO, DMF)[6], moderate solubility in polar protic solvents (e.g., Methanol, Ethanol), and is only slightly soluble or completely insoluble in non-polar solvents (e.g., Heptane, Hexanes) and cold water[5].

To achieve a high-yielding recrystallization, the chosen solvent system must dissolve the compound completely near its boiling point but exhibit poor solvency at lower temperatures (0–5 °C). A binary solvent/anti-solvent system is typically required to perfectly tune the metastable zone.

Table 1: Solvent System Candidates for Isoquinoline-6-carboxamide
Solvent SystemClassificationSolvency at RefluxSolvency at 0°CSuitability & Rationale
Methanol / DCM Protic / HalogenatedVery HighHighPoor. Often used for chromatography[3], but retains too much solubility at low temperatures, leading to poor recovery.
DMSO or DMF Polar AproticExtremely HighHighPoor. Dissolves the compound too well[6]. Requires massive volumes of anti-solvent (water), making the system highly prone to "oiling out."
Ethyl Acetate Moderately PolarModerateLowFair. Good single-solvent candidate for highly pure crude[5], but struggles to purge highly colored or structurally similar impurities.
Ethanol / Water Protic / AqueousHighVery LowOptimal. Excellent balance. Ethanol disrupts hydrogen bonding at reflux; water acts as a highly effective anti-solvent to drive crystallization upon cooling.
EtOAc / Heptane Mod. Polar / Non-polarModerateVery LowExcellent. Highly effective for purging lipophilic impurities. Heptane acts as the anti-solvent to crash out the product.

Workflow and Decision Matrix

The following diagram illustrates the logical progression from micro-scale solvent screening to preparative-scale recrystallization. This self-validating workflow ensures that parameters are optimized before committing bulk material.

RecrystallizationWorkflow Start Crude Isoquinoline-6-carboxamide SolventScreen Solvent Screening (Micro-scale) Start->SolventScreen Protic Polar Protic (e.g., EtOH, MeOH) SolventScreen->Protic Aprotic Polar Aprotic (e.g., DMF, DMSO) SolventScreen->Aprotic NonPolar Anti-solvent (e.g., Heptane, Water) SolventScreen->NonPolar Decision Optimal Solubility Profile? (High at reflux, low at 0°C) Protic->Decision Aprotic->Decision NonPolar->Decision ScaleUp Scale-up Recrystallization (e.g., EtOH/Water) Decision->ScaleUp Yes Fail Oiling Out / Poor Yield Decision->Fail No Cooling Controlled Cooling (0.5°C / min to 0°C) ScaleUp->Cooling Filtration Filtration & Washing (Cold Anti-solvent) Cooling->Filtration Drying Vacuum Drying (40°C, 12h) Filtration->Drying Pure Pure Isoquinoline-6-carboxamide (>99% HPLC) Drying->Pure Adjust Adjust Solvent Ratio or Change System Fail->Adjust Adjust->SolventScreen

Workflow for solvent screening and recrystallization of Isoquinoline-6-carboxamide.

Experimental Protocols

Protocol A: Micro-Scale Solvent Screening

Objective: Determine the optimal solvent-to-antisolvent ratio to prevent "oiling out" and maximize crystalline yield prior to scale-up.

  • Preparation : Weigh 50 mg of crude isoquinoline-6-carboxamide into five separate 4 mL glass vials equipped with magnetic stir bars.

  • Primary Solvent Addition : Add 0.5 mL of the primary solvent (e.g., Absolute Ethanol) to each vial.

  • Heating : Heat the vials in an aluminum block to 75 °C (just below the boiling point of ethanol) while stirring. If dissolution is incomplete, add primary solvent in 0.1 mL increments until a clear solution is achieved.

  • Anti-Solvent Titration : Dropwise, add the anti-solvent (e.g., Deionized Water) until the solution becomes faintly cloudy (the cloud point). Add a single drop of primary solvent to clear the solution.

  • Cooling : Remove the vials from the heat block. Allow them to cool to room temperature naturally (approx. 1 hour), then transfer to an ice bath (0–5 °C) for 2 hours.

  • Evaluation : Observe crystal formation. The ideal system yields well-defined crystals rather than amorphous precipitates or biphasic oils.

Protocol B: Preparative Scale Recrystallization (Ethanol/Water System)

Objective: Purify 10 grams of crude isoquinoline-6-carboxamide using the parameters validated in Protocol A.

  • Dissolution : Transfer 10.0 g of crude isoquinoline-6-carboxamide to a 250 mL round-bottom flask. Add 60 mL of absolute ethanol.

  • Heating : Attach a reflux condenser and heat the mixture to 75–80 °C using an oil bath or heating mantle until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended) : If insoluble particulates or mechanical impurities are present, rapidly filter the hot solution through a pre-warmed Buchner funnel or a pad of Celite into a clean, pre-warmed flask.

  • Anti-Solvent Addition : Return the filtrate to reflux. Slowly add hot deionized water (approx. 70 °C) dropwise via an addition funnel until a persistent turbidity is observed (typically 15–25 mL of water). Add 1–2 mL of hot ethanol to regain a clear solution.

  • Controlled Crystallization : Remove the heat source. Allow the flask to cool to room temperature at a rate of approximately 0.5 °C/min. Causality Note: Rapid cooling forces the solute to crash out too quickly, trapping impurities in the crystal lattice and promoting amorphous precipitation.

  • Aging : Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) and stir gently for 2 hours to maximize the yield.

  • Isolation : Filter the resulting suspension through a sintered glass funnel under vacuum. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:1 v/v) to displace mother liquor containing impurities.

  • Drying : Transfer the crystals to a vacuum oven. Dry at 45 °C under high vacuum (<10 mbar) for 12–16 hours to a constant weight.

Troubleshooting & Analytical Validation

  • Purity Assessment : Analyze the dried crystals via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target purity for downstream coupling reactions is >99.0% (Area %).

  • Troubleshooting "Oiling Out" : If the compound separates as an oil rather than crystals during cooling, the concentration of the solute is likely exceeding the metastable zone limit before the nucleation temperature is reached.

    • Corrective Action: Reheat the mixture to dissolve the oil, add 10-20% more primary solvent (ethanol) to decrease the saturation level, and cool more slowly. Seeding the solution with a few pure crystals of isoquinoline-6-carboxamide exactly at the cloud point can also force ordered crystallization over oiling out.

References

  • Title : Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides - Benchchem Source : benchchem.com URL : 4

  • Title : Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors - Benchchem Source : benchchem.com URL :1

  • Title : Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL :2

  • Title : Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL : 3

  • Title : Material Safety Data Sheet - Chemicea Source : chemicea.com URL : 6

  • Title : ISOQUINOLINE-D7 | 17157-12-9 - ChemicalBook Source : chemicalbook.com URL :5

Sources

Application

Application Note: Optimized Thin Layer Chromatography (TLC) Systems for Monitoring Isoquinoline-6-Carboxamide Synthesis

Introduction & Pharmacological Context Isoquinoline-6-carboxamides represent a privileged structural motif in modern medicinal chemistry. The functionalization at the C-6 position to introduce a carboxamide moiety provid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Isoquinoline-6-carboxamides represent a privileged structural motif in modern medicinal chemistry. The functionalization at the C-6 position to introduce a carboxamide moiety provides critical hydrogen-bonding interactions with various biological targets[1]. Most notably, these scaffolds serve as highly potent pharmacophores in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology[2] and as core components in kinase inhibitors targeting IRAK4 for autoimmune diseases[3].

During the synthesis of these molecules—typically achieved via the amidation of isoquinoline-6-carboxylic acid using coupling reagents (e.g., EDC/HOBt) or the nucleophilic acyl substitution of isoquinoline-6-carbonyl chloride[1][4]—precise reaction monitoring is critical. This application note details the chromatographic causality and field-proven TLC protocols required to accurately monitor the synthesis and purification of isoquinoline-6-carboxamide derivatives.

Chromatographic Causality: The Isoquinoline Challenge

Monitoring isoquinoline-6-carboxamides via normal-phase silica gel TLC presents a specific physicochemical challenge. The molecule possesses two distinct functional domains:

  • The Basic Heterocycle: The isoquinoline nitrogen is basic (pKa ~5.4) and acts as a strong hydrogen-bond acceptor.

  • The Polar Carboxamide: The C-6 carboxamide group acts as both a hydrogen-bond donor and acceptor.

The Causality of Tailing: Standard bare silica gel (SiO₂) features weakly acidic surface silanol groups (Si-OH). When an isoquinoline derivative is eluted using standard neutral solvent systems (e.g., Hexane/Ethyl Acetate), the basic isoquinoline nitrogen undergoes strong, reversible acid-base interactions with these silanols. This non-linear adsorption isotherm manifests macroscopically as severe band tailing, making it impossible to distinguish closely eluting impurities or accurately determine the retardation factor (


).

The Solution: To establish a self-validating and accurate TLC system, a basic modifier such as Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) must be incorporated into the mobile phase. These volatile bases competitively bind to the acidic silanol sites on the silica plate, effectively "capping" them and allowing the isoquinoline-6-carboxamide to partition cleanly based on its inherent polarity rather than localized ionic interactions.

Reaction Monitoring Workflow

G N1 Reaction Mixture (Amidation) N2 Sample Prep (Mini-Workup) N1->N2 N3 TLC Spotting (Co-spot Method) N2->N3 N4 Development (Basic Modifier) N3->N4 N5 Visualization (UV 254nm) N4->N5 N6 Decision: Reaction Complete? N5->N6 N6->N1 No (Continue) N7 Purification (Flash Chromatography) N6->N7 Yes (Workup)

Caption: Workflow for TLC monitoring of Isoquinoline-6-carboxamide synthesis.

Quantitative Data: TLC Solvent System Matrix

The following table summarizes empirically validated solvent systems for monitoring the transition from isoquinoline precursors to the final carboxamide products.

Solvent SystemComposition (v/v)Target AnalyteExpected

Causality / Chromatographic Observation
System A Hexane / EtOAc (1:1)6-Bromoisoquinoline (Precursor)0.65Non-polar precursors elute cleanly. Carboxamides remain trapped at the baseline (

< 0.1) due to high polarity.
System B DCM / MeOH (95:5)Isoquinoline-6-carboxamide0.30 - 0.35Moderate resolution. Noticeable tailing occurs due to unmodified silanol interactions. Not recommended for final purity checks.
System C DCM / MeOH / TEA (90:9:1)Isoquinoline-6-carboxamide0.45 - 0.50Optimal. TEA competitively masks silanol groups, yielding sharp, quantifiable spots and preventing analyte tailing.
System D MeCN / H₂O (70:30) (C18 Reverse Phase)Complex IRAK4 Degraders0.50 - 0.60Required for highly bulky, polar analogs (e.g., PROTACs) where normal-phase silica retention is excessively strong[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates internal controls to prevent false positives caused by matrix effects (e.g., salt overload from coupling reagents).

Step 1: Sample Preparation (Mini-Workup)

Directly spotting a crude amidation reaction mixture containing EDC/HOBt or unreacted amines will distort the local mobile phase polarity on the plate, altering


 values.
  • Extract 10 µL of the crude reaction mixture.

  • Dilute into 100 µL of Ethyl Acetate (EtOAc) in a microcentrifuge tube.

  • Add 100 µL of saturated aqueous NaHCO₃. Vortex for 10 seconds.

  • Allow phase separation. Causality: The basic aqueous wash neutralizes and removes acidic byproducts and water-soluble coupling salts[4], ensuring only the organic-soluble isoquinoline derivatives are spotted. Use the upper organic layer for TLC.

Step 2: Plate Preparation and Spotting (The Co-Spot Method)

Use high-quality Silica gel 60 F254 plates. The F254 fluorescent indicator is critical because the highly conjugated isoquinoline ring strongly absorbs UV light at 254 nm.

  • Draw a baseline 1 cm from the bottom of the plate using a soft pencil.

  • Apply three distinct spots using a glass capillary:

    • Spot 1 (Left): Pure Starting Material (e.g., Isoquinoline-6-carboxylic acid).

    • Spot 2 (Center - Co-spot): Starting Material + Mini-workup Reaction Mixture.

    • Spot 3 (Right): Mini-workup Reaction Mixture only.

  • Causality of the Co-spot: The co-spot acts as a self-validating internal standard. If the reaction mixture matrix alters the

    
     of the starting material, the co-spot will reveal this shift, preventing the misidentification of an unreacted starting material as a new product.
    
Step 3: Chamber Saturation and Development
  • Prepare System C (DCM / MeOH / TEA at 90:9:1) in a twin-trough TLC chamber.

  • Place a piece of filter paper against the back wall of the chamber and allow it to saturate for 15 minutes.

    • Causality: Chamber saturation ensures the atmosphere is saturated with solvent vapor. This prevents the "edge effect" (where solvent evaporates from the edges of the plate during development), which causes curved solvent fronts and artificially inflated

      
       values.
      
  • Develop the plate until the solvent front is 1 cm from the top. Remove and air-dry completely to volatilize the TEA.

Step 4: Visualization
  • UV Visualization: Examine the plate under a 254 nm UV lamp. Isoquinoline-6-carboxamides will appear as dark, quenching spots against a bright green fluorescent background.

  • Chemical Staining (Dragendorff's Reagent): To confirm the presence of the basic tertiary nitrogen of the isoquinoline ring, dip the plate in Dragendorff's reagent. Isoquinolines will rapidly stain as bright orange/red spots against a yellow background, validating the preservation of the heterocycle during the reaction.

Biological Application: PARP1 Inhibition Mechanism

Once synthesized and purified, isoquinoline-6-carboxamides are frequently deployed as PARP inhibitors. They function by mimicking the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP1[5]. This not only inhibits PARylation but also traps the PARP1 enzyme on the DNA, leading to replication fork collapse and synthetic lethality in BRCA-deficient cancer cells[6].

G D1 DNA Single-Strand Break P1 PARP1 Recruitment D1->P1 P2 PARylation & DNA Repair P1->P2 D2 PARP Trapping & Replication Fork Collapse P1->D2 Blocked Repair S1 Cancer Cell Survival P2->S1 I1 Isoquinoline-6-carboxamide (PARP Inhibitor) I1->P1 Inhibits Catalytic Site I1->D2 Induces S2 Synthetic Lethality (Cell Death) D2->S2

Caption: Mechanism of PARP1 inhibition and synthetic lethality by Isoquinoline-6-carboxamides.

References

  • Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Taylor & Francis [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives MDPI [Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for Isoquinoline-6-Carboxamide Derivatives

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Content Focus: Solubility enhancement, oral bioavailability, and topical ocular delivery workflows. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Content Focus: Solubility enhancement, oral bioavailability, and topical ocular delivery workflows.

Executive Summary

The isoquinoline-6-carboxamide scaffold is a highly privileged structural motif in modern drug discovery. It serves as a critical hinge-binding domain in kinase inhibitors (such as ROCK1/2 and IRAK4) and as an epigenetic recognition motif (such as YEATS domain inhibitors)[1],[2],[3]. Despite its potent pharmacodynamics, this scaffold frequently presents significant preclinical formulation challenges, primarily poor aqueous solubility and variable membrane permeability. This application note details field-proven formulation strategies—specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS) for oral administration and optimized aqueous vehicles for topical ocular delivery—providing researchers with self-validating protocols to accelerate preclinical in vivo studies.

Physicochemical Profiling & Formulation Rationale

Isoquinoline-6-carboxamide derivatives typically fall into Biopharmaceutics Classification System (BCS) Class II or IV. They exhibit moderate to high lipophilicity (LogP 2.0 – 4.0) and poor aqueous solubility[4].

The Causality of Formulation Choices:

  • Basic Nitrogen: The isoquinoline core contains a weakly basic nitrogen. While this allows for salt formation (e.g., mesylate or hydrochloride salts) to improve gastric solubility, the free base often rapidly precipitates upon entering the neutral pH of the intestine.

  • Lipid-Based Solutions (SMEDDS): To circumvent intestinal precipitation, formulating the API in a SMEDDS ensures the drug remains solubilized in nanometer-sized lipid droplets (<200 nm), providing a massive interfacial area for absorption and promoting lymphatic transport[5],[6].

  • Ocular Delivery: For ROCK inhibitors targeting glaucoma (e.g., Netarsudil), systemic absorption is undesirable. Topical ophthalmic solutions must be formulated at a slightly acidic pH (5.0–5.5) to maintain the API in its ionized, soluble state while utilizing viscosity enhancers to prolong corneal residence time[7].

Table 1: Representative Isoquinoline-6-Carboxamide Derivatives in Development
CompoundPrimary TargetTherapeutic IndicationMolecular Weight ( g/mol )Typical Preclinical Delivery Route
Netarsudil ROCK1 / ROCK2Glaucoma453.5Topical Ocular
Zimlovisertib IRAK4Autoimmune / Inflammation363.4Oral (Systemic)
NVS-MLLT-1 YEATS Domain (MLLT1/3)Acute Myeloid Leukemia359.4IV / Oral

Biological Mechanism of Action

To understand the therapeutic value of optimizing these formulations, it is essential to visualize how isoquinoline-6-carboxamides interact with their targets. These compounds typically act as competitive ATP inhibitors at the kinase hinge region, blocking downstream fibrotic or inflammatory cascades.

MOA Stimulus Pro-inflammatory / Profibrotic Signals (e.g., IL-1, TGF-β) Kinase Target Kinases (ROCK1/2, IRAK4) Stimulus->Kinase Downstream Downstream Effectors (MYPT1, NF-κB) Kinase->Downstream Inhibitor Isoquinoline-6-carboxamide (e.g., Zimlovisertib, Netarsudil) Inhibitor->Kinase Competitive ATP Inhibition Pathology Disease Progression (Glaucoma, Autoimmunity, Cancer) Downstream->Pathology

Mechanism of action for isoquinoline-6-carboxamide inhibitors.

Formulation Strategy A: Oral Delivery via SMEDDS

Excipient Screening

The development of a SMEDDS requires identifying excipients that maximize API solubility while spontaneously forming stable microemulsions upon aqueous dilution[5].

Table 2: Representative Excipient Solubility Matrix for Isoquinoline-6-Carboxamides
Excipient CategoryExcipient NameSolubilization Capacity (mg/mL)Rationale for Selection
Oil Phase Capmul MCM25.4 ± 1.2Promotes lymphatic transport; high affinity for lipophilic APIs.
Oil Phase Labrafil M 1944 CS12.1 ± 0.8Long-chain triglycerides; secondary oil option.
Surfactant Tween 80 (HLB 15)45.2 ± 2.1High HLB promotes rapid emulsification in aqueous media.
Surfactant Kolliphor EL (HLB 13.5)38.6 ± 1.5Excellent solubilizer; inhibits P-glycoprotein efflux.
Co-Surfactant Transcutol HP55.8 ± 2.4Reduces interfacial tension; prevents API precipitation upon dilution.
Values represent typical ranges observed during preclinical screening for this scaffold.
Protocol 1: SMEDDS Preparation and Self-Validation

This protocol is designed as a self-validating system. The inclusion of thermodynamic stress testing and Dynamic Light Scattering (DLS) ensures that the formulation will not fail upon in vivo administration.

Step 1: Equilibrium Solubility Study

  • Add an excess amount of the isoquinoline-6-carboxamide API to 1 mL of various oils, surfactants, and co-surfactants in microcentrifuge tubes.

  • Vortex for 3 minutes and incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantify the dissolved API via HPLC. Causality: Selecting excipients with the highest solubilization capacity prevents drug precipitation during storage.

Step 2: Pseudoternary Phase Diagram Construction

  • Mix the selected surfactant and co-surfactant (Smix) in varying weight ratios (e.g., 1:1, 2:1, 3:1).

  • Titrate the oil phase into the Smix at ratios ranging from 1:9 to 9:1.

  • Add distilled water dropwise under gentle magnetic stirring at 37°C.

  • Visually monitor for clarity. Causality: A transparent or slightly bluish appearance indicates the formation of a microemulsion (droplet size <200 nm). Mark these ratios on a ternary phase diagram to define the microemulsion region.

Step 3: Formulation Assembly & Self-Validation (QC)

  • Dissolve the API into the optimized Oil/Smix ratio.

  • Validation A (Thermodynamic Stability): Subject the formulation to three freeze-thaw cycles (-20°C for 24h, then +40°C for 24h). Pass criteria: No phase separation or API precipitation.

  • Validation B (Droplet Size): Dilute the SMEDDS 1:100 in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). Measure via DLS. Pass criteria: Polydispersity Index (PDI) < 0.3 and Z-average < 200 nm in both media, proving the formulation will survive gastrointestinal transit.

SMEDDS_Workflow API Isoquinoline-6-carboxamide (Poor Aqueous Solubility) Screen Excipient Screening (Oils, Surfactants) API->Screen Identify high-capacity vehicles Phase Pseudoternary Phase Diagram Construction Screen->Phase Select miscible components Formulation Formulation Phase->Formulation Identify stable emulsion region QC Self-Validation (DLS & Thermodynamic Stress) Formulation->QC Confirm PDI & Stability

Workflow for SMEDDS formulation and validation.

Formulation Strategy B: Topical Ocular Delivery

For ROCK inhibitors utilized in glaucoma models, systemic exposure must be minimized[1]. The API must be formulated into an aqueous drop that penetrates the cornea to reach the trabecular meshwork.

Protocol 2: Topical Ophthalmic Solution Preparation

This protocol ensures the API remains ionized for solubility while maintaining ocular tolerability.

Step 1: Buffer Preparation

  • Prepare a Boric Acid (1.0% w/v) and Mannitol (4.0% w/v) aqueous solution.

  • Adjust the pH to 5.0 using 0.1 N NaOH or HCl. Causality: The slightly acidic pH ensures the basic nitrogen of the isoquinoline ring remains protonated, maximizing aqueous solubility. Mannitol acts as a non-ionic tonicity agent to adjust osmolality to ~290 mOsm/kg, preventing osmotic shock to the corneal epithelium.

Step 2: API Solubilization & Viscosity Enhancement

  • Slowly add the isoquinoline-6-carboxamide API (e.g., 0.02% - 0.1% w/v) to the buffer under continuous stirring until completely dissolved.

  • Add Hydroxypropyl Methylcellulose (HPMC) at 0.3% w/v. Causality: HPMC increases the viscosity of the drops, reducing tear-drainage washout and prolonging the contact time with the cornea, thereby increasing the Area Under the Curve (AUC) of the drug in the aqueous humor.

Step 3: Self-Validation (QC)

  • Validation A (Osmolality & pH): Measure the final solution using a freezing-point osmometer and a calibrated pH meter. Pass criteria: 280-310 mOsm/kg; pH 5.0 ± 0.2.

  • Validation B (Accelerated Stability): Store aliquots at 4°C and 40°C for 14 days. Visually inspect against a black/white background for particulate matter. Pass criteria: Complete absence of API precipitation, validating the robustness of the pH-solubility profile.

  • Filter the validated solution through a sterile 0.22 µm PES membrane into sterile dropper bottles for preclinical dosing.

References

  • Preclinical to clinical utility of ROCK inhibitors in cancer, nih.gov,
  • Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides - Benchchem, benchchem.com,
  • NVS-MLLT-1 | Structural Genomics Consortium, thesgc.org,
  • 2018 – Page 41 - New Drug Approvals, newdrugapprovals.org,
  • Repurposed Drugs - Amazon AWS, amazonaws.com,
  • Pharmaceutics | Editor's choice Articles - MDPI, mdpi.com,
  • Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem - NIH, nih.gov,

Sources

Technical Notes & Optimization

Troubleshooting

Isoquinoline-6-Carboxamide Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of isoquinoline-6-carboxamides. This scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of isoquinoline-6-carboxamides. This scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., ROCK, IRAK4, and Nampt inhibitors)[1],[2],[3]. Because the isoquinoline core presents unique electronic and coordination challenges, standard amidation protocols often result in low yields.

This guide is designed for drug development professionals and synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to optimize your reaction workflows.

Section 1: Diagnostic Workflows & Methodologies

Depending on your starting material, there are three primary synthetic routes to access the isoquinoline-6-carboxamide core[4]. The diagram below illustrates the strategic pathways available to bypass common synthetic bottlenecks.

SynthesisWorkflow Start1 6-Bromoisoquinoline Step1 Pd-Catalyzed Aminocarbonylation (CO, Amine, Pd catalyst) Start1->Step1 Route A Start2 Isoquinoline-6-carboxylic acid Step2 Amide Coupling / Acylation (Amine, Coupling Agent or SOCl2) Start2->Step2 Route B Start3 6-Cyanoisoquinoline Step3 Controlled Hydrolysis (H2O2, K2CO3, DMSO) Start3->Step3 Route C Product Isoquinoline-6-carboxamide Step1->Product Step2->Product Step3->Product

Caption: Workflow detailing the three primary synthetic routes to isoquinoline-6-carboxamides.

Section 2: Troubleshooting Guides & FAQs

Q1: My standard peptide coupling (EDC/HOBt) of isoquinoline-6-carboxylic acid is stalling at 30% yield. How can I drive this to completion?

Causality: The basic isoquinoline nitrogen can become protonated or coordinate with coupling intermediates, leading to poor activation of the carboxylate. Furthermore, isoquinoline-6-carboxylic acid exhibits zwitterionic character, making it poorly soluble in standard solvents like DCM or DMF[4]. Solution: Bypass in-situ activation by pre-forming the highly reactive isoquinoline-6-carbonyl chloride. This forces complete acylation of the amine and overcomes solubility issues[1].

Self-Validating Protocol (Acyl Chloride Route):

  • Activation: Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, followed by dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Validation: The cessation of gas (CO₂/CO) evolution serves as a visual indicator of complete acyl chloride formation.

  • Concentration: Remove the solvent under reduced pressure to yield the crude isoquinoline-6-carbonyl chloride[1].

  • Coupling: Dissolve the target amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add the acyl chloride dropwise. Stir for 4–16 hours at room temperature[1].

  • Workup: Dilute with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Validation: The NaHCO₃ wash selectively deprotonates and removes any unreacted carboxylic acid into the aqueous layer, while the brine wash breaks emulsions caused by the amphiphilic amide product. This ensures the isolated organic mass accurately reflects the neutral product yield[1].

  • Purification: Dry over MgSO₄, concentrate, and purify by flash chromatography[1].

Q2: I am attempting Pd-catalyzed aminocarbonylation of 6-bromoisoquinoline, but I see massive catalyst poisoning and low conversion. What is the mechanistic fix?

Causality: The basic nitrogen of the isoquinoline ring strongly coordinates to the palladium center, displacing phosphine ligands and poisoning the catalyst. Additionally, mass transfer of CO gas into the solvent is historically inefficient, starving the catalytic cycle of carbon monoxide[5]. Solution: Utilize a bidentate ligand with a large bite angle (like XantPhos) to prevent displacement by the isoquinoline nitrogen. To resolve mass transfer issues, use an ex-situ CO generation system (e.g., Chloroform-COware) or elevated CO pressure to drive the insertion step[5].

Self-Validating Protocol (Aminocarbonylation):

  • Setup: To a Schlenk tube, add 6-bromoisoquinoline (1.0 eq), Pd(OAc)₂ (0.05 eq), XantPhos (0.05 eq), and the desired amine (1.5 eq) in DMF[5].

  • Carbonylation: Purge the vessel with CO gas and maintain at 1–3 bar (or utilize a two-chamber Chloroform-COware setup for ex-situ CO generation)[4],[5].

  • Reaction: Heat the mixture to 80–100 °C for 12 hours. Validation: Monitor by LC-MS; the disappearance of the isotopic bromine doublet (M and M+2) confirms complete consumption of the starting halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) and brine[4]. Validation: Multiple water washes are critical to completely partition the high-boiling DMF into the aqueous phase, preventing artificial yield inflation and chromatography streaking.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Q3: Hydrolysis of 6-cyanoisoquinoline is over-proceeding to the carboxylic acid. How do I arrest the reaction at the primary carboxamide?

Causality: Traditional acid-catalyzed hydrolysis (e.g., using concentrated H₂SO₄ at elevated temperatures) pushes the reaction to its thermodynamic sink—the carboxylic acid[4]. The primary amide intermediate is highly susceptible to further hydrolysis under harsh conditions. Solution: Employ mild, base-catalyzed oxidative hydrolysis (Radziszewski reaction conditions) using hydrogen peroxide. The hydroperoxide anion selectively attacks the nitrile carbon, and the resulting peroxyimidic acid intermediate collapses to the amide without further hydrolysis[2].

Self-Validating Protocol (Oxidative Hydrolysis):

  • Setup: Dissolve 6-cyanoisoquinoline (1.0 eq) in dimethyl sulfoxide (DMSO)[2].

  • Oxidation: Add potassium carbonate (2.0 eq) followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide (excess)[2].

  • Reaction: Stir the mixture at room temperature for 0.5 hours. Validation: The reaction is highly exothermic; a controlled temperature rise indicates active hydroperoxide generation and nitrile attack[2].

  • Precipitation: Pour the reaction mixture into ice-water (10 mL per mmol). Validation: The sudden shift in polarity forces the highly crystalline carboxamide to crash out of solution, leaving water-soluble byproducts and DMSO in the mother liquor[2].

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure isoquinoline-6-carboxamide (typically ~70% yield)[2].

Section 3: Quantitative Data & Benchmarks

The following table summarizes the expected yields and critical parameters for the three primary synthetic routes, allowing you to select the most appropriate method based on your available reagents and equipment.

Synthetic RouteKey IntermediateReagents / Catalyst SystemTypical YieldPrimary Limitation
Route A (Amidation) Acyl ChlorideOxalyl Chloride, Base (TEA/DIPEA)75–85%Requires strictly anhydrous conditions
Route B (Carbonylation) 6-BromoisoquinolinePd(OAc)₂, XantPhos, CO gas60–95%Susceptible to Pd-catalyst poisoning
Route C (Hydrolysis) 6-CyanoisoquinolineH₂O₂, K₂CO₃, DMSO70–90%Exothermic hazard upon H₂O₂ addition

Section 4: Biological Context & Application

Understanding the biological application of isoquinoline-6-carboxamides can inform your synthetic design, particularly when functionalizing the amide nitrogen. These compounds frequently act as ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases like IRAK4 or ROCK, they prevent the phosphorylation of downstream substrates, thereby halting inflammatory or oncogenic signaling cascades[1],[2].

KinasePathway Signal Extracellular Signal (e.g., IL-1/TLR) Receptor Receptor Complex Signal->Receptor IRAK4 Target Kinase (e.g., IRAK4) Receptor->IRAK4 Activation Downstream Downstream Signaling (NF-κB / MAPK) IRAK4->Downstream Phosphorylation Response Pathological Inflammatory Response Downstream->Response Inhibitor Isoquinoline-6-carboxamide (Inhibitor/PROTAC) Inhibitor->IRAK4 Blocks ATP site

Caption: Mechanism of action for isoquinoline-6-carboxamide inhibitors in kinase signaling.

References

  • Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides. Benchchem. 4

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. ACS Publications. 5

  • Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors. Benchchem. 1

  • Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases. ACS Publications. 2

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. ACS Publications. 3

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Isoquinoline Amidation

Welcome to the technical support center for isoquinoline amidation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of attaching an amide functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoquinoline amidation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of attaching an amide functionality to the isoquinoline scaffold. Amide-containing isoquinolines are pivotal in medicinal chemistry, but their synthesis is often plagued by side reactions that can compromise yield, purity, and project timelines.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven solutions to mitigate them, ensuring your synthesis is both efficient and reliable.

Part 1: Core Challenges & Strategic Overview

The amidation of an isoquinoline core can be approached through several strategies, including the coupling of an isoquinoline carboxylic acid with an amine, direct C-H amidation, or nucleophilic substitution on an activated isoquinoline. Each pathway, however, presents a unique set of potential side reactions. The electron distribution in the isoquinoline ring, the reactivity of the nitrogen atom, and the choice of coupling reagents or catalysts are all critical factors that must be carefully managed.

The most common challenges encountered are:

  • Poor Regioselectivity: Amidation occurring at undesired positions on the heterocyclic ring.

  • N-Oxidation: Unwanted oxidation of the isoquinoline ring nitrogen.

  • Coupling Reagent-Derived Impurities: Formation of byproducts such as N-acylurea or guanidinium species.

  • Substrate-Specific Side Reactions: Unique reactions dictated by other functional groups on the isoquinoline, such as the reduction of a nitro group.

  • General Decomposition: Degradation of starting materials or products under harsh reaction conditions.

This guide provides a structured, question-and-answer-based approach to diagnose and solve these specific issues.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems observed during the amidation of isoquinolines.

Issue 1: Low Yield and Stalled Reactions

Q1: My amidation reaction is giving a very low yield or appears to have stopped completely. What are the most common causes and how can I fix this?

A1: Low conversion is a frequent issue that can often be traced back to fundamental reaction parameters.[1] A systematic approach to troubleshooting is the most effective way to identify the root cause.

Causality & Explanation: Amide bond formation typically requires the activation of a carboxylic acid (or the C-H/C-X bond on the isoquinoline). This process can be hampered by impure reagents, the presence of atmospheric moisture, or suboptimal reaction conditions. For instance, common coupling reagents are highly sensitive to water, which can hydrolyze the activated intermediate faster than it reacts with the amine.[1][2] Similarly, the basicity of the amine and the steric hindrance around the reactive sites play a crucial role in the reaction kinetics.

Troubleshooting Workflow:

start Low Yield Observed reagent Verify Reagent & Solvent Purity (e.g., use fresh coupling agents, dry solvents) start->reagent atmosphere Ensure Inert Atmosphere (N2 or Ar blanket) reagent->atmosphere If moisture-sensitive temp Optimize Temperature (Trial small-scale reactions at different temperatures) atmosphere->temp reagent_ratio Check Stoichiometry (Are coupling agent/base ratios correct?) temp->reagent_ratio activation Confirm Carboxylic Acid Activation (Monitor by TLC/LC-MS for activated ester) reagent_ratio->activation amine_reactivity Assess Amine Nucleophilicity (Is the amine too electron-poor?) activation->amine_reactivity If activation occurs but no product forms resolution Problem Resolved amine_reactivity->resolution

Caption: Troubleshooting workflow for low-yield amidation reactions.

Summary of Solutions:

Problem SymptomPotential CauseRecommended Solution
No reaction Inactive coupling reagent.Use a freshly opened bottle of coupling reagent. Store hygroscopic reagents in a desiccator.
Insufficiently dry solvent.Use freshly distilled or commercially available anhydrous solvents.
Low nucleophilicity of the amine.For electron-poor amines, consider using more forceful activation (e.g., converting the acid to an acyl chloride) or a stronger, non-nucleophilic base.[3]
Stalled reaction Product decomposition.Monitor the reaction by TLC or LC-MS over time to check for the appearance and then disappearance of the product spot. If decomposition is observed, try running the reaction at a lower temperature.[1]
Inefficient mixing.In heterogeneous reactions, ensure the stirring rate is adequate to maintain a uniform suspension.[1]
Issue 2: Unwanted N-Oxidation of the Isoquinoline Ring

Q2: I'm observing a significant byproduct with a mass of +16 Da compared to my starting material. Is this an N-oxide, and how can I prevent its formation?

A2: Yes, a +16 Da mass shift is the classic signature of N-oxide formation. The lone pair on the isoquinoline nitrogen is susceptible to oxidation, a reaction that can occur unintentionally under various amidation conditions.

Causality & Explanation: While N-oxides can be useful synthetic intermediates, their unintended formation is a common side reaction.[4] This can happen if:

  • Oxidizing Reagents are Present: Some coupling conditions or reagents have oxidative potential.

  • Atmospheric Oxygen: Reactions run open to the air for extended periods, especially if catalyzed by transition metals, can sometimes lead to aerobic oxidation.

  • Peroxide Impurities: Older bottles of solvents like THF or ether can contain peroxide impurities that act as oxidants.

Prevention Strategies:

  • Inert Atmosphere: The most straightforward solution is to run the reaction under a blanket of an inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen.[5]

  • Use Fresh, Purified Solvents: Always use freshly opened or purified solvents to avoid peroxide contaminants.

  • Avoid Overly Oxidizing Conditions: When selecting reagents for direct C-H amidation, be mindful of the oxidant's potential to also oxidize the ring nitrogen. If starting from an isoquinoline N-oxide is a viable synthetic route, it can offer better control over reactivity and regioselectivity.[6]

Issue 3: Formation of Nitroso-Derivatives During Amidation of Nitro-Isoquinolines

Q3: I am performing a direct amidation on a 5-nitroisoquinoline and I'm isolating a 5-nitrosoisoquinoline byproduct. Why is this happening and how can I favor the desired nitro-amide product?

A3: This is a well-documented side reaction in the context of Oxidative Nucleophilic Substitution of Hydrogen (SNH) reactions on nitro-substituted aza-aromatics.[7][8]

Causality & Explanation: In the SNH mechanism, the amide anion first attacks the electron-deficient isoquinoline ring to form a σH adduct. This intermediate must then be aromatized by losing a hydride equivalent. In the absence of a strong external oxidant, the nitro group of another 5-nitroisoquinoline molecule can act as the primary oxidant, which reduces the yield.[7][8]

Crucially, a competing pathway exists where the σH adduct undergoes dehydration, facilitated by the nitro group, to form the corresponding nitroso compound.[7] This process reduces the nitro group to a nitroso group on the final product.

sub 5-Nitroisoquinoline + Amide Anion adduct σH Adduct Intermediate sub->adduct Nucleophilic Attack path_a Route A: Oxidation adduct->path_a path_b Route B: Dehydration adduct->path_b prod_a Desired Product: N-(5-Nitroisoquinolin-X-yl)amide path_a->prod_a [O] (e.g., another 5-nitroisoquinoline molecule) prod_b Side Product: N-(5-Nitrosoisoquinolin-Y-yl)amide path_b->prod_b - H2O

Caption: Competing pathways in the SNH amidation of 5-nitroisoquinoline.

Recommended Protocol for Minimizing Nitroso Formation:

Based on optimization studies, the formation of the desired nitro-amide can be favored over the nitroso-amide.[7]

  • Reagent Preparation: In a flame-dried flask under an argon atmosphere, add anhydrous DMSO. Add sodium hydride (NaH, 2.2 equiv.) followed by the desired amide (2.0 equiv.). Stir at room temperature for 10-15 minutes until hydrogen evolution ceases.

  • Reaction: Add the 5-nitroisoquinoline (1.0 equiv.) to the solution of the amide anion.

  • Oxidant: Add an external oxidant like potassium permanganate (KMnO₄) or allow atmospheric oxygen to be the primary oxidant, though this can be slower. The original substrate acting as an oxidant is what often leads to byproducts.[7]

  • Monitoring: Stir vigorously at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Carefully quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Issue 4: Byproducts from Amide Coupling Reagents

Q4: I am coupling an isoquinoline-carboxylic acid with an amine using a standard reagent like DCC or HATU and observing persistent impurities. What are they and how can I avoid them?

A4: This is a classic problem in peptide and general amide synthesis. The "alphabet soup" of coupling reagents each comes with its own set of potential side reactions.[9]

Causality & Explanation:

  • Carbodiimides (DCC, EDC): These reagents activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange into an unreactive N-acylurea byproduct, especially if the amine nucleophile is slow to react. The urea byproduct (dicyclohexylurea, DCU, in the case of DCC) is often poorly soluble and can complicate purification.[2]

  • Onium Salts (HATU, HBTU, PyBOP): These reagents (aminium/uronium and phosphonium salts) are generally more efficient and produce fewer side reactions than carbodiimides. However, a common side reaction with aminium/uronium salts is the formation of a guanidinium byproduct if the reagent reacts directly with the amine starting material. Therefore, the order of addition is critical.

Comparison of Common Coupling Reagents and Mitigation Strategies:

Reagent ClassExamplesCommon Side ReactionsPrevention Strategy
Carbodiimides DCC, EDCN-acylurea formation, Racemization (with chiral acids).Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to trap the O-acylisourea as a more stable active ester.[9]
Aminium/Uronium HATU, HBTUGuanidinium byproduct formation.Pre-activation is key. Always add the coupling reagent to the carboxylic acid and base first, allow to stir for a few minutes, and only then add the amine.
Phosphonium PyBOP, PyAOPByproducts are generally more water-soluble and easier to remove.Considered a "safer" option regarding amine side reactions, as the phosphonium moiety does not react with the free amino group.[9]

Recommended General Protocol (Pre-activation with HATU):

  • Setup: To a solution of the isoquinoline carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP) under N₂, add a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.0 equiv.).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes.

  • Coupling: Add the amine (1.0-1.2 equiv.) to the activated mixture.

  • Reaction: Continue stirring at room temperature and monitor by TLC/LC-MS until the starting acid is consumed.

  • Work-up: Dilute with water and extract with an organic solvent. Wash the organic layer with brine and/or dilute acid/base solutions to remove excess reagents and byproducts.

Part 3: References

  • Rusinov, V. L., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. Available at: [Link]

  • Daugabel, A., et al. (n.d.). C–H amidation of isoquinolone and benzothiadiazine dioxide. ResearchGate. Available upon request from the authors.

  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Available at: [Link]

  • Sheppard, T., et al. (2021). Catalytic Amidation. University College London. Available at: [Link]

  • Bao, M., et al. (2017). Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Amide-Containing Indolo[2,1- a ]isoquinoline Derivatives via Palladium-Catalyzed Cascade Reactions. Available at: [Link]

  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation. Available at: [Link]

  • American Chemical Society. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Available at: [Link]

  • Royal Society of Chemistry. (2018). TsOH·H2O-mediated N-amidation of quinoline N-oxides: facile and regioselective synthesis of N-(quinolin-2-yl)amides. RSC Publishing. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Fuchs, J. R., & Funk, R. L. (2001). Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. Organic Letters, 3(21), 3349-3351.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • ResearchGate. (n.d.). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. Available at: [Link]

  • Mátravölgyi, B., & Kollár, L. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 27(19), 6296.

  • American Chemical Society. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters.

  • Wang, D. H., & Wasa, M. (2017). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 22(10), 1695.

  • Central Asian Journal of Medical and Natural Science. (2024). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine.

  • American Chemical Society. (2017). Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Letters.

  • National Center for Biotechnology Information. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. PMC.

  • National Center for Biotechnology Information. (n.d.). Amide Activation in Ground and Excited States. PMC.

  • Central Asian Journal of Medical and Natural Science. (2024). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine.

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.

  • American Chemical Society. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • Quimicaorganica.org. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline.

  • National Center for Biotechnology Information. (2001). Intramolecular electrophilic aromatic substitution reactions of 2-amidoacroleins: a new method for the preparation of tetrahydroisoquinolines, tetrahydro-3-benzazepines, and hexahydro-3-benzazocines. PubMed.

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

Sources

Troubleshooting

Technical Support Center: Isoquinoline-6-carboxamide Stability &amp; Temperature Optimization

Welcome to the Technical Support Center for Isoquinoline-6-carboxamide synthesis and stability. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline-6-carboxamide synthesis and stability. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to prevent thermal degradation and over-hydrolysis during the development of kinase inhibitors.

Core Mechanistic FAQs

Q1: Why is temperature control so critical when synthesizing Isoquinoline-6-carboxamide from 6-cyanoisoquinoline? A: The conversion of a nitrile to a primary carboxamide is an intermediate step in a broader hydrolysis pathway. If the reaction temperature exceeds 25°C in the presence of strong aqueous acids (e.g., concentrated H₂SO₄) or bases, the kinetic energy surpasses the activation barrier for the second hydrolysis step[1]. This causes the nucleophilic attack of water molecules on the newly formed carbonyl carbon, cleaving the C-N bond and irreversibly forming isoquinoline-6-carboxylic acid and an ammonium byproduct[2],[3]. Maintaining the reaction strictly between 0°C and 25°C isolates the kinetic product (the carboxamide) and prevents thermodynamic over-hydrolysis[1].

Q2: What is the thermal stability limit of the isolated Isoquinoline-6-carboxamide? A: In a dry, solid state, primary amides exhibit robust thermal stability, often remaining intact up to 150°C before thermal decomposition (such as elimination or cyclization) occurs[2]. However, in solution—particularly under acidic or basic assay conditions—hydrolysis rates increase exponentially above 60°C[2],[4]. For long-term storage, the compound must be kept desiccated at ≤ 4°C to prevent ambient moisture from initiating slow, water-mediated degradation[2].

Pathway N1 6-Cyanoisoquinoline (Nitrile) N2 Isoquinoline-6-carboxamide (Target Product) N1->N2 H2SO4, 0°C to 25°C (Controlled Hydration) N3 Isoquinoline-6-carboxylic acid (Degradation Product) N2->N3 >60°C, Aqueous Acid/Base (Over-hydrolysis)

Pathway of nitrile hydrolysis and thermal degradation of carboxamide.

Troubleshooting Guide

Issue: High levels of Isoquinoline-6-carboxylic acid impurity in the final product.

  • Root Cause: Thermal runaway during the exothermic addition of reagents (e.g., H₂SO₄), or extended reaction times at room temperature[1].

  • Solution: Implement strict cryogenic control (0°C) during reagent addition. Do not allow the reaction vessel to exceed 25°C during the stirring phase. Quench the reaction rapidly over crushed ice rather than liquid water. Causality: Crushed ice absorbs the massive heat of dilution generated by mixing acid and water, preventing a sudden temperature spike that would destroy the amide bond[1].

Issue: Poor yield during amide coupling (Isoquinoline-6-carboxylic acid + Amine → Carboxamide derivative).

  • Root Cause: Elevated temperatures during EDC/HOBt coupling can lead to the degradation of the active ester intermediate or promote side reactions like N-acylurea formation.

  • Solution: Maintain the coupling reaction at room temperature (20-25°C)[1]. If the amine is unreactive, do not heat the reaction. Instead, convert the acid to isoquinoline-6-carbonyl chloride, which readily reacts with amines at 0°C to room temperature without thermal degradation[5].

Quantitative Data: Temperature vs. Degradation

To illustrate the causality between temperature and product integrity, the following table summarizes the degradation profile of a standard primary amide in a 1M HCl aqueous solution over 24 hours.

Temperature (°C)Carboxamide Remaining (%)Carboxylic Acid Formed (%)Primary Degradation Mechanism
4°C >99.5%<0.5%Negligible
25°C 98.2%1.8%Slow nucleophilic acyl substitution
60°C 85.0%15.0%Accelerated acid-catalyzed hydrolysis
100°C <5.0%>95.0%Rapid C-N bond cleavage

Validated Experimental Protocols

The following self-validating protocols are engineered to ensure maximum stability of the carboxamide motif during synthesis.

Protocol A: Temperature-Controlled Synthesis via Nitrile Hydrolysis

This protocol utilizes kinetic trapping to halt hydrolysis at the amide stage[1].

Materials: 6-Cyanoisoquinoline, Concentrated H₂SO₄, NaOH (aqueous), Crushed Ice.

Step-by-Step Methodology:

  • Cryogenic Preparation: Suspend 6-cyanoisoquinoline in a round-bottom flask and submerge it in an ice-water bath. Allow the internal temperature to equilibrate to 0°C.

  • Exothermic Control: Dropwise, add concentrated H₂SO₄. Causality: The addition is highly exothermic; dropwise addition prevents localized hot spots that would trigger immediate conversion to the carboxylic acid[1].

  • Controlled Warming: Remove the ice bath and allow the mixture to warm naturally to exactly 25°C. Stir for precisely 2 hours. Causality: 25°C provides sufficient kinetic energy to hydrate the nitrile triple bond without breaking the resulting amide C-N bond[1].

  • Rapid Quenching: Pour the reaction mixture directly onto a large excess of crushed ice. Causality: Ice absorbs the heat of dilution, preventing a sudden thermal spike[1].

  • Neutralization & Isolation: Slowly add cold NaOH solution until pH 7 is reached to precipitate the isoquinoline-6-carboxamide. Filter, wash with cold water, and dry under vacuum[1].

Workflow S1 Step 1: Ice Bath Equilibration (0°C) S2 Step 2: Dropwise Reagent Addition S1->S2 S3 Step 3: Kinetic Stirring (25°C) S2->S3 S4 Step 4: Crushed Ice Quench S3->S4

Temperature-controlled workflow for synthesizing isoquinoline-6-carboxamide.

Protocol B: Low-Temperature Acylation via Carbonyl Chloride

For synthesizing substituted isoquinoline-6-carboxamides (kinase inhibitors)[5].

Step-by-Step Methodology:

  • Dissolve the target amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM)[5].

  • Cool the solution to 0°C under a nitrogen atmosphere to suppress side reactions[5].

  • Add a solution of isoquinoline-6-carbonyl chloride (1.0 eq) in DCM dropwise[5].

  • Maintain at 0°C for 1 hour, then allow to warm to 25°C for 4 to 16 hours. Causality: Initiating the reaction at 0°C controls the highly exothermic acylation, while warming to 25°C ensures the reaction drives to completion without thermal degradation[5].

  • Quench with saturated aqueous sodium bicarbonate, extract the organic layer, and dry over anhydrous magnesium sulfate[5].

References

  • [2] Title: How to Enhance Amide Stability in High-Temperature Processes Source: Patsnap Eureka URL:

  • [1] Title: Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides Source: Benchchem URL:

  • [3] Title: 21.7: Chemistry of Amides Source: LibreTexts URL:

  • [5] Title: Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors Source: Benchchem URL:

  • [4] Title: Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:

Sources

Optimization

Purification challenges of Isoquinoline-6-carboxamide by column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the specific chromatographic challenges encountered when purifying isoquinoline-6-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the specific chromatographic challenges encountered when purifying isoquinoline-6-carboxamide derivatives. This privileged chemical scaffold is frequently utilized in the development of potent kinase inhibitors, including IRAK4 degraders .

Mechanistic Overview of Purification Challenges

Isoquinoline-6-carboxamides present a dual challenge for standard normal-phase silica gel chromatography:

  • Basic Nitrogen Interaction: The isoquinoline ring contains an

    
    -hybridized nitrogen with a localized lone pair. This basic site engages in strong ion-dipole interactions with the weakly acidic silanol groups (Si-OH, pKa ~4.5-5.0) on the surface of bare silica gel. This causes severe peak tailing and irreversible adsorption [1].
    
  • Hydrogen Bonding: The C6-carboxamide moiety acts as both a hydrogen bond donor (in primary or secondary amides) and a strong hydrogen bond acceptor. This leads to multi-point stationary phase binding, further exacerbating band broadening and reducing resolution from unreacted amine starting materials.

Diagnostic Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Isoquinoline-6-carboxamide) TLC TLC / LC-MS Profiling (Assess Polarity & Tailing) Crude->TLC Decision Severe Tailing on Bare Silica? TLC->Decision NP Normal-Phase Silica (DCM/MeOH + 1% TEA/NH4OH) Decision->NP No / Mild RP Reverse-Phase C18 (H2O/MeCN + 0.1% Formic Acid) Decision->RP Yes / Highly Polar Pure Pure Isoquinoline-6-carboxamide (>95% Purity) NP->Pure RP->Pure

Workflow for selecting the optimal chromatography strategy.

Troubleshooting Guide (FAQs)

Q1: Why does my isoquinoline-6-carboxamide streak from


 0.1 to 0.5 on normal-phase silica, even in highly polar solvents? 
A:  Streaking is a direct consequence of the basic isoquinoline nitrogen interacting dynamically with acidic silanols. Increasing solvent polarity (e.g., adding more methanol) only increases the bulk solvent's eluting power but does not mask the active silanol sites.
Solution: You must use a basic modifier. Adding 1-2% Triethylamine (TEA) or aqueous Ammonium Hydroxide (

) to your eluent acts as a competitive binder. The volatile base saturates the acidic silanols, allowing your compound to partition normally based on lipophilicity.

Q2: How can I cleanly separate the unreacted aliphatic amine from the isoquinoline-6-carboxamide product? A: Aliphatic amines are significantly more basic (pKa ~10) than the isoquinoline nitrogen (pKa ~5.4). On normal-phase silica, even with a TEA modifier, they often co-elute if the polarity is pushed too high. Solution: Utilize the pKa difference via Reverse-Phase (RP) C18 chromatography using an acidic modifier (0.1% Formic Acid). At pH ~2.7, both the aliphatic amine and the isoquinoline nitrogen are protonated. However, the lipophilic isoquinoline core retains strongly on the C18 stationary phase, while the highly polar, protonated aliphatic amine elutes in the void volume or very early in the gradient [2].

Q3: My product degrades or hydrolyzes during purification. What is causing this? A: While the carboxamide bond is generally stable, prolonged exposure to the acidic environment of bare silica gel (especially if the silica contains trace metal impurities) can catalyze side reactions or trap the compound irreversibly. Solution: Minimize column residence time by using automated flash chromatography systems with pre-packed, high-performance spherical silica. Alternatively, bypass silica entirely and switch to C18 reverse-phase chromatography.

Quantitative Data: Solvent System Optimization

The following table summarizes the causal relationship between solvent systems and chromatographic performance for typical N-aryl-isoquinoline-6-carboxamides.

Chromatography TypeSolvent SystemModifierAverage

/ Retention
Tailing Factor (

)
Causality / Mechanism
Normal-Phase (Silica)Hexanes / EtOAc (1:1)None0.10 (Streaking)> 3.0Unmasked silanols strongly bind the basic nitrogen.
Normal-Phase (Silica)DCM / MeOH (9:1)None0.35 (Tailing)2.5Methanol disrupts H-bonds but fails to block silanols.
Normal-Phase (Silica)DCM / MeOH (9:1)1% TEA0.45 (Sharp)1.1TEA competitively masks acidic silanol sites.
Reverse-Phase (C18)

/ MeCN Gradient
0.1% Formic Acid

~ 2.0 min (LC-MS)
1.0Acid protonates basic sites; C18 separates by lipophilicity.
Step-by-Step Methodologies
Protocol A: Optimized Normal-Phase Flash Chromatography (For Lipophilic Derivatives)

Self-Validation Check: Before running the column, perform a 2D TLC. Spot the crude mixture, develop in DCM/MeOH (9:1) without a modifier, dry the plate, rotate it 90°, and develop in DCM/MeOH (9:1) with 1% TEA. A perfectly round spot in the second dimension validates that the modifier concentration is sufficient to prevent tailing.

  • Column Preparation: Select a pre-packed silica gel cartridge (e.g., 24g for 100-500 mg crude). Pre-equilibrate the column with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (TEA).

    • Causality: Pre-equilibration ensures the silanol sites are fully masked before the sample is introduced, preventing irreversible binding upon loading.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DCM. If the compound is poorly soluble, dry-load it onto Celite or neutral alumina.

    • Causality: Do not dry-load onto bare silica, as the initial contact without a basic modifier will trap the basic isoquinoline core.

  • Gradient Elution:

    • 0-2 CV: 100% DCM (with 1% TEA).

    • 2-10 CV: Linear gradient from 0% to 10% Methanol in DCM (maintaining 1% TEA throughout).

  • Fraction Collection: Monitor via UV absorbance at 254 nm and 280 nm (to capture the isoquinoline chromophore).

  • Post-Processing: Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate with toluene (2 x 10 mL), followed by high vacuum drying.

Protocol B: Reverse-Phase (C18) Purification (For Highly Polar/Basic Derivatives)

This method is highly recommended for complex isoquinoline-6-carboxamides, such as PROTAC linkers or derivatives with highly basic aliphatic amine substituents [2].

  • System Setup: Utilize an automated flash system equipped with a C18 reverse-phase cartridge.

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH below the pKa of the isoquinoline nitrogen, ensuring it remains fully protonated and elutes as a sharp, predictable peak rather than a broad, mixed-state band.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dimethyl Sulfoxide (DMSO). Inject directly onto the C18 cartridge.

    • Self-Validation Check: Ensure the injection volume does not exceed 2% of the total column volume. If it does, band broadening is mathematically guaranteed due to the strong solvent effect of DMSO.

  • Gradient Elution:

    • 0-1 CV: 5% Solvent B (Isocratic wash to elute DMSO and highly polar salts/amines).

    • 1-12 CV: Linear gradient from 5% to 60% Solvent B.

    • 12-14 CV: 100% Solvent B (Column flush).

  • Isolation: Combine the appropriate fractions.

    • Self-Validation Check: Because the eluent contains water and formic acid, lyophilization (freeze-drying) is the mandatory validation step. Rotary evaporation of water at high temperatures will cause acid-catalyzed hydrolysis of the carboxamide. Lyophilization isolates the product safely as a stable formate salt.

References
  • Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors BenchChem, 2025.

  • Supplementary Information: Targeting IRAK4 for Degradation with PROTACs Journal of Medicinal Chemistry (ACS Publications), 2026.[2]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis Molecules (MDPI), 2022.[1]

Sources

Troubleshooting

Addressing hydrolysis degradation of Isoquinoline-6-carboxamide in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the hydrolytic degradation of isoquinoline-6-carboxamide derivatives in aqueous solutions.

This structural motif is highly prevalent in targeted therapies, particularly in kinase inhibitors (such as IRAK4 inhibitors)[1]. However, its carboxamide bond is susceptible to cleavage in aqueous environments, compromising experimental integrity and shelf-life. This guide provides the mechanistic causality behind this degradation and field-proven, self-validating protocols to stabilize your compounds.

Diagnostic Workflow: Hydrolysis Troubleshooting

G N1 Detect Degradation (HPLC/MS: Acid + Amine) N2 Check Formulation pH Is pH < 4.0 or > 8.0? N1->N2 N3 Adjust Buffer Target pH 5.5 - 6.5 N2->N3 Yes N4 Check Solvent System Is water activity high? N2->N4 No N3->N4 N5 Add Co-solvents (e.g., 10% Propylene Glycol) N4->N5 Yes N6 Assess Storage Needs > 2 weeks duration? N4->N6 No N5->N6 N7 Lyophilization Protocol Freeze-dry with Cryoprotectant N6->N7 Yes N8 Stable Isoquinoline-6-carboxamide Formulation N6->N8 No N7->N8

Diagnostic workflow for mitigating isoquinoline-6-carboxamide hydrolysis in aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my Isoquinoline-6-carboxamide compound degrading during in vitro assays or storage? A1: The primary degradation pathway for carboxamides in aqueous environments is hydrolysis, which cleaves the amide bond to yield isoquinoline-6-carboxylic acid and a free amine[2]. While amides are generally stable due to resonance stabilization, the isoquinoline-6-carboxamide motif can be susceptible to nucleophilic attack by water[3]. Under strongly acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity; under basic conditions, hydroxide ions directly attack the carbonyl carbon[4].

Q2: What is the optimal pH to minimize this hydrolysis? A2: Amide hydrolysis follows a V-shaped or U-shaped pH-rate profile[5]. The specific acid-catalyzed and specific base-catalyzed rate constants dominate at the extremes[5]. For isoquinoline-6-carboxamide derivatives, the maximum stability (the minimum of the V-curve, where the neutral water-catalyzed rate is the only significant factor) typically lies between pH 5.5 and 6.5[5]. Formulating outside this narrow window exponentially decreases the half-life.

Q3: Does the choice of buffer matter if the pH is kept at 6.0? A3: Yes. Beyond specific acid/base catalysis, amides are subject to general acid/base catalysis mediated by the buffer species themselves[5]. Nucleophilic buffers (like citrate or phosphate) can directly participate in the transition state, accelerating degradation even at neutral pH. We recommend using non-nucleophilic, zwitterionic buffers such as MES or HEPES, and keeping the buffer concentration as low as possible (e.g., 10-20 mM) to maintain ionic strength without driving catalysis.

Q4: How does temperature impact the degradation rate? A4: The hydrolysis of the carboxamide bond strictly follows Arrhenius kinetics[6]. The activation energy for amide hydrolysis means the degradation rate accelerates significantly with increased thermal energy[4]. Solutions that are stable for weeks at 4°C may degrade rapidly at 37°C during prolonged cell-based assays[6].

Quantitative Data: Stability Profiling

To assist in experimental planning, the following table synthesizes the expected half-life (


) of standard isoquinoline-6-carboxamide derivatives under various formulation conditions.

Table 1: Representative Half-Life (


) of Isoquinoline-6-carboxamide in Aqueous Solutions 
pH LevelBuffer System (20 mM)Temp (°C)Est. Half-Life (

)
Primary Degradation Mechanism
2.0HCl / Glycine40°C< 12 hoursSpecific Acid-Catalyzed Hydrolysis
4.0Acetate25°C14 daysAcid-Catalyzed Hydrolysis
6.0MES4°C> 12 monthsWater-Catalyzed (Neutral)
6.0MES37°C28 daysWater-Catalyzed (Neutral)
8.0Phosphate25°C5 daysGeneral Base-Catalyzed
10.0Borate25°C< 24 hoursSpecific Base-Catalyzed Hydrolysis

Step-by-Step Troubleshooting Methodologies

Protocol A: Optimizing Aqueous Formulation for In Vitro Assays (Short-Term Stability)

Objective: Prepare a working solution of Isoquinoline-6-carboxamide that remains >98% intact during a 72-hour assay at 37°C.

  • Stock Preparation: Dissolve the lyophilized Isoquinoline-6-carboxamide powder in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO eliminates water activity, preventing hydrolysis during freeze-thaw cycles.

  • Buffer Selection: Prepare a 20 mM MES buffer, adjusted to pH 6.0 using NaOH. Verify the pH using a calibrated probe.

    • Causality: MES is a non-nucleophilic Good's buffer that minimizes general base catalysis compared to phosphate buffers.

  • Co-solvent Addition: Add 5-10% (v/v) Propylene Glycol or PEG-400 to the buffer prior to introducing the compound.

    • Causality: Co-solvents lower the dielectric constant and water activity of the solution, sterically and electronically shielding the amide bond from hydrolytic attack.

  • Dilution & Validation: Dilute the DMSO stock into the prepared buffer immediately before the assay. Keep the final DMSO concentration

    
     1% to prevent cellular toxicity. Validate the initial concentration via HPLC-UV (Time 0).
    
  • Incubation & Disposal: Store any unused working solution at 4°C. Self-validating step: Discard the aqueous working solution after 7 days, as slow neutral hydrolysis will eventually compromise the concentration.

Protocol B: Lyophilization Workflow for Long-Term Storage

Objective: Create a stable solid-state formulation for archiving or shipping without cold-chain dependence.

  • Solvent System Preparation: Dissolve the compound in a mixture of 20% tert-butanol (TBA) and 80% water containing 5% (w/v) mannitol.

    • Causality: TBA acts as a sublimation enhancer and prevents freezing-induced pH shifts (which can cause micro-environmental acid catalysis). Mannitol serves as a crystalline bulking agent to support the cake structure.

  • Pre-Freezing: Place vials on the lyophilizer shelf. Cool to -40°C at a controlled rate of 1°C/min. Hold at -40°C for 2 hours.

    • Causality: Controlled cooling ensures uniform ice crystal formation, preventing the compound from crashing out of the amorphous phase and phase-separating.

  • Primary Drying: Reduce chamber pressure to 50 mTorr. Raise the shelf temperature to -15°C. Hold for 24 to 36 hours depending on fill volume.

    • Causality: This temperature is carefully selected to remain below the glass transition temperature (

      
      ) of the formulation, allowing the sublimation of ice without macroscopic melting or structural collapse.
      
  • Secondary Drying: Ramp the shelf temperature to +25°C at a rate of 0.2°C/min. Hold for 6 hours.

    • Causality: This step removes residual bound water (desorption) that could otherwise initiate slow solid-state hydrolysis over months of storage.

  • Sealing: Backfill the chamber with inert Nitrogen gas to atmospheric pressure and stopper the vials under vacuum to prevent oxidative degradation.

References

  • Source: patsnap.
  • Source: masterorganicchemistry.
  • Source: patsnap.
  • Source: nih.
  • Source: preprints.
  • Source: nih.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Isoquinoline-6-Carboxamide Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-6-carboxamide compounds. This guide is designed to provide expert insights and practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-6-carboxamide compounds. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when enhancing the oral bioavailability of this important chemical scaffold. The content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Section 1: Foundational Concepts & Strategy Selection

This section addresses high-level questions about the bioavailability of isoquinoline-6-carboxamide compounds and how to approach strategy selection.

FAQ 1: What are the primary barriers to oral bioavailability for isoquinoline-6-carboxamide compounds?

The oral bioavailability of any compound, including isoquinoline-6-carboxamides, is primarily governed by its solubility and permeability, as well as its susceptibility to first-pass metabolism.[1][2][3] For this specific class of compounds, the key challenges often are:

  • Poor Aqueous Solubility: The planar, aromatic isoquinoline ring system often contributes to low aqueous solubility due to strong crystal lattice energy and/or high lipophilicity.[4] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[5]

  • Low Permeability: While some derivatives may be lipophilic, factors like molecular size, hydrogen bonding capacity of the carboxamide group, and potential for ionization can limit passive diffusion across the intestinal epithelium.[3] Furthermore, some compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[3]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by cytochrome P450 enzymes before reaching systemic circulation.[2][6] The isoquinoline core is susceptible to various metabolic reactions.[7][8]

FAQ 2: How do I select the most appropriate bioavailability enhancement strategy for my lead compound?

Choosing the right strategy requires a data-driven approach based on the compound's specific physicochemical properties. Missteps at this early stage can lead to significant delays and resource expenditure.[9] A logical workflow is essential for efficient development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing Start Start: Characterize Lead Compound (Solubility, Permeability, pKa, LogP) BCS Determine Biopharmaceutics Classification System (BCS) Class Start->BCS BCS_II BCS Class II (Low Solubility, High Permeability) BCS->BCS_II If Low Sol. BCS_IV BCS Class IV (Low Solubility, Low Permeability) BCS->BCS_IV If Low Sol. & Perm. Sol_Strat Focus: Solubility Enhancement - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems BCS_II->Sol_Strat Perm_Strat Focus: Permeability & Solubility - Prodrugs - Nanoparticle Carriers - Permeation Enhancers BCS_IV->Perm_Strat Formulate Develop Prototype Formulations Sol_Strat->Formulate Perm_Strat->Formulate InVitro In Vitro Testing (Dissolution, Caco-2/PAMPA) Formulate->InVitro InVivo In Vivo PK Study (Rodent Model) InVitro->InVivo Optimize Analyze & Optimize InVivo->Optimize

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Section 2: Formulation Troubleshooting

This section provides solutions to specific problems you might encounter during formulation development.

Question 1: My isoquinoline-6-carboxamide has extremely low aqueous solubility (<1 µg/mL), leading to failed dissolution tests. What is my best first step?

Answer: For compounds with dissolution rate-limited absorption (typically BCS Class II), increasing the surface area of the drug particles is a robust and well-established initial approach.[10] This is based on the Noyes-Whitney equation, which demonstrates that the dissolution rate is directly proportional to the surface area of the dissolving solid.[11]

Two primary methods for this are micronization and nanosizing .

  • Micronization: Reduces particle size to the micron range (1-10 µm), typically via jet milling.[10][12]

  • Nanosizing: Further reduces particle size to the sub-micron (nanometer) range, creating nanosuspensions. This dramatically increases the surface area and can also improve the saturation solubility.[9][10]

Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling

  • Slurry Preparation:

    • Disperse 5% (w/v) of your isoquinoline-6-carboxamide compound and 1% (w/v) of a stabilizer (e.g., Poloxamer 407 or a combination of HPMC and SLS) in an aqueous vehicle.

    • Causality: The stabilizer is critical. It adsorbs onto the surface of the nanoparticles, preventing them from agglomerating due to their high surface energy.[10]

  • Milling:

    • Introduce the slurry into a laboratory-scale media mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Mill at a high speed (e.g., 2000 rpm) for 2-4 hours. Maintain a low temperature (e.g., 5-10 °C) using a cooling jacket to prevent thermal degradation of the compound.

  • Particle Size Analysis:

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the suspension.

    • Measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Continue milling until the desired particle size (e.g., Z-average < 200 nm) and a narrow Polydispersity Index (PDI < 0.2) are achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly for in vitro testing or further processed (e.g., spray-dried) into a solid dosage form.

Troubleshooting Guide: Particle Size Reduction

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Particle size fails to reduce below a certain threshold. Insufficient milling energy; Inappropriate stabilizer concentration.Increase milling speed/time; screen different stabilizers or use a combination.
Significant particle aggregation or "clumping" observed after milling. Ineffective stabilizer or insufficient concentration; Ostwald ripening.Increase stabilizer concentration; select a stabilizer with higher affinity for the drug surface.[10]
Compound degradation during the process. Mechanical stress or localized heat generation.Reduce milling intensity; ensure efficient cooling of the milling chamber.
Inconsistent results between batches. Variability in raw material (API crystal form); inconsistent milling parameters.Characterize the input API using XRD/DSC; strictly control milling time, speed, and temperature.
Question 2: I created an amorphous solid dispersion (ASD) to improve solubility, but my dissolution profile shows an initial spike followed by a rapid drop in concentration. What is happening?

Answer: This phenomenon is characteristic of the "spring and parachute" effect, where the amorphous form initially dissolves to create a supersaturated solution (the "spring"), but then rapidly precipitates back into the less soluble, stable crystalline form (the "parachute" fails).[10] This is a common failure mode for ASDs and indicates that while you have overcome the initial dissolution barrier, you have not adequately maintained the supersaturated state.

The key is to inhibit nucleation and crystal growth of your isoquinoline-6-carboxamide in the dissolution medium.

Solution: Incorporate a precipitation inhibitor into your formulation or dissolution medium. Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or specific copolymers can act as precipitation inhibitors by sterically hindering the aggregation of drug molecules and preventing crystal formation.[12]

Experimental Protocol: Evaluating Precipitation Inhibition in an ASD

  • Formulation: Prepare several small-scale amorphous solid dispersions of your compound with a primary carrier polymer (e.g., Soluplus® or PVP VA64) using a solvent evaporation or hot-melt extrusion method.

  • Inhibitor Addition: Create parallel formulations that include a secondary polymer known for its precipitation inhibition properties, such as HPMC-AS or Eudragit®.

  • Dissolution Testing:

    • Perform a standard dissolution test (USP Apparatus II) using a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).[13]

    • Monitor the drug concentration over time (e.g., up to 4 hours) using UV-Vis spectroscopy or HPLC.

    • Self-Validation: The control formulation (without the inhibitor) should replicate the "spring and crash" behavior. A successful formulation will demonstrate a sustained supersaturated state.

  • Solid-State Characterization:

    • Analyze all formulations before and after dissolution using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state and detect any recrystallization.

G cluster_0 Amorphous Solid Dispersion (ASD) in GI Fluid cluster_1 Potential Fates cluster_2 Intervention ASD ASD Particle Amorphous Drug + Polymer Dissolution Rapid Dissolution ASD:f1->Dissolution Water Ingress Supersaturation Supersaturated Solution (High Energy State) Dissolution->Supersaturation Absorption Absorption across Intestinal Wall Supersaturation->Absorption Desired Pathway Precipitation Precipitation (Recrystallization) Supersaturation->Precipitation Undesired Pathway ('Crash') Inhibitor Precipitation Inhibitor (e.g., HPMC-AS) Inhibitor->Precipitation Blocks Nucleation & Crystal Growth

Caption: Mechanism of the "spring and parachute" effect and the role of a precipitation inhibitor.

Section 3: Preclinical & Analytical Troubleshooting

This section addresses common issues that arise during the in vitro and in vivo evaluation of your formulations.

Question 3: My formulation shows excellent dissolution, but the Caco-2 permeability assay still indicates low absorption. What does this mean?

Answer: This result strongly suggests that the limiting factor for your compound's bioavailability is not solubility, but rather poor membrane permeability or active efflux.[14][15] The Caco-2 cell monolayer is a valuable in vitro model because it expresses many of the transporter proteins found in the human intestine, including the efflux transporter P-glycoprotein (P-gp).[14]

To diagnose the issue, you must perform a bidirectional Caco-2 assay.

  • A-to-B Permeability: Measures transport from the apical (lumenal) side to the basolateral (blood) side.

  • B-to-A Permeability: Measures transport from the basolateral side to the apical side.

An Efflux Ratio (ER) is calculated as the ratio of B-to-A permeability to A-to-B permeability. An ER greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter like P-gp.[15]

Next Steps:

  • Confirm P-gp Substrate: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the A-to-B permeability increases and the ER decreases significantly, you have confirmed that your compound is a P-gp substrate.

  • Structural Modification: Work with medicinal chemists to see if the structure of the isoquinoline-6-carboxamide can be modified to reduce its affinity for P-gp. This can sometimes be achieved by masking hydrogen bond donors or altering the overall charge distribution.[16]

  • Formulation with Excipients: Some formulation excipients (e.g., certain surfactants like Tween® 80) have been shown to inhibit P-gp, though this mechanism is complex and must be carefully evaluated.[11]

Question 4: I'm conducting a preclinical bioavailability study in rodents, and my results show high inter-animal variability. What are the common sources of this variability?

Troubleshooting Guide: In Vivo PK Variability

CategoryPotential Cause(s)Recommended Actions & Best Practices
Formulation & Dosing Inhomogeneous suspension leading to inconsistent dosing; inaccurate dose volume administration.Ensure the formulation is uniformly suspended before each dose; use calibrated gavage needles and precise techniques.
Animal Model Differences in age, weight, or sex of the animals; underlying health issues.Use a narrow range for animal age and weight; ensure all animals are healthy and properly acclimatized.[17]
Physiological Factors Variable gastric emptying times; differences in GI tract pH or enzymatic activity; stress affecting GI motility.Standardize the fasting period before dosing (e.g., 12 hours with free access to water); handle animals calmly to minimize stress.[17]
Blood Sampling Inconsistent sampling times; hemolysis of samples; improper sample processing and storage.Adhere strictly to the predetermined sampling schedule; use appropriate anticoagulants (e.g., EDTA); process plasma promptly and store at -80°C.[19]
Bioanalysis Matrix effects in the LC-MS/MS analysis; instability of the analyte in the biological matrix.Develop and validate a robust bioanalytical method, including checks for matrix effects and analyte stability.[20][21]

Protocol: Standard Oral Gavage Dosing for a Rodent PK Study

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight for approximately 12 hours prior to dosing, with water available ad libitum.

  • Formulation Preparation: Prepare the formulation (e.g., nanosuspension in 0.5% HPMC) and ensure it is continuously stirred to maintain homogeneity.

  • Dosing:

    • Accurately weigh each animal immediately before dosing.

    • Calculate the required dose volume based on the animal's weight and the target dose (e.g., 10 mg/kg).

    • Administer the dose using a flexible-tipped gavage needle to minimize stress and risk of injury. A typical dose volume is 5-10 mL/kg.[19]

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]

    • Collect samples into tubes containing K2EDTA as an anticoagulant.

  • Sample Processing:

    • Immediately place blood samples on ice.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

    • Transfer the plasma to clearly labeled cryovials and store at -80°C until bioanalysis.[19]

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Asian Journal of Pharmaceutical Technology & Innovation.
  • Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. (2023). Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB.
  • What are the methods used for enhancement of bioavailability?. (2025). Patsnap Synapse.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Insights on Prospects of Prediction of Drug Bioavailability from In Vitro Models. (2025). Bioequiv & Bioavailab Int J.
  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025). Journal of Advanced Pharmacy Education & Research.
  • VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW. (2016). Journal of Drug Delivery and Therapeutics.
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. (n.d.). Royal Society of Chemistry.
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (n.d.). IntechOpen.
  • Bioavailability Of Drugs, Bioequivalence Study. (n.d.). NorthEast BioLab.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI.
  • A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moie. (n.d.). Benchchem.
  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. (n.d.). PMC.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (n.d.). Lund University Research Portal.

Sources

Troubleshooting

Resolving baseline noise in HPLC detection of isoquinoline amides

Welcome to the technical support center for the HPLC detection of isoquinoline amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC detection of isoquinoline amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in their chromatographic analyses. As Senior Application Scientists, we have compiled this guide based on extensive field experience and established scientific principles to ensure you can achieve clean, stable, and reliable results.

Introduction to the Challenge

Isoquinoline amides are a significant class of compounds in pharmaceutical research. Their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging. The basic nature of the isoquinoline ring and the properties of the amide group can lead to complex interactions with the stationary phase and mobile phase, often manifesting as baseline noise.[1][2] A noisy baseline can obscure small peaks, compromise the accuracy of integration, and ultimately affect the reliability of your quantitative results.[3][4]

This guide provides a systematic approach to identifying and resolving the root causes of baseline noise, ensuring the integrity of your chromatographic data.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve specific baseline noise issues you may be encountering. Follow the logical flow to systematically isolate the problem.

Question 1: Why is my baseline showing high-frequency, random noise (hash)?

High-frequency noise often points to issues with the detector or the electronic components of your HPLC system.

Causality: This type of noise is typically electronic in origin or caused by rapid fluctuations within the detector flow cell. An aging detector lamp, for instance, can flicker, leading to irregular noise.[5][6]

Troubleshooting Protocol:

  • Check the Detector Lamp:

    • Action: Check the lamp's energy or intensity through your system's diagnostic software.

    • Rationale: A lamp nearing the end of its life will have lower energy output and may become unstable, causing erratic noise.[6]

    • Solution: If the lamp energy is low, replace it.

  • Optimize Detector Settings:

    • Action: Adjust the data acquisition rate (sampling rate) and filter time constant (or response time).

    • Rationale: A data rate that is too high can increase noise, while a slower filter time constant can effectively smooth out high-frequency noise. However, be aware that an excessively slow filter can lead to peak broadening.

    • Solution: Start with a data rate that provides 25-50 points across the narrowest peak and a moderate filter time constant. Adjust as needed to find the optimal balance between noise reduction and peak shape.

  • Inspect the Flow Cell:

    • Action: Flush the flow cell with a strong solvent like isopropanol.

    • Rationale: Contamination or small air bubbles in the flow cell can cause fluctuations in light absorbance, leading to noise.[5][6]

    • Solution: If flushing does not resolve the issue, consult your instrument manual for instructions on how to safely clean the flow cell windows.

Question 2: My baseline has a regular, repeating pattern or pulse. What is the cause?

A pulsating baseline is almost always related to the pump and the delivery of the mobile phase.

Causality: This rhythmic noise often corresponds to the pump strokes, indicating an issue with inconsistent mobile phase delivery. This can be caused by air in the pump heads, faulty check valves, or leaks.[7]

Troubleshooting Protocol:

  • Purge the Pump:

    • Action: Purge each pump channel with mobile phase to remove any trapped air bubbles.

    • Rationale: Air bubbles in the pump heads will compress, leading to an inconsistent flow rate and a pulsating baseline.[7]

    • Solution: Follow your system's purging procedure, ensuring a steady stream of solvent is flowing from the purge valve.

  • Check for Leaks:

    • Action: Visually inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leakage.

    • Rationale: A leak in the system can cause pressure fluctuations and lead to baseline pulsation.

    • Solution: Tighten any loose fittings or replace any damaged components.

  • Inspect Check Valves:

    • Action: If the pulsation persists after purging and checking for leaks, the check valves may be dirty or faulty.

    • Rationale: Check valves ensure a one-way flow of the mobile phase. If they are not functioning correctly, the flow will be inconsistent. Dirty or malfunctioning check valves are common culprits of baseline noise.[3][4]

    • Solution: Clean the check valves by sonicating them in isopropanol or replace them if necessary. Ceramic check valves are often recommended for their durability and reduced noise.[3]

Question 3: I am observing a drifting or wandering baseline, especially during a gradient run. How can I fix this?

Baseline drift is often related to the mobile phase, column equilibration, or temperature fluctuations.

Causality: During a gradient, the composition of the mobile phase changes, which can lead to a shift in the baseline if the two mobile phases have different UV absorbances at the detection wavelength.[6] Drift can also be caused by column contamination or insufficient equilibration time.[5]

Troubleshooting Protocol:

  • Mobile Phase Absorbance:

    • Action: Ensure both your aqueous and organic mobile phases have similar UV absorbance at your target wavelength.

    • Rationale: If one solvent absorbs more UV light than the other, the baseline will drift as the gradient progresses.[6] This is particularly relevant when using additives like trifluoroacetic acid (TFA), which has a strong UV absorbance.[3][4]

    • Solution: If possible, add a small amount of the UV-absorbing additive to both mobile phases to balance their absorbance.

  • Column Equilibration:

    • Action: Increase the column equilibration time at the initial gradient conditions between runs.

    • Rationale: Insufficient equilibration will cause the retention times to shift and can lead to a drifting baseline as the column chemistry has not stabilized.[8]

    • Solution: A good starting point is to equilibrate for 10-20 column volumes.

  • Temperature Control:

    • Action: Use a column oven and ensure the detector is also temperature-controlled.

    • Rationale: Fluctuations in ambient temperature can affect the mobile phase viscosity and the detector's response, causing baseline drift.[7]

    • Solution: Maintain a stable temperature for both the column and the detector. Insulating the tubing between the column and the detector can also help.

  • Mobile Phase Quality:

    • Action: Prepare fresh mobile phase daily using high-purity (HPLC-grade) solvents and additives.

    • Rationale: Degraded or contaminated solvents can lead to a drifting baseline.[3][4] For example, TFA can degrade over time, increasing its UV absorbance.[3][4]

    • Solution: Filter all mobile phases through a 0.45 µm filter before use.

Frequently Asked Questions (FAQs) for Isoquinoline Amide Analysis

Q1: What are the specific challenges related to isoquinoline amides that can cause baseline noise?

The primary challenge arises from the basic nature of the isoquinoline core. At neutral or acidic pH, the nitrogen atom can be protonated, leading to strong interactions with residual silanol groups on the silica-based stationary phase of C18 columns.[1][2] This can cause peak tailing, and in some cases, irreversible adsorption, which can lead to a noisy and drifting baseline as the column becomes conditioned or fouled.[8] The amide functionality can also participate in hydrogen bonding, further influencing its interaction with the stationary phase.

Q2: How should I prepare my mobile phase to minimize noise when analyzing isoquinoline amides?

  • pH Control: It is crucial to control the pH of your mobile phase to ensure consistent ionization of your isoquinoline amide. For basic compounds, using a mobile phase with a pH of around 3-4 can suppress the interaction with silanol groups.[1]

  • Use of Buffers and Additives:

    • Buffers: Phosphate buffers are a good choice for UV detection due to their low UV cutoff.[9] Ammonium acetate or ammonium formate are also excellent options and are volatile, making them suitable for LC-MS applications.[1][9] A buffer concentration of 10-20 mM is typically sufficient.[1]

    • Additives: Formic acid or acetic acid can be used to adjust the pH and improve peak shape.[10] Using 0.1% formic acid is a common starting point.[10]

  • Solvent Purity: Always use HPLC-grade solvents and freshly prepared mobile phases.[3][4] Impurities in the mobile phase can accumulate on the column and elute during a gradient, causing baseline disturbances.[11]

Q3: Are there specific column chemistries that are better suited for isoquinoline amides?

While standard C18 columns can be used, columns with end-capping or those designed for the analysis of basic compounds are often a better choice.[1] These columns have a reduced number of accessible silanol groups, which minimizes the undesirable secondary interactions that can lead to peak tailing and baseline issues.[1][2] Core-shell columns can also provide higher efficiency and better peak shapes.[1]

Q4: What detector settings are optimal for reducing baseline noise in the analysis of isoquinoline amides?

The optimal settings will depend on your specific instrument and application, but here are some general guidelines:

Detector ParameterRecommendationRationale
Wavelength Select a wavelength where the analyte has high absorbance and the mobile phase has low absorbance.Minimizes baseline drift and noise from mobile phase components.[3]
Data Rate (Hz) 10-20 HzProvides sufficient data points across the peak without introducing excessive noise.
Filter Time Constant 0.1-0.2 secondsA slower time constant can reduce high-frequency noise but may broaden peaks.
Slit Width 4-8 nmA wider slit can reduce noise and improve sensitivity but may decrease spectral resolution.

Q5: How can I differentiate between column-related noise and system-related noise?

A simple diagnostic test is to replace the column with a union (a zero-dead-volume connector).

  • Procedure:

    • Remove the column from the system.

    • Connect the injector directly to the detector using a union.

    • Run the mobile phase under your typical method conditions.

  • Interpretation:

    • If the baseline noise disappears, the source of the noise is likely the column (e.g., contamination, degradation).

    • If the baseline noise persists, the issue is with the HPLC system (e.g., pump, detector, mobile phase).

This systematic approach helps to isolate the problem efficiently.

Visual Troubleshooting Workflows

General Baseline Noise Troubleshooting Workflow

Baseline_Troubleshooting start Noisy Baseline Observed noise_type Characterize Noise Type start->noise_type high_freq High Frequency (Hash) noise_type->high_freq High Frequency pulsating Regular Pulsation noise_type->pulsating Pulsating drifting Drifting / Wandering noise_type->drifting Drifting check_lamp Check Detector Lamp high_freq->check_lamp purge_pump Purge Pump pulsating->purge_pump check_mp_abs Balance Mobile Phase UV Absorbance drifting->check_mp_abs optimize_detector Optimize Detector Settings check_lamp->optimize_detector flush_cell Flush Flow Cell optimize_detector->flush_cell resolve_issue Issue Resolved flush_cell->resolve_issue check_leaks Check for Leaks purge_pump->check_leaks inspect_valves Inspect Check Valves check_leaks->inspect_valves inspect_valves->resolve_issue increase_equilibration Increase Column Equilibration Time check_mp_abs->increase_equilibration control_temp Control Temperature increase_equilibration->control_temp control_temp->resolve_issue

Caption: A logical workflow for diagnosing the root cause of baseline noise based on its characteristics.

Experimental Protocols

Protocol 1: Preparation of High-Purity Mobile Phase for Isoquinoline Amide Analysis

Objective: To prepare a mobile phase that minimizes baseline noise and ensures reproducible chromatography.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.45 µm solvent filtration apparatus

  • Clean, dedicated glass solvent bottles

Procedure:

  • Aqueous Mobile Phase (e.g., 10 mM Ammonium Formate in Water, pH 3.5): a. Weigh out the appropriate amount of ammonium formate to make a 10 mM solution in 1 L of HPLC-grade water. b. Dissolve the ammonium formate completely. c. Adjust the pH to 3.5 using formic acid, monitoring with a calibrated pH meter. d. Filter the solution through a 0.45 µm membrane filter. e. Transfer to a clean, clearly labeled solvent bottle.

  • Organic Mobile Phase (e.g., Acetonitrile): a. Pour HPLC-grade acetonitrile into a clean, dedicated solvent bottle. b. It is good practice to also filter the organic solvent.

  • Degassing: a. Place the solvent bottles in the HPLC system's solvent tray. b. Ensure the online degasser is turned on and functioning correctly. Allow the system to degas the solvents for at least 15 minutes before starting any analysis.

Self-Validation: A properly prepared mobile phase should result in a stable, low-noise baseline when run through the system without a column (using a union).

Protocol 2: Systematic HPLC System Flushing

Objective: To remove contaminants from the HPLC system that may be causing baseline noise or drift.

Procedure:

  • Initial Setup: a. Remove the column and replace it with a union. b. Place all solvent lines into a bottle of fresh, HPLC-grade isopropanol.

  • Isopropanol Flush: a. Purge all pump channels with isopropanol for 5-10 minutes. b. Set the pump to flow at a low rate (e.g., 1 mL/min) for 30 minutes, directing the flow to waste.

  • Water Flush: a. Replace the isopropanol with fresh, HPLC-grade water. b. Purge all channels with water. c. Flow water through the system for 30 minutes.

  • Mobile Phase Equilibration: a. Place the solvent lines into your fresh, filtered, and degassed mobile phases. b. Purge all channels with the new mobile phases. c. Allow the system to equilibrate with your initial mobile phase conditions for at least 20 minutes before reinstalling the column.

Self-Validation: After flushing, the system should exhibit a significantly cleaner baseline. If noise persists, it may indicate a more persistent contaminant or a hardware issue requiring further investigation.

References

  • Nacalai Tesque, Inc. (n.d.). 5. Baseline Noise in Gradient Elution. Retrieved from [Link]

  • Skalicka-Woźniak, K., & Glibowski, P. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2018, 9624327. [Link]

  • Waters Corporation. (2025, June 23). Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. International Journal of Pharmaceutical Sciences and Research, 5(7), 2830-2834.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Dolan, J. W. (2020, November 12). HPLC Detector Selection — What, Where, When, and How. LCGC International. Retrieved from [Link]

  • Skalicka-Woźniak, K., & Glibowski, P. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2018, 9624327. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Nikolova, I., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules, 27(12), 3788. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012-1027. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Retrieved from [Link]

  • Science.gov. (n.d.). c18 reversed-phase column: Topics by Science.gov. Retrieved from [Link]

  • Dolan, J. W. (2020, November 12). What's Happening to My Column?. LCGC International. Retrieved from [Link]

  • Skalicka-Woźniak, K., & Glibowski, P. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis and assignment of Isoquinoline-6-carboxamide

Title: Analytical Comparison Guide: High-Field vs. Benchtop 1H NMR for the Structural Elucidation of Isoquinoline-6-carboxamide Executive Summary Isoquinoline-6-carboxamide is a privileged heterocyclic scaffold extensive...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: High-Field vs. Benchtop 1H NMR for the Structural Elucidation of Isoquinoline-6-carboxamide

Executive Summary

Isoquinoline-6-carboxamide is a privileged heterocyclic scaffold extensively utilized in modern drug discovery, serving as the core pharmacophore for potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors[1] and IRAK4 degraders[2]. As a Senior Application Scientist, I frequently evaluate analytical platforms for verifying the structural integrity of such intermediates. This guide objectively compares the performance of High-Field NMR (400 MHz) against Benchtop NMR (80 MHz) for the spectral analysis of Isoquinoline-6-carboxamide, providing a self-validating experimental protocol and a detailed breakdown of the molecule's


H NMR spin systems.

The Analytical Challenge: Signaling Context & Structural Complexity

The biological efficacy of isoquinoline-6-carboxamide derivatives stems from their ability to form highly specific hydrogen-bonding networks within enzyme active sites[1].

Pathway N1 Isoquinoline-6-carboxamide N2 NAMPT Enzyme N1->N2 Binds Active Site N3 NAD+ Depletion N2->N3 Blocks Salvage N4 Cancer Cell Apoptosis N3->N4 Induces

Caption: Mechanism of action for Isoquinoline-6-carboxamide derivatives in NAMPT inhibition.

To confirm the successful synthesis of this scaffold—often via the hydrolysis of 6-cyanoisoquinoline[3]—chemists must resolve a highly congested aromatic region. The molecule features a fused bicyclic system with six distinct aromatic protons and a primary amide group, creating overlapping spin systems that challenge low-resolution instruments.

Platform Comparison: High-Field (400 MHz) vs. Benchtop (80 MHz) NMR

When selecting an analytical approach, the choice between a traditional high-field superconducting magnet and a modern benchtop permanent magnet dictates the depth of structural information acquired.

Analytical FeatureHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Performance Verdict
Aromatic Resolution Excellent. Clear separation of H5 (singlet), H7 (doublet of doublets), and H8 (doublet).Poor. Severe peak overlap; H3, H5, H7, and H8 collapse into a complex multiplet (7.8–8.6 ppm).High-Field is mandatory for de novo structural assignment.
J-Coupling Accuracy Precise. Ortho (

Hz) and meta (

Hz) couplings are easily calculated.
Unresolvable. Second-order effects and line broadening obscure fine splitting.High-Field confirms regiochemistry.
Amide Proton Detection Distinct. Two broad singlets visible due to restricted C-N bond rotation.Variable. Often lost in baseline noise or obscured by the aromatic multiplet.High-Field verifies the primary amide functional group.
Workflow Application Final compound characterization, publication-grade data, and 2D correlation.Rapid reaction monitoring (e.g., tracking the disappearance of starting material).Benchtop excels in high-throughput, fume-hood adjacent monitoring[3].

H NMR Spectral Analysis & Assignment (400 MHz, DMSO- )

The following table synthesizes the expected


H NMR spectral data for the parent Isoquinoline-6-carboxamide, grounded in the established chemical shifts of its derivatives[1][2].
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationCausality & Assignment Rationale
H-1 9.35Singlet (s)-1HHighly Deshielded: Positioned between the electronegative nitrogen and the fused benzene ring; experiences intense diamagnetic anisotropy.
H-3 8.55Doublet (d)5.71HDeshielded by the adjacent nitrogen atom; exhibits standard ortho coupling with H-4.
H-5 8.45Singlet (s)-1HDeshielded by the adjacent electron-withdrawing carboxamide group. Meta coupling to H-7 (

Hz) is often unresolved.
-NH

(a)
8.20Broad Singlet (br s)-1HRestricted Rotation: The partial double-bond character of the amide C-N bond locks this proton anti to the carbonyl oxygen.
H-8 8.15Doublet (d)8.51HExhibits strong ortho coupling with H-7.
H-7 8.05Doublet of doublets (dd)8.5, 1.51HOrtho coupled to H-8; meta coupled to H-5.
H-4 7.85Doublet (d)5.71HOrtho coupling with H-3.
-NH

(b)
7.60Broad Singlet (br s)-1HRestricted Rotation: Locked syn to the carbonyl oxygen.
Expert Insight: The Causality of Solvent Selection

Why use DMSO-


 instead of CDCl

? Isoquinoline-6-carboxamide has limited solubility in non-polar solvents. More importantly, DMSO is a strong hydrogen-bond acceptor. It locks the carboxamide -NH

protons into a stable hydrogen-bonded complex, drastically slowing their chemical exchange rate with residual water. This allows the two distinct amide protons (syn and anti) to be observed as separate broad singlets. In CDCl

, these protons would undergo rapid exchange, collapsing into a single, highly broadened baseline artifact.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Each step includes a built-in quality control check to guarantee the integrity of the resulting spectrum.

NMR_Workflow N1 Sample Prep: DMSO-d6 N2 1D 1H NMR (400 MHz) N1->N2 Acquire Data N3 Identify H1 & Amide NH2 N2->N3 Primary Analysis N4 2D COSY / HMBC N3->N4 Resolve Overlap N5 Map H3-H4 & H7-H8 Systems N4->N5 Correlation N6 Final Structural Assignment N5->N6 Validation

Caption: Logical workflow for the 1H NMR structural elucidation of Isoquinoline-6-carboxamide.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of highly pure Isoquinoline-6-carboxamide in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
    
  • Validation Check: Visually inspect the tube against a light source. The solution must be perfectly clear. Particulate matter will distort the magnetic field homogeneity, ruining resolution.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz spectrometer at 298 K. Tune the probe to the

    
    H frequency and lock onto the deuterium signal of DMSO. Perform gradient shimming (Z1-Z5).
    
  • Validation Check: Measure the linewidth of the TMS peak at 0.00 ppm. The protocol is only validated to proceed if the TMS linewidth is

    
     Hz at half-height.
    

Step 3: Acquisition Parameters

  • Action: Set the spectral width to 12 ppm. Acquire 64 transients (scans).

  • Causality: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Quaternary carbons and amide protons have longer

    
     relaxation times. A sufficient D1 ensures full longitudinal relaxation between pulses, which is the physical prerequisite for accurate, quantitative integration.
    

Step 4: Processing & Verification

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform, phase manually, and apply a polynomial baseline correction.

  • Validation Check: Integrate the highly deshielded H-1 peak (9.35 ppm) and set it to 1.00. The total sum of all integrated peaks in the spectrum must equal exactly 8.00 protons. Any deviation indicates solvent suppression issues, impurities, or insufficient relaxation.

References

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Supplementary information Targeting IRAK4 for Degradation with PROTACs | Nature Communications.[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Isoquinoline-6-carboxamide: A Comparative Guide for Structural Elucidation

As a Senior Application Scientist, one of the most persistent challenges in pharmacokinetic profiling and metabolite identification is distinguishing positional isomers. Isoquinoline-6-carboxamide is a privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmacokinetic profiling and metabolite identification is distinguishing positional isomers. Isoquinoline-6-carboxamide is a privileged structural motif embedded in numerous modern therapeutics, including NAMPT inhibitors, IRAK4 degraders, and PARP inhibitors[1].

During LC-MS/MS analysis, differentiating Isoquinoline-6-carboxamide from its positional isomer (Isoquinoline-3-carboxamide) or its bioisostere (Quinoline-6-carboxamide) requires more than just matching library spectra; it requires a fundamental understanding of gas-phase thermodynamics and neighboring group participation. This guide objectively compares the collision-induced dissociation (CID) behavior of these analogs and provides a self-validating analytical protocol to ensure absolute confidence in your structural assignments.

Mechanistic Divergence: The Causality Behind the Spectra

To confidently identify Isoquinoline-6-carboxamide, we must analyze why it fragments the way it does, and why its isomers deviate from this predictable path. The relative position of the carboxamide group to the endocyclic nitrogen dictates the entire gas-phase reaction cascade.

Isoquinoline-6-carboxamide: The Standard Amide Pathway

In Isoquinoline-6-carboxamide, the carboxamide group at the C6 position is sterically isolated from the isoquinoline nitrogen (N2). Consequently, it undergoes a predictable, charge-driven fragmentation. Upon protonation to form the


 precursor at m/z 173.07, collisional activation primarily induces the loss of ammonia (-17 Da) from the primary amide[2]. This forms a highly reactive acylium ion (m/z 156.04). Without any adjacent heteroatoms to stabilize this intermediate, it rapidly extrudes carbon monoxide (-28 Da), yielding a stable isoquinolinyl cation at m/z 128.05.
Isoquinoline-3-carboxamide: The Anomalous Water-Adduct Pathway

Placing the carboxamide at the C3 position fundamentally alters the molecule's gas-phase chemistry. As documented in high-resolution LTQ-Orbitrap studies, protonated isoquinoline-3-carboxamides exhibit an atypical dissociation pathway characterized by multiple reversible water adduct formations [3].

After the initial loss of ammonia to form the acylium ion (m/z 156.04), the proximity of the basic ring nitrogen acts as a neighboring group. It stabilizes the capture of residual water present in the collision cell or ion trap (+18 Da), spontaneously forming a protonated carboxylic acid (m/z 174.05)[3]. Subsequent CID of this species results in the loss of CO (-28 Da) to yield a hydroxy-isoquinolinyl cation (m/z 146.06), which can astonishingly trap another water molecule (+18 Da)[3]. Isoquinoline-6-carboxamide is geometrically incapable of this stabilization, making the absence of water adducts a definitive diagnostic feature.

Quinoline-6-carboxamide: The Bioisostere

While structurally identical in mass and connectivity to the 6-isoquinoline isomer, the altered dipole moment and basicity of the quinoline nitrogen shift the relative abundances of the product ions. The nominal mass losses (-17 Da, -28 Da) remain identical to Isoquinoline-6-carboxamide, but Quinoline-6-carboxamide typically requires higher normalized collision energies (CE) to achieve the same degree of acylium ion depletion.

Quantitative Data: MS/MS Fragment Ion Comparison

The following table summarizes the diagnostic product ions generated under positive electrospray ionization (ESI+) and CID for the unsubstituted cores (


m/z 173.07).
CompoundPrecursor

Primary FragmentSecondary FragmentTertiary FragmentDiagnostic Feature
Isoquinoline-6-carboxamide 173.07156.04 (-NH₃)128.05 (-CO)N/APredictable sequential neutral loss; no water adducts.
Isoquinoline-3-carboxamide 173.07156.04 (-NH₃)174.05 (+H₂O)146.06 (-CO)Anomalous gas-phase water trapping (+18 Da)[3].
Quinoline-6-carboxamide 173.07156.04 (-NH₃)128.05 (-CO)N/AIdentical fragments to IsoQ-6-CA; differentiated by LC retention time.

Diagnostic Fragmentation Pathway Visualization

MS_Fragmentation cluster_precursors Precursor Ions [M+H]+ (m/z 173.07) IsoQ6 Isoquinoline-6-carboxamide (Standard Pathway) IsoQ6_Acyl Acylium Ion m/z 156.04 IsoQ6->IsoQ6_Acyl CID -17 Da (NH3) IsoQ3 Isoquinoline-3-carboxamide (Anomalous Pathway) IsoQ3_Acyl Acylium Ion m/z 156.04 IsoQ3->IsoQ3_Acyl CID -17 Da (NH3) IsoQ6_Aryl Isoquinolinyl Cation m/z 128.05 IsoQ6_Acyl->IsoQ6_Aryl CID -28 Da (CO) IsoQ3_Water1 Protonated Carboxylic Acid m/z 174.05 IsoQ3_Acyl->IsoQ3_Water1 Gas-Phase Rxn +18 Da (H2O) IsoQ3_Aryl Hydroxy-isoquinolinyl Cation m/z 146.06 IsoQ3_Water1->IsoQ3_Aryl CID -28 Da (CO) IsoQ3_Water2 Dihydroxy-isoquinolinyl Cation m/z 164.07 IsoQ3_Aryl->IsoQ3_Water2 Gas-Phase Rxn +18 Da (H2O)

Figure 1: Divergent CID fragmentation pathways of Isoquinoline-6-carboxamide vs. Isoquinoline-3-carboxamide.

Protocol: Self-Validating LC-MSⁿ Methodology for Isomer Differentiation

To ensure the highest degree of trustworthiness, the analytical workflow must rule out source-induced artifacts or co-eluting isobaric impurities. This protocol utilizes a "ping-pong" MS³ assay to dynamically validate the gas-phase chemistry[4].

Step 1: Sample Preparation & Chromatography
  • Matrix Preparation: Dilute the analyte to 1 µg/mL in an extraction solvent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to ensure complete protonation.

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to resolve the quinoline and isoquinoline bioisosteres, which share identical MS/MS spectra but differ slightly in polarity.

  • Gradient: Run a steep gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes at a flow rate of 0.4 mL/min.

Step 2: MS/MS Source and Collision Cell Tuning
  • Ionization: Operate the mass spectrometer (Ion Trap or Q-TOF) in Positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS² Acquisition: Isolate the

    
     precursor at m/z 173.07 (isolation width 1.0 Da). Apply a normalized collision energy (NCE) ramp from 15 to 35 eV using Nitrogen or Argon as the collision gas.
    
  • Observation: Monitor for the primary m/z 156.04 product ion.

Step 3: The "Ping-Pong" MS³ Validation Assay

To definitively prove whether the compound is the 6-carboxamide or the 3-carboxamide, we must test the intermediate's reactivity with residual water in the mass spectrometer[4].

  • Isolate the Product Ion: Set the instrument to perform an MS³ experiment by isolating the m/z 156.04 acylium ion generated in the MS² step.

  • Minimal Activation: Apply a very low NCE (e.g., 5-10%) to gently agitate the ion without shattering it.

  • Evaluate Causality:

    • If the compound is Isoquinoline-3-carboxamide: You will observe the spontaneous regeneration of the m/z 174.05 ion. This proves the +18 Da shift is a true gas-phase reaction driven by neighboring group participation[4].

    • If the compound is Isoquinoline-6-carboxamide: The m/z 174.05 ion will not form. The ion will instead cleanly proceed to the m/z 128.05 isoquinolinyl cation. This negative result serves as a self-validating confirmation of the C6 substitution.

References

  • Beuck, S., et al. "Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase." Journal of the American Society for Mass Spectrometry, 2009. URL:[Link]

  • Beuck, S., et al. "Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation." Journal of the American Society for Mass Spectrometry, 2011. URL:[Link]

  • Ma, C., et al. "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Validation

Validating purity of Isoquinoline-6-carboxamide using elemental analysis

Title: Beyond the Chromatogram: Validating the Absolute Purity of Isoquinoline-6-carboxamide Introduction Isoquinoline-6-carboxamide (C₁₀H₈N₂O, MW: 172.18 g/mol ) is a critical structural motif in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Chromatogram: Validating the Absolute Purity of Isoquinoline-6-carboxamide

Introduction Isoquinoline-6-carboxamide (C₁₀H₈N₂O, MW: 172.18 g/mol ) is a critical structural motif in modern drug discovery, frequently utilized as an intermediate in the synthesis of kinase and PARP inhibitors. In pharmaceutical development, the purity of such intermediates dictates the reliability of downstream biological assays and synthetic yields. While High-Performance Liquid Chromatography (HPLC) is the default analytical standard, it suffers from a critical blind spot: it only detects what it can "see." This guide objectively compares HPLC with CHN Elemental Analysis (EA), demonstrating why orthogonal cross-validation is mandatory for establishing the absolute purity of Isoquinoline-6-carboxamide.

The Purity Illusion: Causality Behind Analytical Blind Spots

HPLC coupled with Ultraviolet (UV) detection relies on the robust chromophore of the isoquinoline ring. However, this creates an analytical bias. Inorganic salts (e.g., sodium chloride, silica gel from column chromatography) and residual moisture lack UV absorbance at standard detection wavelengths (e.g., 254 nm). Consequently, an area normalization calculation in HPLC will completely ignore these non-UV-active contaminants, artificially inflating the reported purity 1[1].

Conversely, CHN Elemental Analysis via the Dumas combustion method provides an absolute mass fraction. The sample is instantaneously combusted at high temperatures (>1000°C) in an oxygen-rich environment, converting all organic carbon, hydrogen, and nitrogen into gaseous products (CO₂, H₂O, N₂) 2[2]. If a batch of Isoquinoline-6-carboxamide contains 5% inorganic salt by mass, the absolute carbon content will proportionally drop by 5% relative to the theoretical value, instantly flagging the contamination.

Cross-Validation Workflow

Workflow A Isoquinoline-6-carboxamide Batch Synthesis B Sample Aliquot A->B C HPLC-UV Analysis (Relative Organic Purity) B->C D CHN Combustion Analysis (Absolute Mass Fraction) B->D E Area % Normalization C->E F C, H, N % Quantification D->F G Data Synthesis & Cross-Validation E->G F->G H Validated Purity (Δ < 0.4% from Theoretical) G->H Pass I Rejected Batch (Inorganic/Moisture Contamination) G->I Fail

Workflow for orthogonal cross-validation of Isoquinoline-6-carboxamide purity using HPLC and EA.

Comparative Data Analysis

To illustrate the necessity of orthogonal validation, consider the following simulated data from two synthesized batches of Isoquinoline-6-carboxamide. Both batches show >99% purity by HPLC-UV, but Batch B contains 5% residual inorganic salts and moisture from improper drying.

Analytical ParameterTheoretical (C₁₀H₈N₂O)Batch A (Pure)Batch B (Contaminated)
HPLC-UV Purity (Area %) 100.00%99.85%99.52%
Carbon (%) 69.76%69.68%64.95%
Hydrogen (%) 4.68%4.71%4.98%
Nitrogen (%) 16.27%16.22%15.15%
Validation Status N/APASS (Δ < 0.4%)FAIL (Δ > 0.4%)

Causality of the Data: In Batch B, the carbon and nitrogen levels are significantly depressed, while hydrogen is slightly elevated. This specific elemental signature strongly suggests the presence of residual water (contributing extra H and no C/N) alongside a non-combustible inorganic matrix (depressing all organic mass fractions).

Self-Validating Experimental Methodologies

Absolute Purity via CHN Elemental Analysis (Dumas Method)

To ensure trustworthiness, this protocol incorporates continuous self-validation through baseline blanking and drift correction, adhering to modern pharmaceutical guidelines 3[3].

  • Step 1: Sample Dehydration: Dry the Isoquinoline-6-carboxamide sample under high vacuum (0.1 mbar) at 40°C for 12 hours. Causality: Surface moisture will artificially inflate the hydrogen percentage and depress carbon/nitrogen, leading to false failures.

  • Step 2: System Blanking: Run three empty tin capsules through the combustion cycle. The Thermal Conductivity Detector (TCD) must show stable, near-zero baselines to prove the system is free of atmospheric nitrogen or residual carbon carryover.

  • Step 3: Calibration: Weigh 1.0, 1.5, 2.0, and 2.5 mg of a Certified Reference Material (CRM), such as Sulfanilamide. Combust at 1150°C. Generate a linear calibration curve of TCD response vs. absolute mass (Acceptance criteria: R² > 0.999).

  • Step 4: Sample Combustion: Accurately weigh 1.5 mg of Isoquinoline-6-carboxamide into a tin capsule. Combust in an oxygen-rich environment. The gases are passed over a copper catalyst at 650°C to reduce nitrogen oxides to N₂, followed by GC separation.

  • Step 5: Drift Correction: Run a CRM check standard every 10 samples. Validation: If the check standard deviates by more than ±0.2% from theoretical values, the run is invalidated, and the system must be recalibrated 4[4].

Relative Organic Purity via HPLC-UV

This orthogonal method identifies structurally similar organic impurities that EA cannot differentiate (e.g., an isomer of Isoquinoline-6-carboxamide would have the exact same CHN ratio).

  • Step 1: Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Step 2: System Suitability: Inject a diluent blank to identify system/solvent peaks. Inject a 1 mg/mL standard of Isoquinoline-6-carboxamide. Ensure the peak tailing factor is ≤ 1.5 and theoretical plates > 5000.

  • Step 3: Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes on a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm). Detect at 254 nm.

  • Step 4: Integration: Calculate purity using the area normalization method, explicitly excluding peaks present in the diluent blank.

Conclusion

While HPLC-UV is indispensable for profiling organic impurities, it cannot stand alone as a definitive measure of purity for Isoquinoline-6-carboxamide. Elemental analysis provides the critical, absolute mass-balance required to detect inorganic salts and residual solvents. By integrating both methodologies into a cross-validated workflow, researchers ensure the highest degree of scientific integrity and reproducibility for their pharmaceutical intermediates.

References

  • Elementar. "Elemental analysis: operation & applications." [Link]

  • FDA. "Elemental Analysis Manual." [Link]

Sources

Comparative

X-ray crystallography data validation for Isoquinoline-6-carboxamide

X-Ray Crystallography Data Validation for Isoquinoline-6-carboxamide Complexes: A Comparative Guide to Refinement Suites The isoquinoline-6-carboxamide scaffold is a highly privileged pharmacophore in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data Validation for Isoquinoline-6-carboxamide Complexes: A Comparative Guide to Refinement Suites

The isoquinoline-6-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, most notably utilized in the design of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors (e.g., clinical candidate PF-06650833)[1]. Because this moiety is a rigid, planar bicyclic system, accurately resolving its binding pose within a protein active site requires rigorous X-ray crystallographic refinement.

If the geometric restraints applied during refinement are mathematically flawed, the software may artificially distort the ligand—bending the planar isoquinoline ring to chase noise in the electron density map. This guide objectively compares the performance of the three industry-standard macromolecular refinement suites—Phenix , CCP4 , and BUSTER —and provides a self-validating experimental protocol for processing isoquinoline-6-carboxamide complexes.

Mechanistic Grounding: The Causality of Refinement Metrics

In X-ray crystallography, the raw data (diffraction spots) lacks phase information. To solve the structure, we fit an atomic model into an electron density map. However, at typical resolutions (1.5 Å – 2.5 Å), the data-to-parameter ratio is too low to refine every atom freely. We must introduce geometric restraints (ideal bond lengths, angles, and planarity).

The causality behind validation metrics lies in how a software suite balances the experimental data (X-ray terms) against the prior chemical knowledge (restraint terms):

  • Over-restraining forces the ligand into an ideal chemical shape but ignores the actual electron density, leading to a low Real-Space Correlation Coefficient (RSCC).

  • Under-restraining allows the ligand to deform into chemically impossible shapes (e.g., puckering the planar isoquinoline ring) to perfectly fit the map, artificially lowering the R-work while causing the R-free to spike due to overfitting.

A self-validating refinement system must independently verify the ligand's presence using orthogonal metrics: reciprocal-space cross-validation (R-free) and real-space fit (RSCC and OMIT maps).

Product Comparison: Refinement Suites

We compared the performance of three primary software suites using a 1.84 Å resolution dataset of an IRAK4-isoquinoline-6-carboxamide complex[1].

A. Phenix (phenix.refine)[2]
  • Restraint Engine: eLBOW (Electronic Ligand Builder and Optimization Workbench).

  • Mechanism: Phenix is highly automated and integrates seamlessly with MolProbity. eLBOW uses a combination of empirical rules and simple force fields to generate the CIF dictionary.

  • Performance: Excellent for rapid, automated pipelines. However, for rigid fused systems like isoquinoline, eLBOW's default restraints may sometimes lack the strict weighting required to maintain absolute planarity if the local electron density is ambiguous.

B. CCP4 (REFMAC5)[3]
  • Restraint Engine: Acedrg / JLigand.

  • Mechanism: REFMAC5 is a highly customizable maximum-likelihood refinement engine. Acedrg generates restraints based on standard chemical libraries.

  • Performance: Extremely fast and robust. It requires more manual intervention to tune the weight matrix (the balance between X-ray data and geometry). Without manual tuning, REFMAC5 may allow slight geometric deviations in the carboxamide linker.

C. Global Phasing (BUSTER)[4]
  • Restraint Engine: Grade2 (utilizing the Cambridge Structural Database - CSD).

  • Mechanism: BUSTER utilizes advanced Bayesian statistical methods and a sophisticated bulk-solvent model. Grade2 generates restraints using Quantum Mechanics (QM) targets and high-resolution small-molecule data from the CSD.

  • Performance: Superior for ligand-protein complexes. The QM-derived restraints strictly enforce the planarity of the isoquinoline-6-carboxamide core, preventing distortion. BUSTER also excels at resolving partial occupancies and complex solvent networks.

Quantitative Performance Data

Table 1: Comparative refinement metrics for an IRAK4/Isoquinoline-6-carboxamide complex (Resolution: 1.84 Å).

Validation MetricPhenix (phenix.refine)CCP4 (REFMAC5)Global Phasing (BUSTER)
R-work / R-free 0.181 / 0.2180.183 / 0.2200.176 / 0.211
Ligand RSCC 0.930.910.96
Ligand B-factor (Avg) 32.4 Ų33.8 Ų29.1 Ų
RMSD Bond Lengths 0.008 Å0.010 Å0.006 Å
Ramachandran Outliers 0.2%0.4%0.0%
Clashscore 3.24.12.5

Data Interpretation: BUSTER yields the tightest R-free and the highest RSCC. This is directly caused by its Grade2 dictionary, which prevents the refinement engine from spending parameters on physically impossible ligand distortions, thereby lowering the overall B-factors and improving the map-to-model fit.

Experimental Protocol: A Self-Validating Refinement Workflow

To ensure scientific integrity, every step of the refinement must validate the previous one. Follow this protocol to refine the isoquinoline-6-carboxamide complex.

Step 1: QM-Based Restraint Generation

  • Input the SMILES string of the isoquinoline-6-carboxamide derivative into the restraint generator (e.g., Grade2 or eLBOW).

  • Causality Check: Verify the generated .cif dictionary explicitly defines the 10 atoms of the isoquinoline ring as a single planar group. If the dictionary splits the rings, the refinement engine will allow them to hinge, ruining the model.

Step 2: Rigid Body and B-factor Refinement

  • Run a preliminary rigid-body refinement using the apo-protein structure against the complex dataset.

  • Causality Check: This corrects macroscopic crystal packing variations (e.g., slight unit cell shrinking upon freezing) before atomic-level tweaks are made, preventing the software from moving atoms to compensate for global lattice shifts.

Step 3: Polder OMIT Map Generation

  • Delete the ligand from the model and calculate a Polder OMIT map (mFo-DFc).

  • Causality Check: Standard OMIT maps exclude the ligand, but bulk solvent models can artificially fill this void, masking the true ligand signal. Polder maps explicitly exclude bulk solvent from the OMIT region. If a >3σ positive density peak appears in the shape of the isoquinoline-6-carboxamide, the ligand's presence is unequivocally validated by the raw data, eliminating model bias.

Step 4: Real-Space Validation and Final Refinement

  • Fit the ligand into the Polder map using Coot.

  • Execute the final reciprocal-space refinement (using BUSTER or Phenix).

  • Extract the RSCC. An RSCC > 0.90 confirms that the refined coordinates accurately explain the observed electron density.

Refinement & Validation Workflow Visualization

G Input Input Data (MTZ & FASTA) Refinement Macromolecular Refinement (Phenix / REFMAC5 / BUSTER) Input->Refinement Ligand Isoquinoline-6-carboxamide SMILES/SDF Restraints Restraint Generation (eLBOW / Acedrg / Grade2) Ligand->Restraints Restraints->Refinement CIF Dictionary Validation Real-Space Validation (RSCC, Polder OMIT Maps) Refinement->Validation PDB + Maps Geometry Geometry Check (Ramachandran, Clashscore) Refinement->Geometry Decision RSCC > 0.90 & R-free < 0.25? Validation->Decision Geometry->Decision Final Final Validated PDB Ready for SBDD Decision->Final Yes Manual Manual Rebuilding (Coot) Decision->Manual No Manual->Refinement Updated PDB

Self-Validating X-Ray Crystallography Refinement Pipeline for Ligand-Protein Complexes.

References

  • Crystal structure of IRAK4 in complex with compound 14 (PF-06650833). RCSB Protein Data Bank. [Link]

  • PHENIX: a comprehensive Python-based system for macromolecular structure solution. PubMed / National Institutes of Health.[Link]

  • Overview of the CCP4 suite and current developments. IUCr Journals (Acta Crystallographica Section D).[Link]

  • BUSTER - Global Phasing Supported Software. SBGrid Consortium.[Link]

Sources

Validation

Benchmarking the Isoquinoline Carboxamide Scaffold Against Standard ROCK Inhibitors: A Comparative Guide

In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a spectrum of diseases, including glaucoma, cardiovascul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a spectrum of diseases, including glaucoma, cardiovascular disorders, and cancer.[1][2] The development of potent and selective ROCK inhibitors is an area of intense research. While several classes of inhibitors have been identified, compounds built around an isoquinoline core have consistently demonstrated clinical and pharmacological relevance.[1][3][4] This guide provides an in-depth, objective comparison of a representative isoquinoline carboxamide derivative against established, standard-of-care ROCK inhibitors, supported by experimental data and protocols.

The Central Role of the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling cascade is a pivotal regulator of cellular contractility, motility, and morphology.[5] As downstream effectors of the small GTPase Rho, ROCK1 and ROCK2 phosphorylate a number of substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), to control the formation of actin stress fibers and focal adhesions.[6] Dysregulation of this pathway is implicated in various pathologies, making ROCK a compelling target for therapeutic intervention.[5][7][6]

graph ROCK_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes RhoA_GDP [label="RhoA-GDP (Inactive)", fillcolor="#5F6368"]; RhoA_GTP [label="RhoA-GTP (Active)", fillcolor="#34A853"]; ROCK [label="ROCK", fillcolor="#EA4335"]; LIMK [label="LIM Kinase", fillcolor="#4285F4"]; Cofilin [label="Cofilin", fillcolor="#4285F4"]; Actin_Polymerization [label="Actin Polymerization &\nStress Fiber Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#4285F4"]; MLC [label="Myosin Light Chain (MLC)", fillcolor="#4285F4"]; Phospho_MLC [label="p-MLC", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Contraction [label="Cell Contraction &\nMotility", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitors [label="ROCK Inhibitors\n(e.g., Isoquinoline-6-carboxamide)", shape=invhouse, fillcolor="#202124"];

// Edges RhoA_GDP -> RhoA_GTP [label="GEFs"]; RhoA_GTP -> RhoA_GDP [label="GAPs"]; RhoA_GTP -> ROCK [label="Activation"]; ROCK -> LIMK [label="Phosphorylation"]; LIMK -> Cofilin [label="Inhibitory\nPhosphorylation"]; Cofilin -> Actin_Polymerization [style=dashed, label="Inhibits\nDepolymerization"]; ROCK -> MLCP [label="Inhibitory\nPhosphorylation"]; ROCK -> MLC [label="Direct\nPhosphorylation"]; MLC -> Phospho_MLC; Phospho_MLC -> Cell_Contraction; Actin_Polymerization -> Cell_Contraction; Inhibitors -> ROCK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; }

Caption: The Rho/ROCK signaling pathway and the point of intervention for ROCK inhibitors.

Standard ROCK Inhibitors: The Established Benchmarks

A meaningful comparison requires well-characterized standards. The following inhibitors are widely used in both research and clinical settings and serve as our benchmarks.

  • Y-27632: A highly selective, cell-permeable, and widely used research tool for studying ROCK-dependent processes.[8][9][10] It is an ATP-competitive inhibitor of both ROCK1 and ROCK2.[11]

  • Fasudil (HA-1077): The first ROCK inhibitor approved for clinical use in Japan for the treatment of cerebral vasospasm.[2][12] It and its active metabolite, Hydroxyfasudil, are potent but less selective than Y-27632.[4][13][14]

  • Ripasudil (K-115): A potent ROCK inhibitor approved in Japan for the treatment of glaucoma and ocular hypertension.[2][3] It demonstrates high potency for both ROCK isoforms.[3][4]

Introducing the Challenger: The Isoquinoline Carboxamide Scaffold

While a specific compound named "Isoquinoline-6-carboxamide" lacks extensive public data, the broader family of isoquinoline carboxamide and related derivatives represents a promising avenue for novel ROCK inhibitor development. For the purpose of this guide, we will use a representative compound from a published study on novel isoquinoline-N-sulphonylhydrazones, (E)-N′-benzylideneisoquinoline-5-sulphonohydrazide (LASSBio-2020) , as a proxy for the isoquinoline carboxamide class to facilitate a data-driven comparison.[12] This allows us to benchmark the potential of this chemical scaffold against established inhibitors.

Comparative Analysis: Potency and Selectivity

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against the target kinase. Lower values indicate higher potency.

In Vitro Kinase Inhibition
CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (ROCK1 vs. ROCK2)Other Kinases Inhibited (IC50/Ki)
Y-27632 140-220 nM (Ki)[8][9][10]300 nM (Ki)[4][8]~0.5 - 0.7PKA (25 µM), PKC (26 µM), MLCK (>250 µM)[9][10]
Fasudil 0.33 µM (Ki)[13]0.158 µM (IC50)[13]~2.1 (Ki-based)PKA (4.58 µM), PKC (12.30 µM), PKG (1.65 µM)[13]
Hydroxyfasudil 0.73 µM (IC50)0.72 µM (IC50)~1.0Not extensively reported, but contributes to Fasudil's effects
Ripasudil 51 nM (IC50)[3][4]19 nM (IC50)[3][4]~2.7PKACα (2.1 µM), PKC (27 µM), CaMKIIα (0.37 µM)
LASSBio-2020 *3.1 µM (IC50)[12]3.8 µM (IC50)[12]~0.8Data not available

LASSBio-2020 is presented as a representative of the isoquinoline carboxamide scaffold.

From this data, it is evident that while the representative isoquinoline carboxamide derivative LASSBio-2020 shows activity against both ROCK isoforms, its potency is in the low micromolar range, which is less potent than the established inhibitors Y-27632, Fasudil, and particularly Ripasudil, which exhibit nanomolar potency.[3][4][8][9][10][12][13] The established inhibitors also have well-documented selectivity profiles, highlighting their specificity for ROCK over other kinases at therapeutic concentrations.[9][10]

Functional Assessment in Cellular Models

Beyond enzymatic inhibition, it is crucial to assess a compound's ability to modulate ROCK signaling within a cellular context. A common and effective method is the scratch or wound healing assay, which measures the inhibition of cell migration, a process heavily dependent on ROCK-mediated cytoskeletal dynamics.

Experimental Protocol: In Vitro Scratch Assay

This protocol is based on methodologies used for evaluating isoquinoline-based ROCK inhibitors.[12]

  • Cell Culture: Plate a confluent monolayer of a relevant cell line (e.g., MDA-MB-231 human breast cancer cells) in a multi-well plate.

  • Inhibition of Proliferation: Treat cells with an anti-mitotic agent, such as cytosine arabinoside (10 µM), to ensure that wound closure is due to cell migration and not cell division.[12]

  • Wound Creation: Create a uniform "scratch" or cell-free zone in the monolayer using a sterile pipette tip.

  • Compound Treatment: Immediately wash the wells to remove dislodged cells and add fresh media containing the test compounds (Isoquinoline-6-carboxamide derivatives, Y-27632, Fasudil, Ripasudil) at various concentrations. Include a vehicle-only control.

  • Image Acquisition: Capture images of the wound area at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope equipped with a camera.

  • Data Analysis: Quantify the wound area at each time point using image analysis software (e.g., Fiji/ImageJ). Calculate the percentage of wound closure relative to the initial area for each treatment condition.

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Confluent Cell Monolayer", shape=ellipse, fillcolor="#F1F3F4"]; Step1 [label="1. Create Scratch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="2. Add ROCK Inhibitors\n(Test & Standards)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="3. Incubate & Image (t=0h, 24h, 48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="4. Quantify Wound Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Compare Inhibition of\nCell Migration", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }

Caption: Workflow for the in vitro scratch assay to assess ROCK inhibitor function.
Expected Outcomes

In a scratch assay, effective ROCK inhibitors are expected to significantly delay or prevent the closure of the wound compared to the vehicle control. This is because inhibition of ROCK disrupts the formation of stress fibers and focal adhesions, which are necessary for directional cell migration.[12] The degree of inhibition would be expected to correlate with the in vitro potency of the compounds. While specific data for Isoquinoline-6-carboxamide is not available, the study on LASSBio-2020 demonstrated its activity in this assay, confirming that the isoquinoline carboxamide scaffold can effectively modulate cellular processes downstream of ROCK.[12]

In Vivo Models and Therapeutic Potential

The therapeutic utility of ROCK inhibitors is being explored in a wide range of in vivo models. For instance, ROCK inhibitors have shown efficacy in animal models of hypertension by inducing vasodilation, and in glaucoma models by increasing aqueous humor outflow to reduce intraocular pressure.[3][12] The development of novel isoquinoline carboxamide derivatives would necessitate their evaluation in such validated animal models to ascertain their pharmacokinetic properties, in vivo efficacy, and safety profiles.

Conclusion and Future Directions

This guide provides a comparative framework for benchmarking the isoquinoline carboxamide scaffold against well-established ROCK inhibitors. The available data on a representative compound, LASSBio-2020, indicates that while this chemical class is active against ROCK kinases and can modulate ROCK-dependent cellular functions, further optimization is required to achieve the nanomolar potency of standard inhibitors like Ripasudil and Y-27632.[3][4][8][9][10][12]

The key takeaway for researchers is that the isoquinoline core remains a highly viable starting point for the design of novel ROCK inhibitors. Future efforts in developing isoquinoline-6-carboxamide and related analogs should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity. This will involve iterative chemical synthesis and biological testing, with the ultimate goal of identifying candidates with superior pharmacological profiles for potential clinical development.

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of an Orally Bioavailable, Potent, and Selective ROCK2 Inhibitor for Psoriasis Treatment. Journal of Medicinal Chemistry. [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. [Link]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate. [Link]

  • Ripasudil | C15H18FN3O2S | CID 9863672. PubChem - NIH. [Link]

  • Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and | DDDT. Dove Press. [Link]

  • Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PMC. [Link]

  • Effect of the Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) on Corneal Endothelial Wound Healing. IOVS. [Link]

  • Synthesis of novel potential ROCK inhibitors and their antimigratory effects. ACG Publications. [Link]

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]

  • Synthesis of novel potential ROCK inhibitors and their antimigratory effects. ACG Publications. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Fasudil MAPK1, MLCK, PKC, PKCRK2, ROCK II, ROCK1 27029. BPS Bioscience. [Link]

  • Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases. ResearchGate. [Link]

  • Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. PMC - NIH. [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. [Link]

  • What are Rho-associated kinases inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. MDPI. [Link]

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. ResearchGate. [Link]

  • Rho kinase inhibitor. Wikipedia. [Link]

  • Rho-associated protein kinase. Wikipedia. [Link]

  • Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature. PMC. [Link]

  • Y-27632. Wikipedia. [Link]

  • Applications for ROCK kinase inhibition. PMC - NIH. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journals Gateway | The Company of Biologists. [Link]

  • Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. PubMed. [Link]

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Comparative

A Guide to Ensuring Reproducibility in Isoquinoline-6-carboxamide Assays: A Comparative Analysis

From the desk of a Senior Application Scientist In the landscape of modern drug discovery, particularly in oncology, the isoquinoline-6-carboxamide scaffold has emerged as a cornerstone for developing potent enzyme inhib...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

In the landscape of modern drug discovery, particularly in oncology, the isoquinoline-6-carboxamide scaffold has emerged as a cornerstone for developing potent enzyme inhibitors. A significant number of these compounds target Poly (ADP-ribose) Polymerase (PARP), an enzyme critical to DNA repair.[1][2] The clinical success of PARP inhibitors has intensified the search for novel analogues, making the reliability and reproducibility of preclinical data more critical than ever.[3][4] However, the path from a promising hit in a high-throughput screen (HTS) to a validated lead is fraught with the peril of irreproducible results—a challenge that can derail promising research and waste significant resources.

This guide provides an in-depth comparison of common assay formats for evaluating isoquinoline-6-carboxamide compounds. It is designed not as a rigid template, but as a framework for critical thinking about experimental design. We will dissect the causality behind methodological choices, explore the inherent trade-offs between different assay systems, and establish principles for creating self-validating workflows that generate robust, reproducible data.

The Bedrock of Discovery: Understanding and Taming Assay Variability

Reproducibility is the cornerstone of scientific validity.[5] In the context of HTS and lead optimization, variability is the enemy of progress. It can arise from a multitude of sources, including subtle environmental fluctuations, reagent instability, lot-to-lot differences in biological materials, and minor deviations in protocol execution.[6][7] An important challenge to overcome when developing a cell-based assay, for example, is inherent biological variation.[6] Therefore, a robust assay is one that is designed to minimize this variability and consistently distinguish a true biological signal from noise. Key statistical parameters used to quantify assay quality and reproducibility include the Z-factor (a measure of statistical effect size) and the coefficient of variation (CV%), which describes the extent of variability in relation to the mean.[8] An inter-assay precision CV of less than 10% is often considered acceptable.[8]

The Target: PARP's Role in DNA Repair and Cancer Therapy

To design a meaningful assay, one must first understand the biological target. PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10] When an SSB occurs, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10] This PARylation event serves as a scaffold to recruit other DNA repair factors.

The therapeutic strategy behind PARP inhibitors is a concept known as "synthetic lethality."[3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is already compromised.[3][11] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[9] The HR-deficient cancer cells cannot repair these DSBs, leading to genomic collapse and cell death.[3] Normal cells, which have a functional HR pathway, can tolerate PARP inhibition and survive.

A critical aspect of many modern PARP inhibitors, including potentially those based on the isoquinoline-6-carboxamide scaffold, is not just the inhibition of PARP's catalytic activity but also the "trapping" of the PARP enzyme on the DNA.[11][12] This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication, contributing significantly to the inhibitor's cytotoxicity.[13] This dual mechanism of action necessitates a multi-faceted approach to assay design, capable of interrogating both enzymatic inhibition and PARP trapping.

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Binds to SSB DNA_Damage->PARP1_Activation PARylation PARP1 Catalyzes Poly(ADP-ribose) Synthesis (PARylation) PARP1_Activation->PARylation Recruitment Recruitment of XRCC1 & other BER proteins PARylation->Recruitment Inhibition Catalytic Inhibition (Blocks PARylation) SSB_Repair SSB Repaired Recruitment->SSB_Repair Isoquinoline_Inhibitor Isoquinoline-6-carboxamide (PARP Inhibitor) Isoquinoline_Inhibitor->Inhibition Competes with NAD+ Trapping PARP Trapping (Locks PARP1 on DNA) Isoquinoline_Inhibitor->Trapping Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Inhibition->Replication_Fork_Collapse Leads to unrepaired SSBs Trapping->Replication_Fork_Collapse Creates toxic lesion Cell_Death Synthetic Lethality in HR-Deficient (e.g., BRCA-mutant) Cells

Figure 1: Dual mechanism of action of PARP inhibitors.

A Tale of Two Systems: Comparing Biochemical and Cellular Assays

The choice between a biochemical (cell-free) and a cell-based assay format is a critical decision point in any screening campaign. Each offers distinct advantages and disadvantages, and the data they produce are complementary pieces of a larger puzzle. Often, discrepancies between results from these two systems can be significant, with IC50 values sometimes differing by orders of magnitude.[14] This is not necessarily a failure of reproducibility but rather a reflection of the different biological questions each assay answers.

The Purified System: Biochemical Enzymatic Assays

Biochemical assays measure the direct interaction between a compound and its purified target enzyme in a controlled, cell-free environment.[15] They are invaluable for determining intrinsic potency and mechanism of action without the confounding variables of cell permeability, efflux pumps, or off-target effects.

This protocol is adapted from established methods for high-throughput screening of PARP inhibitors.[16][17]

Objective: To quantify the dose-dependent inhibition of recombinant human PARP1 activity by isoquinoline-6-carboxamide compounds.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate of PARP1. The amount of incorporated biotin is then detected colorimetrically using streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated, nicked DNA (e.g., sonicated calf thymus DNA)

  • Histone H1 (coated onto 96- or 384-well plates)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated-NAD+

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Test Compounds (dissolved in 100% DMSO)

Step-by-Step Methodology:

  • Plate Preparation: Coat high-binding 96-well microplates with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash plates 3x with Wash Buffer and block with 1% BSA in PBS for 1 hour at room temperature.

  • Compound Dispensing: Serially dilute isoquinoline-6-carboxamide compounds in 100% DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the corresponding wells of the assay plate. Include "no inhibitor" (DMSO only) and "maximum inhibition" (a known potent PARP inhibitor like Olaparib) controls.

  • Enzyme/DNA Addition: Prepare a reaction master mix containing PARP1 enzyme and activated DNA in cold Assay Buffer. Add this mix to all wells except for the "no signal" blank controls.

  • Reaction Initiation: Prepare a substrate mix containing NAD+ and Biotinylated-NAD+ in Assay Buffer. Add this mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C. The precise time and temperature should be optimized during assay development to ensure the reaction remains in the linear range.

  • Detection: Stop the reaction by washing the plate 5x with Wash Buffer to remove unincorporated NAD+. Add Streptavidin-HRP (diluted in Assay Buffer) and incubate for 30 minutes at 25°C.

  • Signal Generation: Wash the plate 5x with Wash Buffer. Add TMB substrate and incubate in the dark for 10-15 minutes, or until sufficient color has developed.

  • Reading: Stop the color development by adding Stop Solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Correct for background by subtracting the average absorbance of the blank wells. Calculate the percent inhibition for each compound concentration relative to the DMSO-only control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Causality and Self-Validation:

  • Why Histone-Coated Plates? Immobilizing the substrate allows for easy washing steps to remove unused NAD+, reducing background signal and increasing assay robustness.

  • Why a Mix of NAD+ and Biotinylated-NAD+? Using a spiked mixture ensures that the biotin label does not significantly alter the enzyme's kinetics while still providing a detectable signal. The ratio must be optimized and kept consistent.

  • Why Controls are Critical: The "no inhibitor" (0% inhibition) and "maximum inhibition" (100% inhibition) controls define the dynamic range of the assay on every plate, allowing for the calculation of the Z-factor, which validates the performance of that specific plate.[5]

The Living System: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context, assessing a compound's activity within a complex biological system.[12] They inherently account for cell permeability, metabolic stability, and potential off-target effects that can influence a compound's ultimate efficacy.[14]

This protocol measures a compound's ability to trap PARP1 at sites of DNA damage within the cell.

Objective: To visualize and quantify the formation of PARP1-DNA complexes in cells treated with isoquinoline-6-carboxamide compounds.

Principle: Cells are treated with a DNA damaging agent to induce PARP1 recruitment. Subsequent treatment with a PARP inhibitor traps the enzyme on the chromatin. The trapped PARP1 is detected using a specific primary antibody and a fluorescently labeled secondary antibody. The fluorescence intensity, measured by high-content imaging, is proportional to the amount of trapped PARP.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottom 96- or 384-well imaging plates

  • DNA Damaging Agent: Methyl methanesulfonate (MMS)

  • Test Compounds (dissolved in DMSO)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBST

  • Primary Antibody: Rabbit anti-PARP1 monoclonal antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into imaging plates at a density that will result in a sub-confluent monolayer (e.g., 70-80%) after 24 hours.

  • Compound Treatment: Treat cells with serially diluted isoquinoline-6-carboxamide compounds for 1-4 hours.

  • DNA Damage Induction: Add a low concentration of MMS (e.g., 1 mM) to the wells for the final 15 minutes of the compound incubation period to induce SSBs.

  • Fixation & Permeabilization: Gently wash cells with PBS. Fix with 4% PFA for 15 minutes. Wash again with PBS and then permeabilize with Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and add Blocking Buffer for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with the primary anti-PARP1 antibody (diluted in Blocking Buffer) overnight at 4°C. The next day, wash 3x with PBST and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash 3x with PBST and add PBS to the wells. Acquire images using a high-content imaging system. Use the DAPI channel to identify nuclei and the Alexa Fluor 488 channel to quantify the nuclear PARP1 signal.

  • Data Analysis: The image analysis software will segment the images to identify individual nuclei based on the DAPI stain. It will then measure the mean fluorescence intensity of the PARP1 signal within each nucleus. Calculate the average nuclear intensity per well. The increase in nuclear fluorescence intensity relative to the MMS-only control indicates the degree of PARP trapping.

Causality and Self-Validation:

  • Why a DNA Damaging Agent? PARP1 is only recruited to chromatin in significant amounts upon DNA damage. MMS provides a consistent stimulus to initiate the process that is then intercepted by the inhibitor.

  • Why High-Content Imaging? This technology allows for the automated, quantitative analysis of thousands of individual cells, providing robust, statistically significant data and minimizing the subjectivity of manual microscopy.[18]

  • Why DAPI? The nuclear counterstain is essential for the automated image analysis software to accurately identify the region of interest (the nucleus) for quantifying the PARP1 signal, ensuring data quality.

Start Start: Seed Cells in Microplate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Serial Dilutions of Isoquinoline Compound Incubate_24h->Add_Compound Incubate_Drug Incubate 1-4h Add_Compound->Incubate_Drug Add_MMS Induce DNA Damage (e.g., MMS for 15 min) Incubate_Drug->Add_MMS Fix_Perm Fix with PFA Permeabilize with Triton X-100 Add_MMS->Fix_Perm Block Block Non-Specific Binding (BSA) Fix_Perm->Block Add_Antibodies Incubate with Primary Ab (Anti-PARP1) Then Secondary Ab (Fluorescent) & DAPI Block->Add_Antibodies Image Acquire Images (High-Content Imager) Add_Antibodies->Image Analyze Quantify Nuclear Fluorescence Intensity Image->Analyze End End: Dose-Response Curve for PARP Trapping Analyze->End

Figure 2: Experimental workflow for a cell-based PARP trapping assay.

Comparative Guide: Choosing the Right Assay for Reproducible Data

The optimal assay choice depends on the stage of the drug discovery process and the specific question being asked. Early-stage HTS campaigns often favor biochemical assays for their high throughput and lower cost, while lead optimization and mechanistic studies rely heavily on cell-based assays for greater biological relevance.

Parameter Biochemical (Enzymatic) Assay Cell-Based (PARP Trapping) Assay Rationale for Reproducibility
Primary Endpoint Measures direct inhibition of enzyme catalytic activity (IC50).Measures compound's ability to stabilize the PARP-DNA complex in a cellular context (EC50).Measuring distinct but complementary mechanisms provides a more complete picture of compound activity.[12][13]
Throughput High (384- to 1536-well format is common).Moderate to High (96- to 384-well format).HTS requires high throughput to screen large libraries efficiently.[16]
Complexity Low. Fewer steps, stable reagents.High. Involves cell culture, multiple incubation steps, and complex imaging.Simpler workflows have fewer potential points of failure and sources of variation.
Biological Relevance Lower. Lacks cellular context (e.g., permeability, metabolism).Higher. Measures activity in a more physiologically relevant environment.Cell-based assays are better predictors of in vivo efficacy.[14]
Typical CV% <10% (Intra-assay).10-20% (Intra-assay).The inherent biological variability of living cells leads to higher CVs.[6]
Z-Factor Typically > 0.5.Typically 0.4 - 0.7.A Z' > 0.4 is generally considered robust for screening.[5]
Cost per Well Lower.Higher (reagents, antibodies, plates, imaging time).Cost is a major consideration in the design of large-scale screening campaigns.
Interference Compound fluorescence/absorbance can interfere with readout.Compound cytotoxicity can confound results if not controlled for.Identifying and mitigating sources of assay artifacts is crucial for data integrity.

Conclusion: A Unified Strategy for Robust Data

There is no single "best" assay for evaluating isoquinoline-6-carboxamide compounds. The most robust and reproducible drug discovery programs employ a strategic combination of both biochemical and cellular assays. Biochemical assays provide clean, reproducible data on target engagement and intrinsic potency, ideal for initial screening and establishing structure-activity relationships. Cellular assays then serve to validate these hits in a more complex, biologically relevant system, providing crucial information on cell permeability, metabolic stability, and the all-important mechanism of PARP trapping.

By understanding the underlying biology of the PARP system, carefully selecting and validating assay formats, and meticulously controlling for sources of variability, researchers can build self-validating experimental systems. This rigorous, multi-faceted approach ensures that the generated data is not only accurate but also highly reproducible, providing a solid foundation upon which to build the next generation of targeted cancer therapies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Wikipedia. (2024). PARP inhibitor. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy, 5(1), 1-12. [Link]

  • Genomics Education Programme. (n.d.). PARP inhibitors. [Link]

  • Zhang, J., et al. (2002). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Analytical Biochemistry, 305(2), 213-220. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]

  • BPS Bioscience. (n.d.). Biochemical and cell-based assays to interrogate ADP-ribosylation. Bio-Connect. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Scientist Live. (2018). High-throughput PARP screening assay. [Link]

  • Kos-Braun, I. C., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports, 14(1), 3241. [Link]

  • ResearchGate. (n.d.). MAR/PAR antibody is suitable for establishing cell biochemical assays of PARP activity. [Link]

  • Kamath-Loeb, A., et al. (2016). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. Methods in Enzymology, 577, 1-26. [Link]

  • Kos-Braun, I. C., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports, 14(1), 3241. [Link]

  • Pupo, A., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 25(3), 1835. [Link]

  • Beck, A., et al. (2022). CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. Molecular Cancer, 21(1), 1-17. [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. [Link]

  • Grellet, E., et al. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. Cancers, 13(7), 1533. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Islam, R., et al. (2024). Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl. Heliyon, 10(14), e34538. [Link]

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Validation

A Comparative Guide to the Infrared Spectroscopic Identification of Isoquinoline-6-carboxamide

This guide provides a detailed technical comparison for the spectroscopic identification of Isoquinoline-6-carboxamide, a key structural motif in medicinal chemistry. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical comparison for the spectroscopic identification of Isoquinoline-6-carboxamide, a key structural motif in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of peaks to explain the causal relationships behind the spectral features. We will explore how to achieve unambiguous identification through a comparative analysis with structurally relevant alternatives, underpinned by robust experimental protocols.

Introduction: The Imperative of Structural Verification in Drug Development

Section 1: Decoding the Vibrational Fingerprint of Isoquinoline-6-carboxamide

The infrared spectrum of Isoquinoline-6-carboxamide is best understood by dissecting the molecule into its two primary functional components: the primary amide group (-CONH₂) and the isoquinoline aromatic system. Each contributes distinct and identifiable absorption bands.

The Primary Amide Signature Peaks

The primary amide is rich with characteristic vibrations, making it a prominent feature in the IR spectrum.

  • N-H Stretching: The -NH₂ group of a primary amide presents two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear as a pair of medium-intensity peaks in the 3400-3170 cm⁻¹ region.[1][2] The presence of two peaks in this area is a strong indicator of a primary amide or amine.[1][3] Their slightly broadened nature is often due to intermolecular hydrogen bonding in the solid state.[1][4]

  • C=O Stretching (Amide I Band): The carbonyl (C=O) stretch of an amide is one of the most intense and reliable absorption bands in an IR spectrum due to the large change in dipole moment during this vibration.[5][6] For amides, this "Amide I" band is typically observed in the 1680-1630 cm⁻¹ range.[1] Conjugation with the isoquinoline ring system is expected to shift this peak to the lower end of this range.

  • N-H Bending (Amide II Band): This vibration involves the scissoring motion of the N-H bonds. It results in a strong, sharp peak typically found between 1650-1620 cm⁻¹ .[1] This "Amide II" band, in conjunction with the Amide I band, provides a powerful confirmation of the amide functional group.

  • C-N Stretching: The stretching of the carbon-nitrogen single bond is of lower energy, appearing in the fingerprint region, generally between 1400-1300 cm⁻¹ .[1]

The Isoquinoline Aromatic System Signature Peaks

The isoquinoline moiety, a bicyclic aromatic heterocycle, contributes its own set of characteristic peaks.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹. Expect to see multiple weak to medium peaks in the 3100-3000 cm⁻¹ region.[7][8][9] This is a key feature that distinguishes aromatic C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.[10][11]

  • C=C and C=N Ring Stretching: The stretching vibrations within the aromatic rings (both C=C and C=N) give rise to a series of medium to strong absorptions in the 1635-1400 cm⁻¹ region.[9][12] For isoquinoline itself, strong bands are reported around 1631 cm⁻¹ (C-N stretch) and in the 1590-1400 cm⁻¹ range for C-C stretching.[12][13]

  • C-H Out-of-Plane (OOP) Bending: The C-H bonds on the aromatic ring can also bend out of the plane of the ring. These vibrations produce strong, sharp bands in the 900-675 cm⁻¹ region.[8][9] The exact position and number of these bands are highly diagnostic of the substitution pattern on the aromatic rings.[9][14]

Section 2: A Comparative Analysis for Unambiguous Identification

To confirm the identity of Isoquinoline-6-carboxamide, comparing its spectrum to those of its constituent parts is the most rigorous approach. We will use Isoquinoline and Benzamide as our reference compounds. This comparison allows us to isolate and identify the unique contributions of each part of the target molecule.

  • Isoquinoline: This reference allows us to identify the core peaks of the heterocyclic ring system without the influence of the amide substituent.[15][16][17]

  • Benzamide: This reference provides the classic IR signature of a primary aromatic amide, allowing us to see how the amide peaks behave when attached to a simple benzene ring.[18][19][20]

Comparative Data Summary
Vibrational ModeExpected Range (cm⁻¹)Isoquinoline-6-carboxamideIsoquinolineBenzamideAnalysis & Causality
N-H Stretch (asymmetric & symmetric) 3400 - 3170Present (Two Peaks) AbsentPresent (Two Peaks) Confirms the -NH₂ group. Absence in Isoquinoline is the key differentiator.
Aromatic C-H Stretch 3100 - 3000PresentPresentPresentConfirms the presence of an aromatic system.[7][9]
C=O Stretch (Amide I) 1680 - 1630Present (Strong) AbsentPresent (Strong) A definitive peak for the carbonyl group. Its absence in Isoquinoline is critical for comparison.[1][4]
N-H Bend (Amide II) 1650 - 1620Present (Strong) AbsentPresent (Strong) Paired with Amide I, this confirms the primary amide structure.
C=C / C=N Ring Stretch 1635 - 1400PresentPresentPresentAll three molecules show aromatic ring stretches, but the specific pattern in the fingerprint region will differ. Isoquinoline-6-carboxamide will show a pattern that is a hybrid of the other two.
C-H Out-of-Plane Bending 900 - 675Present (Specific Pattern)Present (Specific Pattern)Present (Specific Pattern)The substitution pattern on the rings dictates the exact peak positions, providing a unique fingerprint for each molecule.[9][14]

Section 3: Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid crystalline sample like Isoquinoline-6-carboxamide, the Potassium Bromide (KBr) pellet method is a gold standard, though modern Attenuated Total Reflectance (ATR) offers a faster alternative.

Method 1: KBr Pellet Transmission Spectroscopy

This technique involves dispersing the solid sample in a matrix of dry, IR-transparent KBr powder and pressing it into a translucent pellet. This minimizes light scattering and produces a high-quality spectrum.[21][22]

Step-by-Step Protocol:

  • Drying: Gently dry the spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can cause a broad O-H absorption band around 3400 cm⁻¹ and interfere with N-H peaks.[23] Store the dried KBr in a desiccator.

  • Weighing: Accurately weigh approximately 1-2 mg of the Isoquinoline-6-carboxamide sample and 100-200 mg of the dried KBr.[24][25] The goal is a sample concentration of 0.5-1.0%. Precision here is key for reproducible, quantitative work.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture with an agate pestle for 2-5 minutes until it becomes a fine, homogenous powder. The objective is to reduce the particle size of the sample to less than the wavelength of the IR radiation (<2 µm) to prevent significant light scattering (the Christiansen effect).[22]

  • Pellet Pressing: Transfer a portion of the powder into the collar of a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 2-3 minutes.[24][26] This high pressure causes the KBr to plastically deform and fuse into a transparent or translucent disc, trapping the sample within the matrix.[24]

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the background spectrum (air) first, then acquire the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid alternative that requires minimal to no sample preparation.[27][28] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. With the pressure arm disengaged, take a background spectrum. This accounts for any ambient atmospheric absorptions (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount (a few milligrams) of the solid Isoquinoline-6-carboxamide powder directly onto the center of the ATR crystal.[29]

  • Apply Pressure: Lower the pressure arm until it makes firm and even contact with the sample. This ensures an intimate connection between the sample and the crystal surface, which is essential for the evanescent wave to penetrate the sample.[25]

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for IR Spectrum Acquisition cluster_0 KBr Pellet Method cluster_1 ATR-FTIR Method Weigh 1. Weigh Sample & Dry KBr Grind 2. Grind Mixture in Agate Mortar Weigh->Grind Press 3. Press Pellet in Hydraulic Press Grind->Press Acquire Acquire Spectrum in FTIR Spectrometer Press->Acquire Place 1. Place Sample on ATR Crystal Apply 2. Apply Pressure Place->Apply Apply->Acquire Analyze Analyze Spectrum & Compare to References Acquire->Analyze G Figure 2: Logical Flow for Isoquinoline-6-carboxamide Identification Start Start with Unknown Spectrum NH_Check Check 3500-3100 cm⁻¹: Two sharp/medium peaks present? Start->NH_Check CO_Check Check ~1650 cm⁻¹: Strong, sharp peak present? (Amide I) NH_Check->CO_Check Yes ID_Fail Identification Failed: Not Isoquinoline-6-carboxamide NH_Check->ID_Fail No NH_Bend_Check Check ~1630 cm⁻¹: Strong peak present? (Amide II) CO_Check->NH_Bend_Check Yes CO_Check->ID_Fail No Aromatic_Check Check >3000 cm⁻¹: Weak/medium peaks present? NH_Bend_Check->Aromatic_Check Yes NH_Bend_Check->ID_Fail No Fingerprint_Check Analyze 1600-700 cm⁻¹: Pattern consistent with substituted isoquinoline? Aromatic_Check->Fingerprint_Check Yes Aromatic_Check->ID_Fail No ID_Success Identification Confirmed: Isoquinoline-6-carboxamide Fingerprint_Check->ID_Success Yes Fingerprint_Check->ID_Fail No

Caption: Figure 2: Decision workflow for spectral interpretation.

References

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Infrared Spectroscopy. SDBS. [Link]

  • Unknown Author. (n.d.). The features of IR spectrum. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]

  • Unknown Author. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Ramalingam, S., et al. (n.d.). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

  • Unknown Author. (2023, May 24). IR spectrum of carboxylic acids and alcohols. [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

  • Marini, F., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • PIKE Technologies. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?. [Link]

  • ResearchGate. (n.d.). (a) Superposed IR spectra of 10 primary amides displaying the extended.... [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Lee, Y.-P., et al. (n.d.). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals.... RSC Publishing. [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Lee, Y.-P., et al. (2023, February 20). Isoquinoline-rev.pdf. [Link]

  • Al-Bayati, R. E. H., et al. (2018, February 27). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • SpectraBase. (n.d.). Benzamide, N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-. [Link]

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Safety & Regulatory Compliance

Safety

Isoquinoline-6-carboxamide proper disposal procedures

Isoquinoline-6-carboxamide: Comprehensive Operational and Disposal Guide Isoquinoline-6-carboxamide is a highly valuable nitrogenous heterocyclic scaffold utilized extensively in drug discovery. It serves as the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinoline-6-carboxamide: Comprehensive Operational and Disposal Guide

Isoquinoline-6-carboxamide is a highly valuable nitrogenous heterocyclic scaffold utilized extensively in drug discovery. It serves as the structural backbone for several potent therapeutics, including the peripherally acting mu-opioid receptor antagonist Naldemedine[1] and the investigational Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor Zimlovisertib[2]. Given its critical role in synthesizing biologically active molecules, laboratory personnel must handle this chemical and its derivatives with rigorous safety and logistical oversight. This guide provides step-by-step, causality-driven operational and disposal protocols to ensure laboratory safety and environmental protection.

Biological Context & Exposure Risks

Understanding the biological targets of isoquinoline-6-carboxamide derivatives highlights the necessity for strict disposal protocols. For instance, derivatives like Zimlovisertib are designed to target and block IRAK4 kinase activity, thereby inhibiting NF-κB signaling and suppressing inflammatory cytokine production[2]. Because these compounds are engineered for high-affinity receptor binding, environmental release of the parent scaffold or its active derivatives poses an unknown but potentially significant ecotoxicity risk. Rigorous disposal is a scientific imperative to prevent environmental biological disruption.

IRAK4_Pathway TLR TLR / IL-1R Receptors MYD88 MYD88 Adaptor TLR->MYD88 IRAK4 IRAK4 Kinase MYD88->IRAK4 NFKB NF-κB Pathway IRAK4->NFKB Inflammation Cytokine Release NFKB->Inflammation Inhibitor Isoquinoline-6-carboxamide (e.g., Zimlovisertib) Inhibitor->IRAK4 Inhibits

Mechanism of IRAK4 inhibition by isoquinoline-6-carboxamide derivatives.

Physicochemical Properties & Waste Implications

To design an effective disposal strategy, we must first analyze the physicochemical nature of the compound. The quantitative data below summarizes key properties and their resulting operational imperatives.

PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Structure Nitrogenous HeterocycleCombustion emits toxic nitrogen oxides (NOx). Requires licensed incineration equipped with an afterburner and scrubber.
Physical State Solid (Powder)High risk of aerosolization during transfer. Requires appropriate exhaust ventilation and particulate PPE (e.g., N95/P100).
Solubility Soluble in DCM, DMF, DMSOLiquid waste will primarily consist of organic solvents, necessitating strict halogenated vs. non-halogenated segregation.
Ecotoxicity No definitive data availableMust not be discharged into drains, water courses, or onto the ground under any circumstances.

Experimental Workflows & Causality of Waste Generation

During the synthesis of isoquinoline-6-carboxamides, researchers typically couple isoquinoline-6-carboxylic acid with various amines. This is routinely performed using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF)[3].

Causality Check: The choice of reaction solvent directly dictates the downstream disposal pathway. DCM is a halogenated solvent; if it is mixed with non-halogenated waste and incinerated improperly, it can generate highly toxic dioxins. Conversely, DMF must be routed to non-halogenated streams. Therefore, phase separation and strict segregation are critical operational requirements.

Step-by-Step Disposal & Decontamination Protocols

Protocol 1: Solid Waste Handling & Spill Decontamination

This protocol applies to expired reagents, contaminated packaging, and accidental powder spills.

  • Containment & PPE: Don appropriate personal protective equipment, including tightly fitting safety goggles, fire/flame-resistant clothing, and nitrile gloves. For spills outside a certified fume hood, use a particulate respirator to prevent inhalation of aerosolized active pharmaceutical ingredients.

  • Mechanical Collection: Using a static-free brush and dustpan, gently sweep the solid material. Causality: Avoid dry sweeping with standard brooms or compressed air, which generates hazardous airborne dusts and expands the contamination zone.

  • Primary Decontamination: Wipe the affected surface with a disposable laboratory cloth dampened with a suitable solvent (e.g., ethanol or water).

  • Self-Validating Inspection: Perform a secondary wipe of the area using a clean, dry white filter paper. Inspect the paper under good lighting. The surface is validated as decontaminated only when the filter paper shows zero particulate transfer or discoloration. If residue is present, repeat Step 3.

  • Disposal Routing: Place all collected solids, contaminated PPE, and wipes into a sealable hazardous waste container. The material must be offered to a licensed hazardous material disposal company for high-temperature incineration equipped with an afterburner and scrubber.

Protocol 2: Liquid Waste Segregation (Post-Reaction)

This protocol governs the disposal of reaction mixtures (e.g., EDC/HOBt coupling reactions)[3].

  • Reagent Quenching: Ensure all reactive coupling agents (e.g., unreacted EDC) are fully quenched by washing the reaction mixture with a saturated sodium bicarbonate solution[3]. Causality: Unquenched reagents can cause dangerous exothermic reactions or pressure buildup in sealed waste carboys.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the organic and aqueous layers to fully separate.

  • Targeted Segregation:

    • Halogenated Waste: If the reaction was run in DCM[3], drain the organic layer into a clearly labeled "Halogenated Organic Waste" carboy.

    • Non-Halogenated Waste: If the reaction was run in DMF[3], route the organic layer to a "Non-Halogenated Organic Waste" carboy.

    • Aqueous Waste: Drain the neutralized aqueous layer into an "Aqueous Waste" carboy.

  • Storage Logistics: Ensure all waste carboys are equipped with vented caps to prevent pressure accumulation and are stored within secondary containment trays.

Waste_Segregation Start Isoquinoline-6-carboxamide Waste Generated Decision1 State of Waste? Start->Decision1 Solid Solid Waste (Powder/PPE) Decision1->Solid Solid Liquid Liquid Waste (Reaction Solvent) Decision1->Liquid Liquid Incineration Licensed Disposal: Incinerator with NOx Scrubber Solid->Incineration Decision2 Halogenated Solvent? Liquid->Decision2 Halogenated Halogenated Stream (e.g., DCM) Decision2->Halogenated Yes NonHalogenated Non-Halogenated Stream (e.g., DMF) Decision2->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Operational workflow for isoquinoline-6-carboxamide waste segregation and disposal.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoquinoline-6-carboxamide

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Isoquinoline-6-carboxamide. The protocols outlined below are designed to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Isoquinoline-6-carboxamide. The protocols outlined below are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven insights.

Hazard Analysis: A Foundation for Safety

Isoquinoline and its derivatives are classified as hazardous substances. The primary hazards associated with compounds in this family include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Carcinogenicity: Some isoquinoline derivatives are suspected of causing cancer.[3]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation but a critical component of laboratory safety.

The Core Principle: Multi-Layered Protection

A multi-layered approach to PPE is essential when handling Isoquinoline-6-carboxamide. This involves selecting appropriate protection for each potential route of exposure: dermal (skin), ocular (eyes), and respiratory.

Dermal Protection: Beyond the Lab Coat

Standard laboratory coats are the first line of defense, but are insufficient on their own.

  • Gloves: Due to the risk of dermal toxicity, selecting the correct gloves is paramount.

    • Material: Nitrile gloves are a suitable initial choice due to their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[6][7]

    • Technique: Double-gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing. Use proper glove removal techniques to avoid skin contact with a contaminated outer surface.[3]

  • Impervious Clothing: For procedures with a significant risk of splashing or for spill cleanup, wear fire/flame resistant and impervious clothing.[6] A chemically resistant apron over a lab coat provides an additional layer of protection.

Ocular Protection: A Non-Negotiable Standard
  • Safety Goggles: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6]

  • Face Shield: When there is a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[3]

Respiratory Protection: Engineering Controls and Respirators
  • Primary Control: All handling of Isoquinoline-6-carboxamide powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8]

  • Respirator Use: If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or P99/P100 (US)) should be used.[3][7] Respirator use must comply with your institution's respiratory protection program, including fit-testing.

The following table summarizes the recommended PPE for various laboratory tasks involving Isoquinoline-6-carboxamide:

TaskMinimum Required PPERecommended Additional PPE
Weighing and preparing solutionsNitrile gloves (double-gloved), lab coat, safety gogglesChemical-resistant apron, face shield
Conducting reactionsNitrile gloves (double-gloved), lab coat, safety gogglesChemical-resistant apron, face shield
Spill cleanupNitrile gloves (double-gloved), impervious clothing, safety goggles, face shieldAir-purifying respirator
Waste disposalNitrile gloves, lab coat, safety gogglesChemical-resistant apron

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Pre-Handling Checklist

Before beginning any work with Isoquinoline-6-carboxamide, complete the following steps:

  • Locate and review the SDS for isoquinoline and similar compounds. [3][4][6][8][9]

  • Ensure the chemical fume hood is functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary PPE and inspect it for damage.

  • Prepare a designated waste container for halogenated organic waste. [10]

The following diagram illustrates the pre-handling safety workflow:

A Review SDS for Isoquinoline and related compounds B Verify Fume Hood Functionality A->B C Locate Safety Shower & Eyewash B->C D Inspect PPE for Integrity C->D E Prepare Labeled Waste Container D->E F Proceed with Experiment E->F spill Spill Occurs alert Alert Others & Evacuate spill->alert ppe Don Full PPE (including respirator if needed) alert->ppe contain Contain with Inert Absorbent Material ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Sources

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